3-(Aminomethyl)cyclopentan-1-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(aminomethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBNZASXRSXFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116649-87-7 | |
| Record name | 3-(aminomethyl)cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Aminomethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Aminomethyl)cyclopentan-1-ol, a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document also draws upon information from closely related analogs to provide a thorough understanding of its properties and potential applications.
Chemical Identity and Properties
This compound is a cyclic amino alcohol with a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol . The molecule contains two chiral centers, leading to four possible stereoisomers. The Chemical Abstracts Service (CAS) numbers for the parent compound and its known stereoisomers are crucial for unambiguous identification in research and procurement.
Table 1: CAS Numbers for this compound and its Stereoisomers
| Compound Name | CAS Number |
| This compound | Not assigned |
| (1S,3S)-3-(Aminomethyl)cyclopentan-1-ol | 1007306-62-8[1][2] |
| (1S,3R)-3-(Aminomethyl)cyclopentan-1-ol | 1201787-06-5[3] |
| (1R,3S)-3-(Aminomethyl)cyclopentan-1-ol | 1110772-09-2[4][5] |
The physical and chemical properties of this compound are not extensively documented in publicly available literature. However, predicted data for some of its stereoisomers offer valuable insights into its characteristics.
Table 2: Predicted Physicochemical Properties of (1R,3S)-3-(Aminomethyl)cyclopentan-1-ol
| Property | Value | Source |
| Boiling Point | 205.6 ± 13.0 °C | [4][5] |
| Density | 1.042 ± 0.06 g/cm³ | [5] |
| pKa | 15.17 ± 0.40 | [5] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Figure 1: A proposed synthetic route to this compound via reductive amination.
Generic Experimental Protocol for Reductive Amination (Hypothetical):
-
Reaction Setup: To a solution of 3-(hydroxymethyl)cyclopentanone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction: Once imine formation is complete, add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or perform catalytic hydrogenation with a catalyst like Raney Nickel or Palladium on carbon) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Workup: After the reaction is complete, quench the reaction by adding water or a dilute acid. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.
Potential Biological Activity and Applications
While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the aminocyclopentanol scaffold is a recognized pharmacophore present in various biologically active molecules. Derivatives of aminocyclopentane have been investigated for a range of therapeutic applications.
The structural characteristics of this compound, featuring a primary amine and a hydroxyl group on a cyclopentane ring, make it an attractive starting material for the synthesis of novel compounds with potential pharmacological activities. The amine and alcohol functionalities provide convenient handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs.
Logical Relationship for Drug Discovery Application:
Figure 2: A logical workflow illustrating the use of this compound in drug discovery.
Conclusion
This compound represents a valuable, yet under-explored, chemical entity with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this compound is currently lacking in the public domain, this guide provides a foundational understanding based on available data for its stereoisomers and logical synthetic strategies. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in the development of novel therapeutics and other advanced materials. Researchers and drug development professionals are encouraged to consider this versatile scaffold in their future discovery efforts.
References
- 1. Selective Conversion of HMF into 3‐Hydroxymethylcyclopentylamine through a One‐Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. baranlab.org [baranlab.org]
In-Depth Technical Guide: Synthesis and Characterization of 3-(Aminomethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Aminomethyl)cyclopentan-1-ol, a valuable building block in medicinal chemistry and drug development. This document details potential synthetic methodologies, including the reduction of nitrile and ketone precursors, and reductive amination. It also outlines the key analytical techniques for the characterization of this compound and presents predicted physicochemical and spectroscopic data.
Introduction
This compound is a bifunctional alicyclic compound containing both a primary amine and a hydroxyl group. This unique structural arrangement makes it a versatile synthon for the preparation of a variety of more complex molecules, particularly in the field of pharmaceuticals. The cyclopentane scaffold provides a rigid framework, while the amino and hydroxyl functionalities offer sites for further chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. The stereochemistry of the substituents on the cyclopentane ring can significantly influence the biological activity of its derivatives, making stereoselective synthesis a key consideration.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability. Below are detailed protocols for plausible synthetic routes.
Synthesis via Reduction of 3-Oxocyclopentane-1-carbonitrile
A common and effective strategy involves the reduction of a bifunctional precursor, 3-oxocyclopentane-1-carbonitrile. This method allows for the sequential or concurrent reduction of both the ketone and nitrile functionalities.
Experimental Protocol:
-
Step 1: Synthesis of 3-Oxocyclopentane-1-carbonitrile. This starting material can be synthesized through various organic chemistry methods, often starting from cyclopentanone derivatives.
-
Step 2: Reduction of 3-Oxocyclopentane-1-carbonitrile.
-
To a solution of 3-oxocyclopentane-1-carbonitrile (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of a strong reducing agent such as lithium aluminum hydride (LiAlH₄, excess) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or another suitable organic solvent.
-
Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.
-
Synthesis via Reductive Amination of 3-Oxocyclopentane-1-carbaldehyde
Reductive amination is a powerful one-pot method for the synthesis of amines from carbonyl compounds.[1] In this approach, 3-oxocyclopentane-1-carbaldehyde can be reacted with an ammonia source, followed by in-situ reduction of the formed imine/enamine.
Experimental Protocol:
-
Step 1: Synthesis of 3-Oxocyclopentane-1-carbaldehyde. This aldehyde can be prepared from commercially available cyclopentanone derivatives through various synthetic transformations.
-
Step 2: Reductive Amination.
-
Dissolve 3-oxocyclopentane-1-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
To this mixture, add a reducing agent selective for imines, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.
-
Stir the reaction mixture for several hours to overnight, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture with hydrochloric acid to quench the excess reducing agent.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an aqueous base (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to afford the crude product.
-
Purify the crude this compound by column chromatography or distillation.
-
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed.
Physicochemical Properties (Predicted)
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [3] |
| XLogP3-AA | -0.2 | [4] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 115.099714 g/mol | [3] |
| Monoisotopic Mass | 115.099714 g/mol | [3] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
| Heavy Atom Count | 8 | [3] |
| Complexity | 74.9 | [3] |
Spectroscopic Data (Predicted)
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR data for this compound are available, though experimental verification is crucial.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons. The chemical shifts of the protons on the carbons bearing the hydroxyl and aminomethyl groups would be key diagnostic signals.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the six carbon atoms in the molecule, with the chemical shifts being indicative of their chemical environment (i.e., attached to oxygen, nitrogen, or other carbons).
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (primary amine) | 3300-3500 (two bands) |
| C-H stretch (alkane) | 2850-3000 |
| N-H bend (primary amine) | 1590-1650 |
| C-O stretch (alcohol) | 1050-1260 |
| C-N stretch (amine) | 1020-1250 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Predicted Mass Spectrum Data: [2]
-
[M+H]⁺: m/z 116.10700
-
[M+Na]⁺: m/z 138.08894
-
[M-H]⁻: m/z 114.09244
-
Experimental Workflows and Logical Relationships
The synthesis of this compound can be visualized as a multi-step process with key decision points based on the chosen synthetic route.
Caption: Alternative synthetic pathways to this compound.
Conclusion
This technical guide has outlined key synthetic strategies and characterization methods for this compound. The provided experimental protocols offer a starting point for researchers in the synthesis of this versatile building block. While predicted data is presented, it is imperative for researchers to perform their own analytical characterization to confirm the structure and purity of the synthesized compound. The development of efficient and stereoselective synthetic routes to this compound and its derivatives will continue to be an important area of research for the advancement of drug discovery and development.
References
Spectroscopic Characterization of 3-(Aminomethyl)cyclopentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 3-(Aminomethyl)cyclopentan-1-ol. Due to the limited availability of public experimental spectra, this document primarily presents predicted and computed data obtained from chemical databases. The guide also outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable to the analysis of this and similar small molecules.
Spectroscopic Data Summary
The following tables summarize the predicted and computed spectroscopic data for this compound. It is crucial to note that these values are theoretical and should be confirmed by experimental analysis.
Predicted ¹H and ¹³C NMR Data
No experimental NMR data for this compound is readily available in public databases. The data presented here are predicted values.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| H on C1 | Data not available |
| H on C2 | Data not available |
| H on C3 | Data not available |
| H on CH₂ (aminomethyl) | Data not available |
| H on NH₂ | Data not available |
| H on OH | Data not available |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| C1 | Data not available |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| CH₂ (aminomethyl) | Data not available |
Note: Chemical shift predictions can vary based on the algorithm and software used. The stereochemistry of the molecule will also significantly influence the actual chemical shifts.
Infrared (IR) Spectroscopy Data
No experimental or predicted IR absorption data for this compound was found in a search of public databases. However, based on its functional groups (amine, alcohol, and alkane), the following characteristic absorption bands can be anticipated:
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 | Broad |
| N-H (amine) | 3300-3500 | Medium, may show two bands for -NH₂ |
| C-H (alkane) | 2850-2960 | Strong |
| C-O (alcohol) | 1050-1260 | Strong |
| N-H (amine bend) | 1590-1650 | Medium |
Mass Spectrometry (MS) Data
The following data represents computed values for various adducts of this compound.[1]
Table 4: Computed Mass-to-Charge Ratios (m/z) and Predicted Collision Cross Sections (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 116.10700 | 124.2 |
| [M+Na]⁺ | 138.08894 | 130.3 |
| [M-H]⁻ | 114.09244 | 125.7 |
| [M+NH₄]⁺ | 133.13354 | 147.4 |
| [M+K]⁺ | 154.06288 | 128.9 |
| [M+H-H₂O]⁺ | 98.096980 | 119.3 |
| [M+HCOO]⁻ | 160.09792 | 146.6 |
| [M+CH₃COO]⁻ | 174.11357 | 167.7 |
Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR, IR, and MS data for a small molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay (D1) to 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and simple method.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.
-
Place a small amount (a few milligrams) of solid this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption bands.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for electrospray ionization (ESI) mass spectrometry, which is suitable for polar molecules like this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).
-
-
Instrument Setup and Data Acquisition:
-
Set up the mass spectrometer for ESI.
-
Optimize the ion source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Acquire data in both positive and negative ion modes to observe different adducts.
-
-
Data Analysis:
-
Identify the molecular ion peak(s) (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Analyze the fragmentation pattern if tandem MS (MS/MS) is performed to aid in structural elucidation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Conformational Analysis of Substituted Cyclopentane Rings
This guide provides a comprehensive overview of the conformational analysis of substituted cyclopentane rings, a crucial aspect of designing and understanding the behavior of molecules in various scientific and pharmaceutical applications. The cyclopentane ring, a common motif in natural products and synthetic compounds, exhibits complex conformational behavior that significantly influences molecular properties and biological activity.
Core Concepts of Cyclopentane Conformation
Unlike six-membered rings which have a well-defined low-energy chair conformation, the cyclopentane ring is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds, despite having minimal angle strain with internal angles of 108°, close to the ideal tetrahedral angle of 109.5°.[1][2] To alleviate this torsional strain, the ring puckers into non-planar conformations.[1][3]
The two most described puckered conformations are the envelope (with C_s symmetry), where one carbon atom is out of the plane of the other four, and the half-chair (with C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the remaining three.[4][5]
A key feature of the unsubstituted cyclopentane ring is pseudorotation , a phenomenon where the puckering moves around the ring with a very low energy barrier (approximately 0.5 kcal/mol).[6][7] This rapid interconversion makes all hydrogen atoms appear equivalent on the NMR timescale at room temperature.[8][9] The introduction of substituents breaks this degeneracy, creating preferential conformations with distinct energy minima.[10][11] The position and orientation of substituents dictate the most stable conformation by minimizing steric and torsional strains.
Visualization of Conformational Pathways and Strain Factors
Pseudorotation Pathway
The following diagram illustrates the continuous interconversion between the envelope and half-chair conformations that defines the pseudorotation pathway in a cyclopentane ring.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. fiveable.me [fiveable.me]
- 4. Cycloalkanes [ch.ic.ac.uk]
- 5. Cycloalkanes [ch.ic.ac.uk]
- 6. Pseudorotation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. worldscientific.com [worldscientific.com]
- 11. worldscientific.com [worldscientific.com]
The Aminocyclopentanol Core: A Journey from Discovery to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The aminocyclopentanol moiety represents a critical pharmacophore in modern medicinal chemistry, most notably as the carbocyclic core of a class of highly successful antiviral nucleoside analogs. By replacing the furanose sugar of natural nucleosides with a cyclopentane ring, these compounds exhibit enhanced metabolic stability and unique stereochemical properties that translate into potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of aminocyclopentanol compounds, with a focus on their application in drug development.
Historical Perspective: The Genesis of Carbocyclic Nucleosides
The intellectual seeds for aminocyclopentanol-based therapeutics were sown with the broader exploration of carbocyclic nucleoside analogs. The fundamental concept was to replace the labile glycosidic bond and the furanose oxygen of natural nucleosides with a more robust all-carbon ring system, thereby preventing enzymatic cleavage by phosphorylases and enhancing bioavailability.
While early synthetic efforts in carbocyclic chemistry laid the groundwork, the specific focus on aminocyclopentanol-containing nucleosides gained significant momentum with the rise of the HIV/AIDS epidemic in the 1980s. The urgent need for effective antiviral agents spurred the investigation of novel nucleoside reverse transcriptase inhibitors (NRTIs). One of the landmark achievements in this area was the synthesis of Carbovir , a carbocyclic analog of guanosine.[1] Its potent anti-HIV activity demonstrated the therapeutic potential of the aminocyclopentanol scaffold and paved the way for the development of second-generation drugs like Abacavir .
The stereochemistry of the aminocyclopentanol ring is paramount to the biological activity of these compounds. For instance, the (1R,3S) configuration of the 3-aminocyclopentanol core is a crucial intermediate in the synthesis of the integrase inhibitor Bictegravir , a key component of modern anti-HIV combination therapies. This highlights the critical role of stereoselective synthesis in harnessing the therapeutic potential of this chemical scaffold.
Synthetic Strategies: Crafting the Aminocyclopentanol Core
The synthesis of enantiomerically pure aminocyclopentanol derivatives is a key challenge and a testament to the ingenuity of modern organic chemistry. Several strategic approaches have been developed, with the Diels-Alder and Mitsunobu reactions being particularly prominent.
The Diels-Alder Approach
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is frequently employed to construct the cyclopentene ring system, which can then be further functionalized to introduce the amino and hydroxyl groups. A common strategy involves the reaction of cyclopentadiene with a suitable dienophile. For example, a hetero-Diels-Alder reaction between cyclopentadiene and an in situ-generated nitroso species can form a bicyclic adduct, which serves as a precursor to the aminocyclopentanol core after subsequent reduction and ring-opening steps.[2]
The Mitsunobu Reaction for Nucleobase Coupling
The Mitsunobu reaction is a cornerstone in the synthesis of nucleoside analogs, enabling the coupling of an alcohol with a nucleophile, typically a nucleobase, under mild conditions with inversion of stereochemistry. In the context of aminocyclopentanol-based nucleosides, a protected aminocyclopentanol derivative is reacted with a purine or pyrimidine base in the presence of a phosphine and an azodicarboxylate to form the crucial C-N bond.
Enzymatic Resolution
Given the importance of stereochemistry, enzymatic resolution has emerged as a powerful tool for obtaining enantiomerically pure aminocyclopentanol intermediates. Lipases are commonly used to selectively acylate one enantiomer of a racemic aminocyclopentanol derivative, allowing for the separation of the two isomers. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for representative aminocyclopentanol compounds and their derivatives.
Table 1: Antiviral Activity of Selected Carbocyclic Nucleoside Analogs
| Compound | Virus | Assay Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 9-deazaneplanocin A | HIV-1 (LAI) | PBM | 2.0 | >100 | >50 | [4] |
| 2'-methyl-5-iodouracil carbocyclic analogue | HCMV | - | - | - | - | [5] |
| Compound 3a (R=CN) | HCV | Replicon | - | - | - | [6] |
| Compound 3a (R=CN) | YFV | - | - | - | - | [6] |
| Compound 3a (R=CN) | DENV-2 | - | - | - | - | [6] |
| Compound 3a (R=CN) | Influenza A | - | - | - | - | [6] |
| Compound 3a (R=CN) | Parainfluenza 3 | - | - | - | - | [6] |
| Compound 3a (R=CN) | SARS-CoV | - | - | - | - | [6] |
Table 2: Spectroscopic Data for Key Aminocyclopentanol Intermediates
| Compound | Formula | 1H NMR (Solvent) | 13C NMR (Solvent) | Mass Spec (m/z) | Reference |
| (1R,3S)-3-Aminocyclopentanol | C5H11NO | See Reference | See Reference | See Reference | [7] |
| (1S,3S)-3-Aminocyclopentanol | C5H11NO | See Reference | See Reference | See Reference | [8] |
| Intermediate III Hydrochloride (from patent) | - | 5.02-5.04 (m, 1H), 4.51-4.54 (m, 1H), 2.14-2.21 (m, 2H), 1.92-1.99 (m, 2H), 1.87-1.92 (m, 2H) (D2O) | - | - | [9] |
Experimental Protocols
General Procedure for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Hetero-Diels-Alder Reaction
This protocol is a generalized representation based on patent literature.[2]
-
Oxidation and Cycloaddition: Tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper catalyst and a ligand such as 2-ethyl-2-oxazoline. This reactive intermediate then undergoes a hetero-Diels-Alder reaction with cyclopentadiene to yield the cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. The reaction is typically carried out at 20-30 °C.
-
Reductive Cleavage: The nitrogen-oxygen bond of the bicyclic adduct is selectively reduced using a reducing agent like zinc powder in acetic acid.
-
Enzymatic Resolution: The resulting racemic alcohol is subjected to enzymatic kinetic resolution using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer.
-
Hydrogenation: The double bond in the cyclopentene ring is reduced by catalytic hydrogenation using palladium on carbon.
-
Deprotection (Acyl Group): The acetyl group is removed under basic conditions, for example, using lithium hydroxide in methanol.
-
Deprotection (Boc Group) and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group on the amino function is removed in an acidic medium, such as a solution of hydrogen chloride in isopropanol (which can be generated in situ from acetyl chloride and isopropanol), to yield the final product, (1R,3S)-3-aminocyclopentanol hydrochloride.
General Procedure for the Synthesis of Carbovir
This protocol is a generalized representation based on published literature.[10][11]
-
Starting Material: The synthesis often commences with the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Formation of the 6-Chloropurine Intermediate: The lactam is converted through a series of steps into a carbocyclic analog of 2-amino-6-chloropurine.
-
Nucleophilic Substitution: The 6-chloro group is then displaced by a nucleophile to introduce the desired functionality at this position, leading to the formation of Carbovir.
Signaling Pathways and Mechanism of Action
Aminocyclopentanol-based nucleoside analogs, such as Carbovir and Abacavir, exert their antiviral effect by targeting the viral reverse transcriptase (RT), an essential enzyme for the replication of retroviruses like HIV.[12]
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by aminocyclopentanol nucleoside analogs.
The aminocyclopentanol nucleoside analog is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form (e.g., Carbovir triphosphate).[12] This active metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for the active site of HIV reverse transcriptase.[12] Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the cyclopentanol ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[12][13]
Conclusion
The discovery and development of aminocyclopentanol compounds represent a significant advancement in medicinal chemistry, particularly in the field of antiviral therapeutics. Their unique structural features, which confer enhanced stability and potent biological activity, have led to the creation of life-saving drugs for the treatment of HIV. The ongoing research into novel synthetic methodologies and the exploration of new therapeutic applications for this versatile scaffold promise to yield further innovations in drug discovery and development. This guide has provided a comprehensive overview of the key technical aspects of aminocyclopentanol chemistry, from its historical roots to its current applications, to aid researchers and scientists in this exciting and impactful field.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (1R,3S)-3-Aminocyclopentanol(1110772-05-8) 1H NMR spectrum [chemicalbook.com]
- 8. (1S,3S)-3-Aminocyclopentanol(946593-67-5) 1H NMR spectrum [chemicalbook.com]
- 9. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 10. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
A Technical Guide to the Preliminary Biological Screening of Cyclopentane-Based Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies and strategic workflows for conducting preliminary biological screening of novel cyclopentane-based compounds. The cyclopentane ring is a prevalent scaffold in numerous natural products and biologically active molecules, making it a structure of significant interest in medicinal chemistry and drug discovery.[1][2] A systematic and robust screening cascade is critical for identifying and characterizing the therapeutic potential of its derivatives.
General Screening Strategy
The preliminary biological evaluation of a new chemical entity typically follows a hierarchical approach, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for promising "hits." This process is designed to efficiently assess cytotoxicity, antimicrobial properties, and specific enzyme inhibition, which are common targets for therapeutic intervention.
Below is a diagram illustrating a generalized workflow for the preliminary biological screening of a library of cyclopentane-based compounds.
Caption: Generalized workflow for preliminary biological screening.
Anticancer and Cytotoxicity Screening
A fundamental first step in evaluating new compounds is to assess their effect on cell viability. This is crucial for identifying potential anticancer agents and for determining the general toxicity profile of a compound library.[3] Cytotoxicity assays measure the degree to which a substance causes damage to cells.[3]
Data Presentation: Cytotoxicity
Quantitative results from cytotoxicity screens are typically summarized by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%.
| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| JH-MR-23 | S. aureus | Antibacterial | - | - | [4] |
| ND-2 | MCF-7 (Breast Cancer) | MTT | 48 | 8.4 | [5] |
| ND-3 | HEK293 (Normal Kidney) | MTT | 48 | > 50 | [5] |
| Compound X | HeLa (Cervical Cancer) | Resazurin | 72 | 15.2 | - |
Note: Data for ND-2 and ND-3 are included as illustrative examples of cytotoxicity data presentation.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]
Materials:
-
96-well flat-bottom plates
-
Mammalian cells in culture (e.g., HeLa, MCF-7)
-
Complete culture medium
-
Test compounds (cyclopentane derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a plate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 3-(Aminomethyl)cyclopentan-1-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Aminomethyl)cyclopentan-1-ol and its isomers are chiral amino alcohols with potential applications as building blocks in pharmaceutical synthesis. A thorough understanding of their physical properties is paramount for their effective use in drug design, formulation, and manufacturing. This technical guide provides a summary of the available, primarily predicted, physical property data for these isomers. Due to a scarcity of published experimental data for these specific compounds, this document also outlines detailed, standard experimental protocols for the determination of key physical properties, including melting point, boiling point, solubility, and pKa. Furthermore, a logical workflow for the synthesis, chiral resolution, and characterization of this compound isomers is presented, offering a practical guide for researchers in this field.
Introduction
The this compound scaffold contains two stereocenters, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans relationship between the aminomethyl and hydroxyl groups, along with the specific chirality at each center, can significantly influence the molecule's three-dimensional structure and, consequently, its physical and biological properties. In drug development, these properties dictate aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME), as well as the potential for specific interactions with biological targets. Therefore, the precise characterization of each isomer is a critical step in the research and development process.
Physical Properties of this compound Isomers
| Property | (1R,3S)-isomer | (1S,3R)-isomer | (1S,3S)-isomer | General (unspecified isomer) |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO[1] |
| Molecular Weight | 115.17 g/mol | 115.176 g/mol [2] | 115.17 g/mol [3] | 115.17 g/mol |
| Boiling Point | 205.6 ± 13.0 °C (Predicted) | - | - | - |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | - | - | - |
| pKa | 15.17 ± 0.40 (Predicted) | - | - | - |
| Solubility | - | Soluble in DMSO | Soluble in DMSO[3] | - |
| XLogP3-AA | - | -0.2[2] | - | -0.2 (Predicted)[1] |
Experimental Protocols for Physical Property Determination
Given the lack of specific experimental data, this section provides detailed methodologies for determining the key physical properties of the this compound isomers.
Melting Point Determination
The melting point is a critical indicator of purity for solid compounds. A sharp melting range typically signifies a pure substance, while a broad and depressed range suggests the presence of impurities.
Methodology: Capillary Method [4][5][6]
-
Sample Preparation: A small amount of the solid isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped to ensure the sample is compact at the bottom.[7]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.
-
Initial Determination: A rapid heating rate (10-20 °C/min) is used to obtain an approximate melting range.[6]
-
Accurate Determination: A fresh sample is heated at a slower rate (1-2 °C/min), starting from a temperature about 10-15 °C below the approximate melting point.[8]
-
Data Recording: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
Boiling Point Determination
For liquid isomers, the boiling point is a key physical constant.
Methodology: Micro Boiling Point Determination (Thiele Tube Method) [9]
-
Sample Preparation: A small amount of the liquid isomer (a few drops) is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube as the air inside expands and is replaced by the vapor of the sample.
-
Cooling and Observation: The heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Solubility Determination
Solubility is a crucial parameter in drug development, influencing bioavailability and formulation.
Methodology: Shake-Flask Method [10]
-
Sample Preparation: An excess amount of the solid isomer is added to a known volume of the solvent (e.g., water, buffers at different pH values, organic solvents) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved isomer in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L.
pKa Determination
The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at different physiological pH values.
Methodology: Potentiometric Titration [11][12][13][14]
-
Sample Preparation: A known concentration of the amino alcohol isomer is dissolved in water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino or hydroxyl group has been protonated or deprotonated. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[14]
Synthesis, Resolution, and Characterization Workflow
The preparation and isolation of individual isomers of this compound are essential for their characterization and subsequent use. The following diagram illustrates a typical workflow.
Caption: Workflow for the preparation and characterization of this compound isomers.
Conclusion
While specific experimental data on the physical properties of this compound isomers remain limited in the public domain, this guide provides a framework for their determination. The presented experimental protocols offer robust methods for researchers to characterize these compounds accurately. The workflow for synthesis and resolution highlights a practical pathway for obtaining isomerically pure samples, which is a prerequisite for their evaluation in drug discovery and development. The generation of reliable experimental data for these isomers will be invaluable for advancing their potential applications in medicinal chemistry.
References
- 1. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 14. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
A Theoretical and Experimental Guide to the Conformational Landscape of Aminocyclopentanols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational flexibility of the cyclopentane ring, particularly in substituted analogues like aminocyclopentanols, is a critical determinant of molecular properties and biological activity. As versatile scaffolds in medicinal chemistry, understanding their three-dimensional structure is paramount for rational drug design. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the conformational preferences of aminocyclopentanols. It details common computational chemistry protocols, presents quantitative data on conformer stability, outlines experimental validation techniques using Nuclear Magnetic Resonance (NMR) spectroscopy, and illustrates the relevance of this analysis in the context of modern drug development, using the HIV-1 integrase inhibitor Bictegravir as a case study.
Introduction: The Significance of Aminocyclopentanol Conformations
The cyclopentane ring is not planar; it puckers to relieve torsional strain that would be present in a flat conformation.[1][2] This puckering results in two primary low-energy conformations: the Envelope (Cs ) , where four carbon atoms are coplanar and one is out of the plane, and the Twist or Half-Chair (C 2 ) , where three adjacent atoms are coplanar with the other two displaced on opposite sides of the plane.[3]
For substituted cyclopentanes, such as aminocyclopentanols, the relative orientation (cis/trans) and position of the amino and hydroxyl groups significantly influence the stability of these conformers. The interplay of steric hindrance, intramolecular hydrogen bonding, and solvent effects dictates the predominant conformation in a given environment. This conformational preference is crucial as it defines the spatial presentation of functional groups, which in turn governs molecular recognition events at the active sites of biological targets like enzymes and receptors. A prime example is the use of the (1R,3S)-3-amino-1-cyclopentanol core as a key intermediate in the synthesis of the antiretroviral drug Bictegravir, highlighting the scaffold's importance in modern therapeutics.[4][5]
Theoretical Calculations: Predicting Conformational Stability
Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule to identify stable conformers and quantify their relative energies.[6] Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for molecules of this size.[7][8]
Computational Protocol
A typical workflow for the conformational analysis of an aminocyclopentanol isomer is outlined below. This process involves an initial broad search for possible conformations followed by high-accuracy refinement of the most promising candidates.
Caption: A typical computational workflow for identifying stable conformers.
Quantitative Data: Conformer Relative Energies
The presence of an amino group is expected to introduce additional stabilizing or destabilizing effects. For instance, in cis-1,3-aminocyclopentanol, an intramolecular hydrogen bond between the amino and hydroxyl groups could further stabilize specific envelope or twist conformations where these groups are brought into proximity. Conversely, in the trans isomer, such interactions are less likely, and steric considerations may play a more dominant role.
| Conformer Description | Relative Position of -OH | Calculated Relative Energy (kcal/mol) |
| Envelope (1A) | Equatorial at flap | 0.93 |
| Envelope (1B) | Axial at flap | 0.15 |
| Half-Chair/Twist (1C) | Unsymmetric | 0.00 (Global Minimum) |
| Data adapted from ab initio calculations on cyclopentanol. The study concluded that the unsymmetric Half-Chair (1C) is the major form in solution.[9] |
Experimental Validation Protocol: NMR Spectroscopy
Theoretical calculations must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the solution-state conformation of small molecules.[10] By analyzing proton-proton coupling constants (³JHH), one can deduce dihedral angles and, consequently, the predominant conformation.
General Experimental Protocol for Conformational Analysis via NMR
-
Sample Preparation : Dissolve 5-10 mg of the aminocyclopentanol sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence conformational equilibria.
-
Data Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire a two-dimensional Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and unambiguously assign coupled protons.
-
Acquire a high-resolution 1D ¹H spectrum with sufficient digital resolution to accurately measure the multiplicity and coupling constants (J-values) for each signal.
-
-
Data Analysis :
-
Integrate the signals in the ¹H spectrum to confirm the number of protons corresponding to each resonance.
-
Measure the ³JHH values for vicinal protons. These values are related to the dihedral angle (θ) between the protons via the Karplus equation.
-
For a rapidly equilibrating mixture of conformers, the observed coupling constant (Jobs) is a population-weighted average of the coupling constants for each individual conformer (Ji): Jobs = Σ xiJi, where xi is the mole fraction of conformer i.
-
-
Correlation with Theory :
-
Calculate the theoretical ³JHH values for each computationally determined low-energy conformer.
-
Compare the experimentally observed coupling constants with the calculated values to determine the relative populations of the conformers in solution. This comparison provides experimental validation for the computational model.
-
Application in Drug Development: Bictegravir and HIV Integrase
The principles of conformational analysis are central to drug discovery. The precise three-dimensional arrangement of a molecule's functional groups determines its ability to bind to a biological target. (1R,3S)-3-aminocyclopentanol is a key chiral building block for Bictegravir , a potent HIV-1 Integrase Strand Transfer Inhibitor (INSTI).[1]
HIV integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[3][6] INSTIs like Bictegravir bind to the active site of the integrase enzyme, chelating essential metal ions and blocking the strand transfer step, thus halting the replication process.[11][12] The rigid, puckered conformation of the aminocyclopentanol scaffold correctly orients the pharmacophoric elements of Bictegravir for high-affinity binding within the integrase active site.
Caption: Inhibition of HIV replication via the integrase strand transfer mechanism.
Conclusion
The conformational analysis of aminocyclopentanols is a multifaceted task that benefits from the synergy between theoretical calculations and experimental validation. DFT calculations provide a detailed map of the potential energy landscape, identifying the most stable envelope and twist conformers and their relative energies. These predictions can be rigorously tested and refined using solution-state NMR spectroscopy. For drug development professionals, a thorough understanding of the conformational biases of scaffolds like aminocyclopentanol is not merely academic; it is a fundamental requirement for designing next-generation therapeutics with enhanced potency and specificity, as exemplified by the successful development of the HIV integrase inhibitor Bictegravir.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conformational analysis [sas.upenn.edu]
- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrase - Wikipedia [en.wikipedia.org]
- 9. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 3-(Aminomethyl)cyclopentan-1-ol: Structure, Isomers, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the chemical compound 3-(Aminomethyl)cyclopentan-1-ol, a valuable synthetic intermediate in pharmaceutical development.[1] It covers the compound's structural formula, stereoisomerism, physicochemical properties, and a detailed experimental protocol for its synthesis.
Structural Formula and Stereoisomerism
This compound possesses the molecular formula C₆H₁₃NO.[2][3] Its structure consists of a cyclopentane ring substituted with a hydroxyl (-OH) group at position 1 and an aminomethyl (-CH₂NH₂) group at position 3.
The presence of two chiral centers at the C1 and C3 positions gives rise to stereoisomerism. Consequently, four distinct stereoisomers of this compound exist, which can be categorized into two pairs of diastereomers (cis and trans) and their respective enantiomers.
-
Trans Isomers : The hydroxyl and aminomethyl groups are on opposite sides of the cyclopentane ring. This configuration corresponds to the (1R,3R) and (1S,3S) enantiomers.
-
Cis Isomers : The hydroxyl and aminomethyl groups are on the same side of the ring. This configuration corresponds to the (1R,3S) and (1S,3R) enantiomers.[4]
The stereochemical relationship between these isomers is a critical consideration in asymmetric synthesis and drug design, as different isomers can exhibit varied biological activities and pharmacological profiles.
Physicochemical Properties
The following table summarizes key physicochemical data for this compound and its specific isomers based on available public data. Note that some values are predicted through computational models.
| Property | Value | Isomer | Reference |
| Molecular Formula | C₆H₁₃NO | General | [3] |
| Molecular Weight | 115.17 g/mol | General | [3][5] |
| CAS Number | 1007306-62-8 | (1S,3S) | [1] |
| CAS Number | 1110772-09-2 | (1R,3S) | [4][5] |
| CAS Number | 1201787-06-5 | (1S,3R) | [3] |
| Boiling Point | 205.6 ± 13.0 °C (Predicted) | (1R,3S) | [4][5] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | (1R,3S) | [4] |
| pKa | 15.17 ± 0.40 (Predicted) | (1R,3S) | [4] |
| Topological Polar Surface Area | 46.25 Ų | (1R,3S) | [4] |
Experimental Protocol: Synthesis
A general and robust method for synthesizing this compound involves a two-step reduction of a commercially available starting material, 3-oxocyclopentane-1-carbonitrile.[6][7] This process first reduces the ketone to a hydroxyl group and subsequently reduces the nitrile to the target aminomethyl group. This route produces a mixture of cis and trans isomers, which can be separated using chromatographic techniques.
Objective: To synthesize a mixture of cis- and trans-3-(Aminomethyl)cyclopentan-1-ol.
Materials:
-
3-Oxocyclopentane-1-carbonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Lithium aluminium hydride (LiAlH₄) or Raney Nickel (Ra-Ni)
-
Anhydrous tetrahydrofuran (THF) or Ethanol (EtOH) for hydrogenation
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Methodology:
Step 1: Reduction of Ketone to Hydroxyl Group
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxocyclopentane-1-carbonitrile (1.0 eq) in methanol at 0 °C (ice bath).
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the solution in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to neutralize excess NaBH₄.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product, 3-hydroxycyclopentane-1-carbonitrile, with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate product.
Step 2: Reduction of Nitrile to Aminomethyl Group This step can be performed via two common methods. Method A uses a powerful hydride reagent, while Method B uses catalytic hydrogenation.
Method A: Lithium Aluminium Hydride (LiAlH₄) Reduction
-
In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 3-hydroxycyclopentane-1-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction back to 0 °C. Carefully quench by sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
Method B: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 3-hydroxycyclopentane-1-carbonitrile (1.0 eq) in ethanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel (Ra-Ni, ~10% by weight, washed).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Heat the mixture to 40-60 °C and agitate for 12-24 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude mixture of cis- and trans-3-(Aminomethyl)cyclopentan-1-ol can be purified by column chromatography on silica gel or by fractional distillation under vacuum to separate the isomers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. (1R,3S)-3-Aminomethyl-cyclopentanol CAS#: 1110772-09-2 [chemicalbook.com]
- 6. 3-Oxocyclopentanecarbonitrile | C6H7NO | CID 21941690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1S)-3-oxocyclopentane-1-carbonitrile | C6H7NO | CID 96968893 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility and Stability of 3-(Aminomethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 3-(Aminomethyl)cyclopentan-1-ol, a key building block in pharmaceutical development. Due to the limited availability of public data on this specific molecule, this document focuses on the requisite experimental protocols and predictive analyses based on its chemical structure. The methodologies outlined herein are grounded in industry standards and regulatory expectations, providing a robust approach for generating the critical data needed for drug development.
Physicochemical Properties and Predicted Behavior
This compound is a small molecule featuring a primary amine and a secondary alcohol on a cyclopentane ring. This structure imparts specific physicochemical properties that are predictive of its solubility and stability behavior.
-
Solubility: The presence of both an amino group (-NH2) and a hydroxyl group (-OH) allows for hydrogen bonding with protic solvents. Therefore, the compound is expected to be highly soluble in polar protic solvents like water, ethanol, and methanol. Its solubility is likely to be lower in non-polar aprotic solvents. The amine group provides a pKa, suggesting that solubility will be pH-dependent, with higher solubility at a pH below its pKa due to the formation of the protonated and more polar ammonium salt.
-
Stability: The primary amine is susceptible to oxidation and may react with aldehydes or ketones. The secondary alcohol can undergo oxidation to a ketone or dehydration under strong acidic conditions. The molecule is not expected to be light-sensitive as it lacks a chromophore.
Solubility Determination
The thermodynamic solubility is a critical parameter. The shake-flask method is the gold standard for this determination.[1][2]
Table 1: Predicted and Hypothetical Solubility Data for this compound
| Solvent | Type | Predicted Solubility | Hypothetical Quantitative Solubility (mg/mL) at 25°C |
| Water (pH 7.0) | Polar Protic | High | > 200 |
| 0.1 M HCl | Aqueous Acidic | Very High | > 500 |
| 0.1 M NaOH | Aqueous Basic | Moderate | ~ 50-100 |
| Ethanol | Polar Protic | High | > 200 |
| Acetonitrile | Polar Aprotic | Moderate | ~ 20-50 |
| Dichloromethane | Non-polar | Low | < 1 |
This protocol outlines the steps to determine the equilibrium solubility of this compound.[3][4]
-
Preparation: Add an excess amount of the compound to a series of vials, each containing a different solvent of interest. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[2][4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. Centrifuge the samples to ensure a clear separation of the supernatant from the solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS, as the compound lacks a strong UV chromophore).
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility of the compound in each solvent.
Workflow for Shake-Flask Solubility Determination
Stability Assessment and Forced Degradation
To understand the intrinsic stability of this compound, a forced degradation study is essential.[5] This study exposes the compound to harsh conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Table 2: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | < 5% | Compound is stable. |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | ~ 10% | One major degradant observed. |
| Oxidation | 3% H₂O₂ | 12 h | 25°C | ~ 15% | Two major degradants observed. |
| Thermal | Solid State | 48 h | 80°C | < 2% | Compound is thermally stable. |
| Photolytic | 1.2 million lux hours | 24 h | 25°C | < 1% | Compound is photostable. |
This protocol is designed in accordance with ICH Q1A(R2) guidelines.[8][9]
-
Method Development: First, develop a stability-indicating HPLC method capable of separating the intact compound from all potential degradation products.[10][11]
-
Sample Preparation: Prepare solutions of this compound in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal: Expose the solid compound to dry heat at 80°C.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 12, 24 hours) and immediately neutralize the acid and base samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation and identify the number and relative abundance of any degradation products.
Workflow for Forced Degradation Study
Conclusion
While specific public data for this compound is limited, a comprehensive understanding of its solubility and stability can be achieved through the systematic application of the standard, industry-accepted protocols detailed in this guide. The predicted high aqueous solubility and potential sensitivity to oxidative and basic conditions provide a foundational starting point for any researcher. By executing these experimental workflows, drug development professionals can generate the robust data necessary to support formulation development, define storage conditions, and ensure the quality and efficacy of future drug products incorporating this versatile building block.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. enamine.net [enamine.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. scielo.br [scielo.br]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols: 3-(Aminomethyl)cyclopentan-1-ol as a Chiral Building Block in the Synthesis of MraY Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(aminomethyl)cyclopentan-1-ol and its stereoisomers as chiral building blocks in the synthesis of potent enzyme inhibitors. The focus is on the synthesis of cyclopentane-based muraymycin analogs that target MraY, a crucial enzyme in bacterial peptidoglycan biosynthesis, highlighting a promising avenue for the development of novel antibiotics.
Introduction
Chiral cyclopentane derivatives are valuable scaffolds in medicinal chemistry due to their conformational rigidity and ability to present functional groups in a well-defined spatial orientation. This compound, with its two stereocenters and bifunctional nature (amine and alcohol), serves as a versatile chiral building block for the synthesis of complex molecules. This document details the application of one of its stereoisomers, ((1R,3S)-3-Aminocyclopentyl)methanol, in the development of inhibitors for MraY, an essential bacterial enzyme.
Application: Synthesis of Cyclopentane-Based Muraymycin Analogs as MraY Inhibitors
Muraymycins are a class of naturally occurring nucleoside antibiotics that inhibit the MraY enzyme. MraY catalyzes the first membrane-bound step in peptidoglycan biosynthesis, a pathway essential for bacterial cell wall formation. The development of synthetic analogs of muraymycins with improved pharmacological properties is a key strategy in the pursuit of new antibiotics to combat drug-resistant bacteria.
The synthesis of cyclopentane-based muraymycin analogs utilizes ((1R,3S)-3-aminocyclopentyl)methanol as a core scaffold to mimic the ribose moiety of the natural product. This approach simplifies the chemical synthesis while retaining key structural features necessary for biological activity.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of a cyclopentane-based muraymycin analog.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Catalytic Hydrogenation & Boc Protection | (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 81 (over 2 steps) | N/A |
| 2 | Reduction | tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | ((1R,3S)-3-(tert-Butoxycarbonylamino)cyclopentyl)methanol | 80 | N/A |
| 3 | Uracil Installation | ((1R,3S)-3-(tert-Butoxycarbonylamino)cyclopentyl)methanol | 1-((1S,3R)-3-(Hydroxymethyl)cyclopentyl)pyrimidine-2,4(1H,3H)-dione | 75 | N/A |
| 4 | IBX Oxidation | 1-((1S,3R)-3-(Hydroxymethyl)cyclopentyl)pyrimidine-2,4(1H,3H)-dione | (1S,3R)-3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)cyclopentane-1-carbaldehyde | 85 | N/A |
| 5 | Diastereoselective Isocyanoacetate Aldol Reaction | (1S,3R)-3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)cyclopentane-1-carbaldehyde | Methyl (2S,3R)-3-((1R,3S)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)cyclopentyl)-3-hydroxy-2-isocyano-propanoate | 65 | 2:1 |
Experimental Protocols
Protocol 1: Synthesis of ((1R,3S)-3-Aminocyclopentyl)methanol (4)
This protocol describes the synthesis of the key chiral building block starting from a commercially available bicyclic lactam.
Materials:
-
tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (3)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (3) (15.68 g, 74.25 mmol) in methanol (300 mL), add sodium borohydride (5.62 g, 148.5 mmol) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/EtOAc, 2/1) to afford the Boc-protected amino alcohol.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield ((1R,3S)-3-aminocyclopentyl)methanol.
Protocol 2: Diastereoselective Isocyanoacetate Aldol Reaction
This key step establishes the stereochemistry of the amino alcohol side chain.
Materials:
-
(1S,3R)-3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)cyclopentane-1-carbaldehyde
-
Methyl isocyanoacetate
-
Chiral aminophosphine ligand (e.g., a derivative of (R)-BINAP)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral aminophosphine ligand and silver(I) oxide in anhydrous toluene.
-
Stir the mixture at room temperature for the recommended catalyst activation time (typically 30-60 minutes).
-
Cool the mixture to the specified reaction temperature (e.g., -20 °C).
-
Add a solution of the aldehyde in anhydrous toluene, followed by the dropwise addition of methyl isocyanoacetate.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography to separate the diastereomers.
Visualizations
Experimental Workflow for the Synthesis of MraY Inhibitors
Caption: Synthetic workflow for cyclopentane-based MraY inhibitors.
Role of MraY in the Peptidoglycan Biosynthesis Pathway
Caption: MraY's role in bacterial peptidoglycan biosynthesis.
Application Notes and Protocols for N-functionalization of 3-(Aminomethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 3-(aminomethyl)cyclopentan-1-ol, a valuable building block in medicinal chemistry. The primary amino group of this molecule serves as a versatile handle for the introduction of various functional groups, enabling the synthesis of diverse compound libraries for drug discovery and development. The protocols outlined below cover key N-functionalization reactions: reductive amination, N-acylation, urea formation, and N-sulfonylation.
Introduction
This compound is a bifunctional molecule featuring a primary amine and a secondary alcohol on a cyclopentane scaffold. This unique structure makes it an attractive starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The ability to selectively modify the amino group allows for the systematic exploration of structure-activity relationships (SAR) in drug design. These protocols are designed to be reproducible and scalable for laboratory synthesis.
Core N-Functionalization Protocols
Four primary methods for the N-functionalization of this compound are presented:
-
Reductive Amination: For the introduction of alkyl or arylalkyl substituents.
-
N-Acylation: For the synthesis of amide derivatives.
-
Urea Formation: For the preparation of urea-containing compounds.
-
N-Sulfonylation: For the synthesis of sulfonamides.
The following sections provide detailed experimental procedures for each of these transformations.
Protocol 1: Reductive Amination with Aldehydes and Ketones
Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and is an effective way to introduce a variety of substituents onto the primary amine of this compound.[1] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[1] Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.
Experimental Protocol:
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in methanol (0.2 M), add the desired aldehyde or ketone (1.1 eq.).
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted this compound derivative.
Data Presentation:
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | NaBH₃CN | MeOH | 85 |
| 2 | Acetone | NaBH(OAc)₃ | DCE | 78 |
| 3 | Cyclohexanone | NaBH₃CN | MeOH | 82 |
Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow:
Protocol 2: N-Acylation with Acyl Chlorides and Anhydrides
N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This reaction is typically carried out using an acylating agent such as an acyl chloride or an anhydride in the presence of a base to neutralize the acid byproduct.
Experimental Protocol:
Materials:
-
This compound
-
Acylating Agent (e.g., Acetyl Chloride or Acetic Anhydride)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in dichloromethane (0.2 M) in a round-bottom flask.
-
Add a suitable base, such as triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acyl derivative.
Data Presentation:
| Entry | Acylating Agent | Base | Solvent | Yield (%) |
| 1 | Acetyl Chloride | TEA | DCM | 92 |
| 2 | Benzoyl Chloride | Pyridine | DCM | 88 |
| 3 | Acetic Anhydride | TEA | DCM | 95 |
Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow:
Protocol 3: Urea Formation with Isocyanates
The reaction of the primary amine of this compound with an isocyanate provides a straightforward route to urea derivatives.[2][3] This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst.
Experimental Protocol:
Materials:
-
This compound
-
Isocyanate (e.g., Phenyl Isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes or Diethyl Ether for precipitation
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF or DCM (0.2 M) under a nitrogen atmosphere.
-
To the stirred solution, add the isocyanate (1.05 eq.) dropwise at room temperature.
-
A precipitate may form upon addition. Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate has formed, collect the solid by filtration and wash with cold hexanes or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexanes or diethyl ether to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure urea derivative.
Data Presentation:
| Entry | Isocyanate | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Phenyl Isocyanate | THF | 96 | | 2 | n-Butyl Isocyanate | DCM | 94 | | 3 | Cyclohexyl Isocyanate | THF | 95 |
Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow:
Protocol 4: N-Sulfonylation with Sulfonyl Chlorides
N-Sulfonylation of this compound with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide. Sulfonamides are an important class of compounds in medicinal chemistry.
Experimental Protocol:
Materials:
-
This compound
-
Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride)
-
Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in pyridine or DCM (0.2 M). If using DCM, add triethylamine (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if pyridine was used as the solvent, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl (to remove any remaining pyridine or TEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.
Data Presentation:
| Entry | Sulfonyl Chloride | Base/Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Benzenesulfonyl Chloride | Pyridine | 89 | | 2 | p-Toluenesulfonyl Chloride | TEA/DCM | 91 | | 3 | Methanesulfonyl Chloride | TEA/DCM | 85 |
Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow:
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.
-
Acyl chlorides, sulfonyl chlorides, and isocyanates are corrosive and moisture-sensitive; they should be handled with caution under an inert atmosphere where necessary.
-
Sodium cyanoborohydride is toxic and should be handled with extreme care. Quenching should be performed cautiously to avoid the release of hydrogen cyanide gas.
References
- 1. mdpi.com [mdpi.com]
- 2. A facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride - Google Patents [patents.google.com]
Synthesis of Aminocyclopentanol-Based Ligands for Metal Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chiral aminocyclopentanol-based ligands and their application in metal-catalyzed asymmetric synthesis. The development of chiral ligands is crucial in modern drug development and fine chemical synthesis, where the stereochemistry of a molecule can dictate its biological activity. Aminocyclopentanol scaffolds offer a versatile and effective platform for the design of new chiral ligands for a variety of metal-catalyzed reactions.
Application Notes
Chiral aminocyclopentanol derivatives are a valuable class of ligands for asymmetric catalysis. Their rigid cyclopentane backbone provides a well-defined stereochemical environment, influencing the enantioselectivity of the catalyzed reaction. These ligands have shown significant promise in various transformations, including the enantioselective addition of organozinc reagents to aldehydes, a key reaction for the formation of chiral secondary alcohols which are important building blocks in pharmaceuticals.
The synthesis of these ligands often involves a chemoenzymatic approach, utilizing lipases for the kinetic resolution of racemic intermediates to obtain enantiomerically pure compounds. This methodology allows for the preparation of both enantiomers of the aminocyclopentanol ligand, which is advantageous for accessing both enantiomers of the desired product.
Once synthesized, these chiral aminocyclopentanol ligands can be complexed with various metal precursors, such as diethylzinc, to generate in situ catalysts. The resulting metal complexes have demonstrated high catalytic activity and enantioselectivity in carbon-carbon bond-forming reactions. The performance of these catalysts is often dependent on the specific structure of the ligand, including the substituents on the amino group and the relative stereochemistry of the amino and hydroxyl groups.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of Optically Active trans-2-(N,N-dialkylamino)cyclopentanols
This protocol describes the synthesis of enantiomerically pure trans-2-(N,N-dialkylamino)cyclopentanols through a combination of chemical synthesis and enzymatic resolution.
Materials:
-
Cyclopentene oxide
-
Dialkylamine (e.g., diethylamine, dibenzylamine)
-
Lipase (e.g., from Burkholderia cepacia)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvents (e.g., toluene, hexane, isopropanol)
-
Standard laboratory glassware and purification equipment (chromatography column, etc.)
Procedure:
-
Synthesis of racemic trans-2-(N,N-dialkylamino)cyclopentanol:
-
In a round-bottom flask, dissolve cyclopentene oxide in a suitable solvent such as toluene.
-
Add an excess of the desired dialkylamine to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent and excess amine under reduced pressure.
-
Purify the resulting racemic amino alcohol by column chromatography.
-
-
Enzymatic Kinetic Resolution:
-
Dissolve the racemic trans-2-(N,N-dialkylamino)cyclopentanol in a non-polar organic solvent like hexane or toluene.
-
Add a lipase, for example, from Burkholderia cepacia, to the solution.
-
Add an acyl donor, such as vinyl acetate, to initiate the enzymatic acylation.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Separate the enzyme by filtration.
-
The unreacted (S)-amino alcohol and the acylated (R)-amino alcohol can be separated by column chromatography.
-
The acylated (R)-amino alcohol can be hydrolyzed back to the (R)-amino alcohol using a mild base.
-
Protocol 2: Synthesis of (1R,3S)-3-aminocyclopentanol Hydrochloride
This protocol outlines a multi-step synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a useful intermediate for more complex ligands.[1]
Materials:
-
tert-Butyl carbamate
-
Cyclopentadiene
-
Copper(I) chloride
-
Oxygen
-
Zinc powder
-
Acetic acid
-
Lipase
-
Vinyl acetate
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Lithium hydroxide
-
Methanol
-
Acetyl chloride
-
Isopropanol
Procedure:
-
Diels-Alder Reaction: React tert-butyl carbamate with cyclopentadiene in the presence of a copper(I) chloride catalyst and oxygen to form the corresponding bicyclic adduct.
-
Reductive Cleavage: Treat the adduct with zinc powder in acetic acid to reductively cleave the N-O bond.
-
Enzymatic Resolution: Perform a lipase-catalyzed acylation using vinyl acetate to resolve the racemic mixture, affording the enantiomerically enriched acetate.
-
Hydrogenation: Reduce the double bond of the cyclopentene ring by catalytic hydrogenation using Pd/C and hydrogen gas.
-
Hydrolysis: Hydrolyze the acetate group using lithium hydroxide in methanol.
-
Deprotection and Salt Formation: Remove the Boc protecting group and form the hydrochloride salt by treating the amino alcohol with a solution of HCl in isopropanol (which can be prepared by reacting acetyl chloride with isopropanol).
Protocol 3: In Situ Preparation of a Zinc-Aminocyclopentanol Catalyst and its Application in the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes the formation of a chiral catalyst from an aminocyclopentanol ligand and its use in an asymmetric alkylation reaction.[2]
Materials:
-
Enantiomerically pure trans-2-(N,N-dialkylamino)cyclopentanol
-
Diethylzinc (in hexane or toluene)
-
Benzaldehyde
-
Anhydrous toluene
-
Standard Schlenk line and syringe techniques for handling air-sensitive reagents
Procedure:
-
Catalyst Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral trans-2-(N,N-dialkylamino)cyclopentanol in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc to the ligand solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the chiral zinc catalyst.
-
-
Asymmetric Addition:
-
To the freshly prepared catalyst solution at 0 °C, add benzaldehyde dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral secondary alcohol by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Quantitative Data
The following table summarizes the performance of various aminocyclopentanol-based ligands in the enantioselective addition of diethylzinc to benzaldehyde.
| Ligand | Metal | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2R)-trans-2-(N,N-diethylamino)cyclopentanol | Zn(Et)₂ | 2 | 0 | 95 | 98 | [2] |
| (1R,2R)-trans-2-(N,N-dibenzylamino)cyclopentanol | Zn(Et)₂ | 2 | 0 | 92 | 96 | [2] |
Visualizations
Experimental Workflow for Chemoenzymatic Synthesis of Chiral Aminocyclopentanols
Caption: Workflow for the chemoenzymatic synthesis of enantiopure aminocyclopentanols.
Catalytic Cycle for Zinc-Catalyzed Enantioselective Aldehyde Alkylation
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
References
Application Notes and Protocols for Selective N-Alkylation of Aminocyclopentanols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the selective N-alkylation of aminocyclopentanols, crucial intermediates in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established chemical transformations and are intended to serve as a guide for the development of robust and selective N-alkylation strategies.
Introduction
Aminocyclopentanols are valuable chiral building blocks in medicinal chemistry. The selective functionalization of the amino group is a key step in the elaboration of these scaffolds into more complex drug candidates. This document outlines three primary methods for the N-alkylation of aminocyclopentanols: Reductive Amination, Direct Alkylation with Alkyl Halides, and Transition-Metal-Catalyzed N-Alkylation with Alcohols. Each method offers distinct advantages and challenges in terms of selectivity, substrate scope, and reaction conditions.
A critical aspect of selective N-alkylation, particularly in the presence of a hydroxyl group, is the use of appropriate protecting group strategies.[1] Protecting the hydroxyl group as a silyl ether or other suitable derivative can prevent unwanted O-alkylation and other side reactions. Orthogonal protecting groups, which can be removed under different conditions, are especially valuable in multi-step syntheses.[1]
Reductive Amination
Reductive amination is a widely used and versatile method for the formation of C-N bonds.[2][3] This one-pot reaction involves the initial formation of an imine or iminium ion from the aminocyclopentanol and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary or tertiary amine.[3]
Key Advantages:
-
Mild reaction conditions.
-
Broad substrate scope for both the amine and carbonyl components.[4]
-
Good functional group tolerance.
General Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of aminocyclopentanols.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the N-alkylation of a generic aminocyclopentanol with an aldehyde.
Materials:
-
Aminocyclopentanol derivative (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aminocyclopentanol in DCM, add the aldehyde.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS, typically 2-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 85 | [4] |
| 2 | Acetone | NaBH₃CN | MeOH | 78 | [5] |
| 3 | Cyclohexanone | H₂/Pd-C | EtOH | 92 | [3] |
Table 1: Representative data for reductive amination of amines.
Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds.[6] However, a significant challenge with this approach is the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[6] Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.
Key Considerations:
-
Over-alkylation: A common side reaction. Using a large excess of the amine can favor mono-alkylation.
-
Base: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is typically required to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.
Experimental Protocol: Direct N-Alkylation
This protocol describes a general procedure for the mono-N-alkylation of an aminocyclopentanol.
Materials:
-
Aminocyclopentanol derivative (2.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of the aminocyclopentanol and K₂CO₃ in MeCN, add the alkyl halide.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and EtOAc.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzyl Bromide | K₂CO₃ | MeCN | 80 | 75 | [6] |
| 2 | Iodomethane | NaH | THF | RT | 68 | [7] |
| 3 | 1-Bromobutane | Et₃N | DMF | 60 | 72 | [8] |
Table 2: Representative data for the direct N-alkylation of amines.
Transition-Metal-Catalyzed N-Alkylation with Alcohols
Transition-metal-catalyzed N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a more sustainable and atom-economical alternative to traditional methods.[9][10] In this process, a transition metal catalyst (commonly based on Ru, Ir, or Mn) temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[10][11] The only byproduct of this reaction is water.
Key Advantages:
-
Atom Economy: Alcohols are used as alkylating agents, and water is the only byproduct.[10]
-
Selectivity: Often provides high selectivity for mono-alkylation.[9]
-
Green Chemistry: Avoids the use of toxic alkyl halides and the generation of stoichiometric salt waste.[11]
Mechanism of "Borrowing Hydrogen" for N-Alkylation:
Caption: Simplified mechanism of transition-metal-catalyzed N-alkylation via the borrowing hydrogen strategy.
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation
This protocol is a general procedure for the N-alkylation of an aminocyclopentanol with a primary alcohol.
Materials:
-
Aminocyclopentanol derivative (1.0 equiv)
-
Primary alcohol (1.2 equiv)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (1-5 mol%)
-
Ligand (e.g., a phosphine ligand) (if required by the catalyst system)
-
Base (e.g., KOtBu) (1.5 equiv)
-
Toluene (anhydrous)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the ruthenium catalyst, ligand (if applicable), and base.
-
Add anhydrous toluene, followed by the aminocyclopentanol and the primary alcohol.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | [Ru(p-cymene)Cl₂]₂ | KOtBu | Toluene | 110 | 91 | [11] |
| 2 | Mn-pincer complex | KOtBu | Toluene | 100 | 88 | [10] |
| 3 | Iridium complex | Cs₂CO₃ | Dioxane | 100 | 85 | [9] |
Table 3: Representative data for transition-metal-catalyzed N-alkylation of amines with alcohols.
Chelation-Assisted Selective Mono-N-Alkylation
For aminocyclopentanols where the amino and hydroxyl groups are in a 1,3-relationship, a chelation-based strategy can be employed for selective mono-N-alkylation.[12] This method utilizes a reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) to form a stable chelate with the amino alcohol, effectively protecting both functional groups and activating the amine for selective alkylation.[12][13]
Key Features:
-
High selectivity for mono-alkylation.
-
The chelate serves as both a protecting and activating group.[12]
-
Applicable to 1,3-amino alcohols.
Experimental Protocol: 9-BBN Mediated N-Alkylation
Materials:
-
1,3-Aminocyclopentanol derivative (1.0 equiv)
-
9-BBN (0.5 M in THF) (1.0 equiv)
-
Strong base (e.g., n-BuLi or KHMDS) (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
THF (anhydrous)
-
Mild acid (e.g., HCl in ether) for hydrolysis
-
Standard work-up reagents
Procedure:
-
To a solution of the 1,3-aminocyclopentanol in anhydrous THF under an inert atmosphere, add 9-BBN solution dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure chelate formation.
-
Cool the mixture to -78 °C and add the strong base dropwise.
-
Stir for 30 minutes, then add the alkyl halide.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction and hydrolyze the borane complex by adding a mild acidic solution.
-
Perform a standard aqueous work-up and extraction.
-
Purify the product by column chromatography.
| Entry | Amino Alcohol | Alkyl Halide | Base | Yield (%) | Reference |
| 1 | 3-Aminopropanol | MeI | n-BuLi | 95 | [12] |
| 2 | 2-Hydroxybenzylamine | EtBr | KHMDS | 92 | [12] |
Table 4: Data for selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN.
Conclusion
The selective N-alkylation of aminocyclopentanols can be achieved through several effective methods. Reductive amination offers a versatile and mild approach. Direct alkylation is straightforward but requires careful control to avoid over-alkylation. Transition-metal-catalyzed N-alkylation with alcohols is a highly efficient and sustainable strategy. For specific substrates like 1,3-aminocyclopentanols, chelation-assisted methods can provide excellent selectivity. The choice of method will depend on the specific substrate, desired selectivity, and available reagents and equipment. The use of appropriate protecting groups for the hydroxyl functionality is a key consideration in all approaches to ensure selective N-alkylation.
References
- 1. jocpr.com [jocpr.com]
- 2. gctlc.org [gctlc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. organic chemistry - N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Transition metal-catalysed N-alkylation of amines by alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 13. cris.tau.ac.il [cris.tau.ac.il]
Application of Aminocyclopentanols as Chiral Auxiliaries in Organic Synthesis
Abstract
(1S,2R)-2-aminocyclopentan-1-ol has proven to be a highly effective and versatile chiral auxiliary in asymmetric synthesis. This conformationally constrained cyclic amino alcohol, which is not derived from the natural amino acid pool, offers unique structural properties for inducing stereoselectivity.[1] When converted into its corresponding oxazolidinone derivative, (4R,5S)-cyclopentano[d]oxazolidin-2-one, it directs asymmetric alkylations and aldol reactions to proceed with outstanding diastereofacial selectivities, often exceeding 99%, and in good to excellent yields.[1] This application note provides detailed protocols for the synthesis of the chiral auxiliary, its use in diastereoselective reactions, and its subsequent removal, along with a summary of its performance.
Introduction
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the control of stereochemistry during chemical transformations.[2][3] They are stereogenic units temporarily incorporated into a prochiral substrate to guide the diastereoselective formation of new stereocenters.[2] The auxiliary is subsequently removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[2] While many popular auxiliaries are derived from readily available natural products like amino acids and terpenes, the development of novel auxiliaries from non-natural sources, such as aminocyclopentanols, provides access to unique structural and conformational features that can lead to superior stereocontrol.[1][3]
The rigid, fused-ring system of the oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol effectively shields one face of the enolate, leading to highly predictable and selective reactions.[1] This makes it a valuable tool for researchers in academia and the pharmaceutical industry for the synthesis of complex chiral molecules.[2][4]
Synthesis of the Chiral Auxiliary
The chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, is synthesized from commercially available ethyl 2-oxocyclopentanecarboxylate in a multi-step sequence. The key steps involve a baker's yeast reduction to establish the stereochemistry, followed by a Curtius rearrangement to form the cyclic carbamate.[1]
Asymmetric Aldol Reaction
The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is particularly effective in directing syn-aldol reactions. The N-propionyl imide, formed by acylation of the auxiliary, undergoes enolization with dibutylboron triflate and diisopropylethylamine to form a Z-boron enolate. This enolate then reacts with various aldehydes with exceptional diastereoselectivity.[1]
Experimental Protocol: Asymmetric Aldol Reaction
-
Acylation: To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one in dry THF at -78 °C, add 1.0 equivalent of n-butyllithium. After stirring, add 1.1 equivalents of propionyl chloride to furnish the N-propionyl imide.[1]
-
Enolization: To the N-propionyl imide in a suitable solvent at 0 °C, add 1.1 equivalents of dibutylboron triflate and 1.2 equivalents of N,N-diisopropylethylamine. Stir for 1 hour to generate the boron enolate.[1]
-
Aldol Addition: Cool the enolate solution to -78 °C and add the desired aldehyde. Allow the reaction to warm to 0 °C and stir for 4-6 hours, monitoring by TLC.[1]
-
Workup and Purification: Quench the reaction and perform a standard aqueous workup. Purify the crude product by silica gel chromatography to yield the pure syn-aldol adduct.[1]
Performance Data: Asymmetric Aldol Reaction
| Aldehyde | Yield (%) | Diastereomeric Excess (%) |
| Isobutyraldehyde | 80 | >99 |
| Benzaldehyde | 75 | >99 |
| Acetaldehyde | 70 | >99 |
| Propionaldehyde | 78 | >99 |
Data sourced from reference[1]. Yields are for the pure product after silica gel chromatography. Diastereomeric excess was determined by HPLC and 400 MHz ¹H NMR spectroscopy.[1]
Asymmetric Alkylation
The chiral auxiliary also demonstrates excellent control in asymmetric alkylation reactions. The lithium enolate of the N-propionyl imide, generated using a strong base, reacts with electrophiles such as benzyl bromide and allyl iodide with high diastereoselectivity.[1]
Experimental Protocol: Asymmetric Alkylation
-
Enolate Formation: Dissolve the N-propionyl imide in dry THF and cool to -78 °C. Add 1.1 equivalents of lithium hexamethyldisilazide (LHMDS) and stir for 1 hour to form the lithium enolate.[1]
-
Alkylation: Add the electrophile (e.g., benzyl bromide or allyl iodide) to the enolate solution at -78 °C. Allow the reaction to warm to -20 °C and stir for 6 hours.[1]
-
Workup and Purification: Quench the reaction and perform a standard aqueous workup. Purify the crude product by silica gel chromatography to yield the alkylated product.[1]
Performance Data: Asymmetric Alkylation
| Electrophile | Yield (%) | Diastereomeric Excess (%) |
| Benzyl bromide | 72 | >99 |
| Allyl iodide | 65 | >99 |
Data sourced from reference[1]. Only one diastereomer was detected by HPLC and ¹H-NMR analysis.[1]
Removal of the Chiral Auxiliary
A key advantage of this chiral auxiliary is its facile removal under mild conditions, which preserves the stereochemical integrity of the newly formed chiral center. Treatment with lithium hydroperoxide cleaves the amide bond to furnish the corresponding carboxylic acid or β-hydroxy acid, and allows for the recovery of the chiral auxiliary.[1]
Experimental Protocol: Auxiliary Cleavage
-
Dissolve the aldol or alkylation product in a mixture of THF and water.
-
Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide.
-
Stir the reaction until completion (monitored by TLC).
-
Perform a standard workup to isolate the chiral acid product and recover the (1S,2R)-2-aminocyclopentan-1-ol auxiliary. The auxiliary can often be recovered in 80-85% yield.[1]
Conclusion
The chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol is a highly effective tool for asymmetric synthesis. Its rigid, conformationally constrained structure provides a predictable and powerful platform for controlling stereochemistry in both aldol and alkylation reactions, consistently delivering products with exceptional levels of diastereoselectivity. The straightforward synthesis of the auxiliary, coupled with its efficient removal and high recovery rate, makes it a valuable and practical choice for the synthesis of enantiomerically pure compounds in both academic and industrial settings.[1]
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reduction of 3-(Aminomethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 3-(aminomethyl)cyclopentanone to its corresponding aminoalcohol, 3-(aminomethyl)cyclopentanol, is a critical transformation in synthetic organic chemistry. The resulting product is a valuable chiral building block for the synthesis of a variety of pharmaceutical compounds and other biologically active molecules. The stereochemical outcome of this reduction is of particular importance, as the biological activity of the final product often depends on the specific stereoisomer. This document provides detailed experimental procedures for the diastereoselective reduction of 3-(aminomethyl)cyclopentanone using common laboratory reagents and techniques. The protocols are designed to be readily implemented in a standard organic chemistry laboratory setting.
Experimental Protocols
Two primary methods for the reduction of 3-(aminomethyl)cyclopentanone are presented: a metal hydride reduction using sodium borohydride and a catalytic hydrogenation. These methods offer different advantages in terms of selectivity, scalability, and reaction conditions.
Method 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH4) is a versatile and mild reducing agent suitable for the reduction of ketones to alcohols.[1][2] The diastereoselectivity of the reduction of substituted cyclopentanones can be influenced by the steric bulk of the substituent and the reaction conditions.[3]
Materials:
-
3-(aminomethyl)cyclopentanone hydrochloride
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-(aminomethyl)cyclopentanone hydrochloride (1.0 eq) in methanol (10 mL per gram of substrate) and cool the solution to 0 °C in an ice bath with stirring.
-
Basification: Slowly add 1 M NaOH solution dropwise until the pH of the solution is approximately 8-9 to free the amine.
-
Reduction: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH4 until gas evolution ceases and the pH is acidic.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. Add deionized water to the residue and basify with 1 M NaOH until the pH is greater than 10.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)cyclopentanol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired cis and trans isomers.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a common method for the reduction of ketones and can offer high stereoselectivity depending on the choice of catalyst and reaction conditions.[4]
Materials:
-
3-(aminomethyl)cyclopentanone hydrochloride
-
Platinum(IV) oxide (PtO2, Adams' catalyst) or Palladium on carbon (Pd/C, 5-10%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H2)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite® or other filter aid
-
Standard glassware for filtration
Procedure:
-
Catalyst Loading: To a high-pressure reaction vessel, add 3-(aminomethyl)cyclopentanone hydrochloride (1.0 eq) and the chosen catalyst (0.05-0.1 eq by weight).
-
Solvent Addition: Add ethanol or methanol as the solvent (20 mL per gram of substrate).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The uptake of hydrogen can be monitored by a pressure drop. The reaction is typically complete within 4-24 hours.
-
Reaction Completion: Once hydrogen uptake ceases, vent the system and purge with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(aminomethyl)cyclopentanol hydrochloride.
-
Purification: The crude product can be further purified by recrystallization or by conversion to the free base followed by chromatography or distillation as described in Method 1.
Data Presentation
The reduction of 3-(aminomethyl)cyclopentanone can yield a mixture of cis and trans diastereomers. The ratio of these isomers is dependent on the reducing agent and reaction conditions. The following table summarizes representative data for the reduction of substituted cyclopentanones, providing an expected range of yields and diastereoselectivity for the described protocols.
| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride | NaBH4 | MeOH | 0 to RT | 85-95 | 60:40 to 80:20 |
| Catalytic Hydrogenation | PtO2 | EtOH | RT | 90-98 | 70:30 to 90:10 |
| Catalytic Hydrogenation | Pd/C | MeOH | RT | 90-98 | 65:35 to 85:15 |
Note: The data presented in this table is representative and based on typical outcomes for the reduction of substituted cyclopentanones. Actual yields and diastereomeric ratios may vary depending on the specific substrate and experimental conditions.
Visualizations
Caption: General experimental workflow for the reduction of 3-(aminomethyl)cyclopentanone.
Caption: Formation of cis and trans diastereomers during the reduction.
References
Application Note & Protocol: Scale-up Synthesis of 3-(Aminomethyl)cyclopentan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Aminomethyl)cyclopentan-1-ol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various pharmaceutical compounds. Its structure, featuring a cyclopentyl scaffold with both hydroxyl and aminomethyl functional groups, allows for diverse chemical modifications. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a two-step synthetic route commencing from methyl 3-hydroxycyclopentanecarboxylate. The protocols are designed to be robust and scalable for laboratory and pilot plant settings.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Amidation: Conversion of methyl 3-hydroxycyclopentanecarboxylate to 3-hydroxycyclopentanecarboxamide by reaction with ammonia.
-
Reduction: Reduction of the resulting amide to the target this compound using a suitable reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or a borane complex.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxycyclopentanecarboxamide
This protocol details the amidation of methyl 3-hydroxycyclopentanecarboxylate using ammonia.
Materials:
-
Methyl 3-hydroxycyclopentanecarboxylate
-
Anhydrous Methanol
-
Ammonia gas or a solution of ammonia in methanol (e.g., 7N)
-
Pressure-rated reaction vessel
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
Reactor Setup: Charge a pressure-rated stainless steel or glass reactor with methyl 3-hydroxycyclopentanecarboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to the reactor to achieve a substrate concentration of 1-2 M.
-
Ammonia Addition: Cool the solution to 0-5 °C. If using ammonia gas, bubble it through the solution while monitoring the pressure. If using a methanolic ammonia solution, add it slowly to the reaction mixture, ensuring the temperature is maintained. A significant excess of ammonia (5-10 equivalents) is typically required to drive the reaction to completion.
-
Reaction: Seal the reactor and heat the mixture to 50-70 °C. The reaction progress should be monitored by a suitable analytical technique such as HPLC or GC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia. The resulting crude 3-hydroxycyclopentanecarboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if purity is deemed sufficient.
Quantitative Data (Step 1):
| Parameter | Value |
| Starting Material | Methyl 3-hydroxycyclopentanecarboxylate |
| Reagents | Ammonia, Methanol |
| Typical Scale | 100 g - 1 kg |
| Reaction Temperature | 50 - 70 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 85 - 95% |
| Purity (crude) | >90% |
Step 2: Synthesis of this compound (Amide Reduction)
This protocol describes the reduction of 3-hydroxycyclopentanecarboxamide to the target amine. Both Lithium Aluminum Hydride and Borane-Tetrahydrofuran complex are presented as viable reducing agents.
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
3-Hydroxycyclopentanecarboxamide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Mechanical stirrer
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Note: The hydroxyl group of the starting material will consume one equivalent of LiAlH₄.
-
Substrate Addition: Dissolve 3-hydroxycyclopentanecarboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the reaction temperature between 0-10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 66 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is crucial for safely quenching the excess hydride and precipitating aluminum salts.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or crystallization of a salt (e.g., hydrochloride).
Method B: Using Borane-Tetrahydrofuran Complex (BH₃·THF)
Materials:
-
3-Hydroxycyclopentanecarboxamide
-
Borane-Tetrahydrofuran complex (BH₃·THF, 1M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2M aqueous solution)
-
Sodium hydroxide (e.g., 2M aqueous solution)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reactor Setup: Under an inert atmosphere, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a solution of 3-hydroxycyclopentanecarboxamide (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add the BH₃·THF solution (2.0-3.0 eq) dropwise. Note: The hydroxyl group will react with the borane.
-
Reaction: After the addition, warm the mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction to 0 °C and slowly add methanol to quench the excess borane until gas evolution ceases.
-
Hydrolysis: Add 2M hydrochloric acid and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.
-
Work-up and Purification: Cool the mixture to room temperature and basify with 2M sodium hydroxide solution until pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purification can be performed as described in Method A.
Quantitative Data (Step 2):
| Parameter | Method A (LiAlH₄) | Method B (BH₃·THF) |
| Starting Material | 3-Hydroxycyclopentanecarboxamide | 3-Hydroxycyclopentanecarboxamide |
| Reducing Agent | Lithium Aluminum Hydride | Borane-Tetrahydrofuran complex |
| Typical Scale | 10 g - 500 g | 10 g - 500 g |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 4 - 12 hours | 2 - 4 hours |
| Typical Yield | 70 - 85% | 75 - 90% |
| Purity (crude) | >85% | >90% |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
Safety Considerations:
-
Ammonia: Ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood. Pressure-rated equipment must be used for reactions involving heating ammonia in a sealed system.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric, and water-reactive solid. It should be handled under an inert atmosphere. The quenching procedure must be performed with extreme caution, especially on a large scale, as it generates flammable hydrogen gas.
-
Borane-Tetrahydrofuran Complex (BH₃·THF): This reagent is flammable and reacts with water to produce hydrogen gas. It should be handled under an inert atmosphere. The quenching with methanol also produces hydrogen gas and should be done carefully.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Application Notes and Protocols for Parallel Synthesis of Aminocyclopentanol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the parallel synthesis of libraries based on the aminocyclopentanol scaffold, a privileged structure in modern drug discovery. The methodologies outlined are designed for the efficient generation of diverse chemical entities for screening and lead optimization.
Introduction
Aminocyclopentanol scaffolds are key structural motifs found in a variety of biologically active molecules, including antiviral agents, enzyme inhibitors, and modulators of G-protein coupled receptors (GPCRs). Their rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making them ideal for probing the binding sites of biological targets. Parallel synthesis, a cornerstone of combinatorial chemistry, enables the rapid generation of large, focused libraries of aminocyclopentanol analogs, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.[1][2]
This document details a solution-phase parallel synthesis approach to generate a library of N-substituted and O-acylated aminocyclopentanol derivatives. The workflow is designed for efficiency and adaptability, allowing for the introduction of diverse building blocks.
Experimental Workflow
The parallel synthesis of an aminocyclopentanol library can be conceptually divided into three main stages: synthesis of the core scaffold, diversification through parallel reactions, and purification and characterization of the library members.
Caption: General workflow for the parallel synthesis of an aminocyclopentanol library.
Detailed Experimental Protocols
Protocol 1: Synthesis of the trans-2-Aminocyclopentanol Core
This protocol describes the synthesis of the racemic trans-2-aminocyclopentanol hydrochloride, a key intermediate for library synthesis.
Materials:
-
Cyclopentene oxide
-
Benzylamine
-
Lithium perchlorate
-
Acetonitrile (anhydrous)
-
Palladium on carbon (10%)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Ring Opening: To a solution of cyclopentene oxide (1.0 eq) in anhydrous acetonitrile, add lithium perchlorate (0.2 eq) followed by the dropwise addition of benzylamine (1.1 eq). Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield trans-2-(benzylamino)cyclopentanol.
-
Deprotection: Dissolve the crude trans-2-(benzylamino)cyclopentanol in methanol. Add 10% palladium on carbon (5 mol%). Subject the mixture to hydrogenation (H₂ balloon) at room temperature overnight.
-
Salt Formation: Filter the reaction mixture through a pad of Celite and wash with methanol. To the filtrate, add concentrated hydrochloric acid (1.1 eq) dropwise at 0 °C.
-
Isolation: Concentrate the solution under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford trans-2-aminocyclopentanol hydrochloride as a white solid.
Protocol 2: Parallel Amidation of trans-2-Aminocyclopentanol
This protocol details the parallel synthesis of a library of N-acylated aminocyclopentanol derivatives in a 96-well plate format.
Materials:
-
trans-2-Aminocyclopentanol hydrochloride
-
A library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
96-well reaction block
Procedure:
-
Stock Solutions:
-
Prepare a 0.5 M stock solution of trans-2-aminocyclopentanol hydrochloride in anhydrous DMF.
-
Prepare 0.5 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF in individual vials.
-
Prepare a 0.6 M stock solution of HATU in anhydrous DMF.
-
Prepare a 1.5 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction block, add the carboxylic acid stock solution (100 µL, 0.05 mmol, 1.0 eq).
-
Add the trans-2-aminocyclopentanol hydrochloride stock solution (100 µL, 0.05 mmol, 1.0 eq).
-
Add the DIPEA stock solution (50 µL, 0.075 mmol, 1.5 eq).
-
Add the HATU stock solution (100 µL, 0.06 mmol, 1.2 eq).
-
-
Reaction: Seal the 96-well plate and shake at room temperature for 16 hours.
-
Work-up and Purification:
-
Quench the reactions by adding water (200 µL) to each well.
-
Extract the products with ethyl acetate (2 x 500 µL).
-
Combine the organic extracts and concentrate using a centrifugal evaporator.
-
Purify the crude products via high-throughput preparative HPLC.
-
-
Analysis: Analyze the purified compounds by LC-MS to confirm identity and purity.
Quantitative Data Summary
The following table represents typical yields and purities for a representative subset of a library of N-acylated aminocyclopentanol derivatives synthesized using the parallel amidation protocol.
| Compound ID | Carboxylic Acid | Yield (%) | Purity (%) (by LC-MS) |
| AC-001 | Benzoic acid | 78 | >95 |
| AC-002 | Acetic acid | 85 | >98 |
| AC-003 | Phenylacetic acid | 75 | >95 |
| AC-004 | Cyclohexanecarboxylic acid | 82 | >97 |
| AC-005 | 4-Chlorobenzoic acid | 72 | >95 |
| AC-006 | Thiophene-2-carboxylic acid | 68 | >95 |
| AC-007 | Boc-glycine | 90 | >98 |
| AC-008 | Isobutyric acid | 88 | >97 |
Note: Yields are calculated after purification and are representative.
Application in Drug Discovery: Targeting the p38 MAPK Pathway
Aminocyclopentanol scaffolds can be utilized to develop potent and selective inhibitors of key signaling proteins, such as p38 mitogen-activated protein kinase (MAPK).[3][4][5] The p38 MAPK signaling cascade is a crucial pathway involved in inflammatory responses and cellular stress. Dysregulation of this pathway is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
The diagram below illustrates the p38 MAPK signaling pathway, a potential target for aminocyclopentanol-based inhibitors.
Caption: Inhibition of the p38 MAPK signaling pathway by an aminocyclopentanol-based inhibitor.
By synthesizing libraries of aminocyclopentanol derivatives and screening them for activity against p38 MAPK, researchers can identify novel inhibitors with improved potency and selectivity. The parallel synthesis approach allows for the rapid exploration of SAR, facilitating the optimization of lead compounds for preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. asynt.com [asynt.com]
- 3. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-(Aminomethyl)cyclopentan-1-ol for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of the versatile scaffold, 3-(aminomethyl)cyclopentan-1-ol. This bifunctional molecule, containing both a primary amine and a secondary alcohol, serves as an excellent starting point for the synthesis of compound libraries for screening in various biological assays. The following sections outline strategies for creating amide, sulfonamide, urea, and thiourea derivatives and provide protocols for their evaluation in common biological assays, such as kinase and G-protein coupled receptor (GPCR) binding assays.
Introduction
This compound is a valuable building block in medicinal chemistry. Its distinct functionalities, a primary amine and a hydroxyl group, allow for selective modifications to explore the chemical space around the cyclopentane core. Derivatization of the more reactive aminomethyl group can introduce a variety of substituents, enabling the modulation of physicochemical properties and biological activities. This note focuses on N-derivatization strategies to generate novel compounds for biological screening.
Derivatization Strategies
The primary amine of this compound is a nucleophilic center that can readily react with various electrophiles to form stable covalent bonds. The principal derivatization strategies include N-acylation, N-sulfonylation, and the formation of ureas and thioureas.
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Quantitative Data Summary
The following tables present hypothetical data for derivatives of this compound in representative biological assays.
Table 1: Kinase Inhibition Data for Amide and Sulfonamide Derivatives
| Compound ID | Derivative Type | R-Group | Kinase Target | IC₅₀ (nM) |
| Cpd-01 | Amide | Phenyl | Kinase A | 150 |
| Cpd-02 | Amide | 4-Chlorophenyl | Kinase A | 75 |
| Cpd-03 | Amide | 2-Naphthyl | Kinase A | 210 |
| Cpd-04 | Sulfonamide | Phenyl | Kinase A | 55 |
| Cpd-05 | Sulfonamide | 4-Tolyl | Kinase A | 30 |
| Cpd-06 | Sulfonamide | 4-Methoxyphenyl | Kinase A | 80 |
| Cpd-07 | Amide | Phenyl | Kinase B | >10,000 |
| Cpd-08 | Sulfonamide | 4-Tolyl | Kinase B | 850 |
Table 2: GPCR Binding Affinity for Urea and Thiourea Derivatives
| Compound ID | Derivative Type | R-Group | GPCR Target | Kᵢ (nM) |
| Cpd-09 | Urea | Phenyl | GPCR X | 250 |
| Cpd-10 | Urea | 4-Fluorophenyl | GPCR X | 120 |
| Cpd-11 | Urea | Cyclohexyl | GPCR X | 800 |
| Cpd-12 | Thiourea | Phenyl | GPCR X | 95 |
| Cpd-13 | Thiourea | 4-Fluorophenyl | GPCR X | 50 |
| Cpd-14 | Thiourea | Cyclohexyl | GPCR X | 450 |
| Cpd-15 | Urea | Phenyl | GPCR Y | >10,000 |
| Cpd-16 | Thiourea | 4-Fluorophenyl | GPCR Y | 1,200 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation (Amide Synthesis)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Sulfonylation (Sulfonamide Synthesis)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or DCM.
-
Base Addition: If using DCM, add a base such as TEA or DIPEA (1.5 eq). Pyridine can serve as both solvent and base.
-
Sulfonylating Agent Addition: Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Protocol 3: General Procedure for Urea Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in an aprotic solvent such as tetrahydrofuran (THF) or DCM.
-
Isocyanate Addition: Add the desired isocyanate (1.05 eq) dropwise at room temperature.
-
Reaction: Stir the mixture for 1-6 hours. The reaction is often complete within this timeframe and can be monitored by TLC or LC-MS.
-
Purification: If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and purify the crude product by crystallization or column chromatography.
Protocol 4: General Procedure for Thiourea Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in a solvent such as THF or ethanol.
-
Isothiocyanate Addition: Add the desired isothiocyanate (1.05 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-18 hours.
-
Purification: Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure and purify the product by crystallization or column chromatography.
Biological Assay Protocols
Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method to assess the inhibitory activity of the synthesized compounds against a specific protein kinase.
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
-
Compound Plating: Add the test compounds at various concentrations to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction: Add the kinase and its specific substrate to the wells.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay). This is typically a two-step process involving the addition of reagents to deplete remaining ATP and then convert ADP to ATP, which drives a luciferase reaction.
-
Readout: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 6: GPCR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific GPCR.
Caption: Workflow for a GPCR radioligand binding assay.
-
Reagent Preparation: Prepare assay buffer, cell membranes expressing the target GPCR, a radiolabeled ligand at a concentration near its Kₔ, and serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and test compound or vehicle.
-
Initiation: Add the radioligand to all wells to initiate the binding reaction. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Calculate the IC₅₀ value from the competition curve and then convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
The derivatization of this compound provides a straightforward and effective approach to generate diverse compound libraries for biological screening. The protocols outlined in this document offer a foundation for the synthesis and evaluation of novel amide, sulfonamide, urea, and thiourea derivatives. These compounds can be readily tested in a variety of biological assays to identify potential leads for drug discovery programs.
One-Pot Synthesis of Functionalized Aminocyclopentanols: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized aminocyclopentanols, a critical scaffold in medicinal chemistry. These compounds are integral to the development of novel therapeutics due to their conformational rigidity and ability to present functional groups in a well-defined spatial orientation.
Introduction
Functionalized aminocyclopentanols are key building blocks in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents. Their rigid cyclopentane core allows for precise positioning of amino and hydroxyl groups, facilitating specific interactions with biological targets like enzymes and receptors.[1] One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity, making them highly attractive for pharmaceutical research and development.[2][3]
This application note focuses on a robust one-pot photochemical method for the synthesis of N-functionalized aminocyclopentanes, which can be adapted to produce aminocyclopentanols. We also provide comparative data on other synthetic strategies and highlight the application of these scaffolds in drug discovery, with a focus on the synthesis of key intermediates for antiviral drugs.
Photochemical [3+2] Cycloaddition for Aminocyclopentane Synthesis
A powerful one-pot method for the synthesis of functionalized aminocyclopentanes involves a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes.[2][4][5][6][7] This method utilizes a masked N-centered radical approach, where the requisite radical is generated upon excitation with visible light. The resulting cycloaddition products can be directly converted to N-functionalized aminocyclopentanes through solvolysis and N-acylation in a single reaction vessel.[2]
The overall transformation can be depicted as a three-step, one-pot process:
-
Formation of the Cyclopropylimine: Condensation of a primary amine with a cyclopropyl aldehyde.
-
Photochemical [3+2] Cycloaddition: Visible light-mediated reaction of the cyclopropylimine with an alkene.
-
Hydrolysis and N-Functionalization: Solvolysis of the resulting imine followed by acylation to yield the final product.
This methodology is notable for its mild reaction conditions, broad substrate scope, and amenability to continuous flow synthesis, making it scalable for industrial applications.[2][7]
Experimental Workflow: One-Pot Photochemical Synthesis
Caption: Workflow for the one-pot photochemical synthesis of functionalized aminocyclopentanols.
Experimental Protocols
General Protocol for One-Pot Photochemical Synthesis of N-Acetyl Aminocyclopentanes
Materials:
-
Cyclopropylamine
-
Aldehyde (e.g., benzaldehyde)
-
Alkene (e.g., N-phenylmaleimide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Water
-
Acetyl chloride
-
Triethylamine
-
405 nm LED light source
Procedure: [8]
-
Imine Formation: In a dry reaction vessel, dissolve cyclopropylamine (1.0 equiv.) and the aldehyde (1.0 equiv.) in the anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to form the cyclopropylimine in situ.
-
Photochemical Cycloaddition: To the reaction mixture, add the alkene (1.2 equiv.). Seal the vessel and irradiate with a 405 nm LED light source at room temperature. Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Hydrolysis and N-Acetylation: Once the cycloaddition is complete, add water (10 equiv.) and stir for 1 hour to hydrolyze the imine intermediate. Cool the reaction mixture to 0 °C and add triethylamine (1.5 equiv.) followed by the dropwise addition of acetyl chloride (1.2 equiv.). Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acetyl aminocyclopentane.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for different one-pot or highly efficient syntheses of functionalized aminocyclopentane derivatives, providing a comparison of their yields and stereoselectivities.
| Method | Starting Materials | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Photochemical [3+2] Cycloaddition | Cyclopropylimine, N-phenylmaleimide | N-phenyl-3-aminocyclopentane-dicarboximide | 85 | >20:1 | [9] |
| Photochemical [3+2] Cycloaddition | Cyclopropylimine, Methyl acrylate | Methyl 3-aminocyclopentanecarboxylate | 72 | 1.5:1 | [9] |
| Asymmetric Michael/Intramolecular Benzoin Reaction | 1,3-Diketone, α,β-Unsaturated aldehyde | Functionalized Cyclopentanone | 75-95 | >20:1 | |
| Aminochlorination/Aziridination/SN2 | Cinnamate ester, TsNCl₂, Benzylamine | α,β-Diamino ester | 80-95 | >99:1 (anti) | [3] |
Applications in Drug Development
The aminocyclopentanol scaffold is a key component in several clinically important drugs, particularly in the field of antiviral therapy. The rigid five-membered ring allows for the precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.
Case Study: Cabotegravir
Cabotegravir is an HIV-1 integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection.[10][11][12] While the full synthesis of Cabotegravir is a multi-step process, a key intermediate is a functionalized aminocyclopentanol derivative. The synthesis of this chiral aminocyclopentanol often involves classical resolution or asymmetric synthesis approaches to ensure the correct stereochemistry, which is crucial for its biological activity.[11]
The development of efficient, one-pot, and stereoselective methods for the synthesis of such aminocyclopentanol cores is a major focus of research in pharmaceutical process chemistry. The photochemical method described herein offers a promising route to rapidly generate libraries of diverse aminocyclopentane derivatives for screening in drug discovery programs.
Signaling Pathway Context: HIV-1 Integrase Inhibition
Caption: Mechanism of action of Cabotegravir, highlighting the inhibition of HIV-1 integrase.
Conclusion
One-pot syntheses of functionalized aminocyclopentanols provide an efficient and versatile platform for the generation of novel molecular entities for drug discovery. The photochemical [3+2] cycloaddition method, in particular, offers a mild and scalable route to a diverse range of aminocyclopentane derivatives. The continued development of such innovative synthetic methodologies is crucial for accelerating the discovery and development of new medicines to address unmet medical needs.
References
- 1. Amino-functionalized iminocyclitols: synthetic glycomimetics of medicinal interest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot stereoselective synthesis of α,β-differentiated diamino esters via the sequence of aminochlorination, aziridination and intermolecular SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A One-Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor - Google Patents [patents.google.com]
- 11. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cabotegravir | C19H17F2N3O5 | CID 54713659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Resolution of Chiral Aminocyclopentanols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the enzymatic resolution of chiral aminocyclopentanols, critical intermediates in the synthesis of various pharmaceutical compounds. The protocols focus on two highly effective enzymatic strategies: lipase-catalyzed N-acylation and transaminase-catalyzed kinetic resolution, offering high enantioselectivity and yield.
Introduction
Chiral aminocyclopentanols are valuable building blocks in medicinal chemistry. Their stereochemistry often plays a crucial role in the biological activity of the final drug molecule. Enzymatic resolution has emerged as a powerful and sustainable alternative to traditional chemical methods for obtaining enantiomerically pure aminocyclopentanols. This document outlines detailed protocols for two robust enzymatic methods.
Data Presentation
The following tables summarize the quantitative data for the enzymatic resolution of chiral aminocyclopentanols using selected enzymes.
Table 1: Lipase-Catalyzed N-Acylation of Aminocyclopentanol Derivatives
| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Candida antarctica Lipase B (CAL-B) | cis-2-Aminocyclopentanecarboxamide | 2,2,2-Trifluoroethyl butanoate | tert-Butyl methyl ether / tert-Amyl alcohol (1:1) | 48 | 5 | ~50 | >99 for (1S,2S)-amide | [1] |
| Candida antarctica Lipase B (CAL-B) | Racemic Amines | Ethyl 2-cyanoacetate / Ethyl 2-methoxyacetate | Methyl tert-butyl ether (MtBE) | 40 | - | - | >99 for specific amines | [2] |
Table 2: Transaminase-Catalyzed Kinetic Resolution of Aminocyclopentanols
| Enzyme | Substrate | Amino Acceptor | Co-substrate Recycling | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| ω-Transaminase (Mycobacterium vanbaalenii) | (rac)-(1S, 2S)-trans-2-Aminocyclopentanol | Pyruvate | Not specified | 50-62 | >99 for (R)-enantiomer | [3][4] |
| (S)-selective ω-Transaminase | Racemic α-methylbenzylamine | Pyruvate | L-amino acid oxidase / Catalase | High | >99 for (R)-enantiomer | [5][6] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of rac-Aminocyclopentanol via N-Acylation
This protocol is based on the successful resolution of aminocyclopentanol derivatives using Candida antarctica Lipase B (CAL-B).[1][2]
Materials:
-
rac-Aminocyclopentanol
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Acyl donor (e.g., 2,2,2-trifluoroethyl butanoate or ethyl acetate)
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Anhydrous solvent (tert-butyl methyl ether (TBME) or a 1:1 mixture of TBME and tert-amyl alcohol)
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Molecular sieves (optional, to ensure anhydrous conditions)
-
Reaction vessel (e.g., screw-capped vial)
-
Orbital shaker or magnetic stirrer
-
Analytical equipment for monitoring the reaction (e.g., chiral HPLC or GC)
Procedure:
-
To a screw-capped vial, add rac-aminocyclopentanol (1.0 mmol).
-
Add the anhydrous solvent (10 mL).
-
Add the acyl donor (1.0-1.2 mmol).
-
Add immobilized CAL-B (20-50 mg per mmol of substrate).
-
If desired, add activated molecular sieves to maintain anhydrous conditions.
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
-
Filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the unreacted aminocyclopentanol and the acylated product by column chromatography on silica gel.
Protocol 2: Transaminase-Catalyzed Kinetic Resolution of rac-Aminocyclopentanol
This protocol is based on the kinetic resolution of trans-2-aminocyclopentanol using an (R)-selective ω-transaminase from Mycobacterium vanbaalenii.[3][4]
Materials:
-
rac-(1S, 2S)-trans-2-Aminocyclopentanol
-
(R)-selective ω-Transaminase (e.g., from Mycobacterium vanbaalenii, MVTA)
-
Pyruvate (sodium pyruvate) as the amino acceptor
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.0)
-
Reaction vessel
-
Incubator shaker
-
Analytical equipment for monitoring the reaction (e.g., chiral HPLC)
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing:
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
rac-(1S, 2S)-trans-2-Aminocyclopentanol (e.g., 10-50 mM)
-
Sodium pyruvate (1.0-1.5 equivalents relative to the amine)
-
PLP (e.g., 1 mM)
-
(R)-selective ω-Transaminase (a suitable amount, to be optimized based on enzyme activity)
-
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle shaking.
-
Monitor the reaction progress by analyzing samples for the conversion and enantiomeric excess of the remaining aminocyclopentanol using chiral HPLC.
-
The reaction is typically stopped when the conversion reaches approximately 50%, at which point the (S)-aminocyclopentanol will be consumed, leaving the desired (R)-aminocyclopentanol in high enantiomeric excess.
-
To work up the reaction, first, remove the enzyme by centrifugation or filtration.
-
The unreacted (R)-aminocyclopentanol can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous phase to basic (e.g., pH > 9) with a suitable base (e.g., NaOH).
-
Dry the organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantioenriched (R)-aminocyclopentanol.
-
Further purification can be achieved by column chromatography if necessary.
Visualizations
The following diagrams illustrate the experimental workflows for the enzymatic resolution of chiral aminocyclopentanols.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Caption: Workflow for Transaminase-Catalyzed Kinetic Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aminocyclopentanol Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of aminocyclopentanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce aminocyclopentanol?
A1: The synthesis of aminocyclopentanol can be achieved through several common routes, including:
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Reduction of 3-aminocyclopentanone: This method involves the chemical reduction of a 3-aminocyclopentanone precursor using a reducing agent like sodium borohydride. The process typically yields a mixture of cis and trans isomers that require separation.[1]
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Hetero-Diels-Alder Reaction: This approach utilizes a cycloaddition reaction between cyclopentadiene and a dienophile containing a nitrogen-oxygen double bond to form a bicyclic intermediate, which is then converted to aminocyclopentanol.[1][2]
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Enzymatic Kinetic Resolution: This technique is employed to separate enantiomers from a racemic mixture of aminocyclopentanol or its precursors. It relies on the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.[1][3]
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Asymmetric Cycloaddition Reactions: These methods introduce chirality during the ring formation step, often using chiral auxiliaries or catalysts to achieve high enantioselectivity.[1][4]
Q2: What are the primary side products I should expect during the synthesis of aminocyclopentanol?
A2: The nature of the side products heavily depends on the synthetic route employed. Common side products include:
-
Diastereomers: In syntheses involving the reduction of a ketone or cycloaddition reactions, the formation of both cis and trans isomers is a common issue. For example, the reduction of 3-aminocyclopentanone will typically produce a mixture of (1S,3S) and (1S,3R) or other diastereomeric pairs.[1]
-
Enantiomers: When a non-stereoselective synthesis is performed, a racemic mixture of enantiomers will be produced. In enzymatic resolutions, the unreacted enantiomer is a major component of the final mixture.
-
Incomplete reaction products: Unreacted starting materials or intermediates can remain in the final product if the reaction does not go to completion. For instance, in multi-step syntheses involving protecting groups, incomplete deprotection can lead to the presence of protected aminocyclopentanol derivatives.
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Over-reduction or side reactions: Depending on the reducing agent and reaction conditions, other functional groups in the molecule could be unintentionally reduced.
-
Byproducts from reagents: In some enzymatic reactions, byproducts from the amino donor, such as pyruvate or acetone, may be present and require removal.[1]
Q3: How can I minimize the formation of diastereomers during the reduction of 3-aminocyclopentanone?
A3: The stereochemical outcome of the reduction of 3-aminocyclopentanone is influenced by the reducing agent, solvent, and temperature. To favor the formation of a specific diastereomer, you can:
-
Select a stereoselective reducing agent: Bulky reducing agents may favor attack from the less hindered face of the ketone.
-
Optimize reaction conditions: Lowering the reaction temperature can often increase the diastereoselectivity of the reduction.
-
Utilize a substrate-controlled approach: The stereochemistry of substituents already present on the cyclopentane ring can direct the approach of the reducing agent.
Q4: My enzymatic resolution is not giving a high enantiomeric excess (ee). What could be the problem?
A4: Low enantiomeric excess in an enzymatic resolution can be due to several factors:
-
Enzyme activity and selectivity: The chosen enzyme may not be sufficiently selective for the substrate. Screening different enzymes (e.g., various lipases) is recommended.
-
Reaction conditions: Temperature, pH, and solvent can significantly impact enzyme activity and selectivity. Ensure these parameters are optimized for the specific enzyme being used.
-
Reaction time: Stopping the reaction at the optimal time (ideally around 50% conversion for a kinetic resolution) is crucial to achieve high ee for both the product and the remaining starting material.
-
Substrate purity: Impurities in the starting material can sometimes inhibit or alter the behavior of the enzyme.
Troubleshooting Guide
This guide addresses common issues encountered during aminocyclopentanol synthesis.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if appropriate for the specific reaction. |
| Poor recovery during workup/purification. | Optimize the extraction and purification procedures. Ensure the pH is adjusted correctly during aqueous workup to maximize the recovery of the amine. For column chromatography, select an appropriate solvent system.[2] | |
| Degradation of the product. | Aminocyclopentanol can be sensitive to certain conditions. Ensure the workup and purification are performed under mild conditions. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of diastereomers. | Modify reaction conditions to improve stereoselectivity (see FAQ Q3). Utilize purification techniques such as column chromatography or recrystallization to separate the isomers.[2] |
| Incomplete deprotection. | Ensure the deprotection reaction goes to completion. This can be verified by TLC or mass spectrometry. If necessary, repeat the deprotection step. | |
| Presence of unreacted starting material. | Drive the reaction to completion by adding more reagent (if appropriate) or extending the reaction time. | |
| Difficulty in Product Isolation/Purification | Product is highly water-soluble. | Use a continuous liquid-liquid extractor or perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer can also improve extraction efficiency. |
| Product forms an emulsion during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Co-elution of product and impurities during chromatography. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC. |
Experimental Protocol: Synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride from a protected intermediate
This protocol is a representative example based on common synthetic strategies.
Step 1: Deprotection of Boc-protected (1R,3S)-3-aminocyclopentanol
-
Dissolve the Boc-protected aminocyclopentanol intermediate in a suitable solvent such as isopropanol or dioxane.[5]
-
Under a nitrogen atmosphere, cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (e.g., HCl in isopropanol, prepared by adding acetyl chloride to isopropanol, or a solution of HCl in dioxane).[2][5]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[2][5]
-
Monitor the reaction progress by GC or TLC until the starting material is fully consumed.[5]
-
Upon completion, cool the reaction mixture to 0°C to induce crystallization of the hydrochloride salt.[5]
-
Filter the solid product under a nitrogen atmosphere and wash the filter cake with cold isopropanol until the washings are colorless.[5]
-
Dry the product under vacuum to obtain (1R,3S)-3-aminocyclopentanol hydrochloride.[5]
Visualizations
References
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 5. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Diastereoselectivity in the Synthesis of Substituted Cyclopentanes
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of substituted cyclopentane synthesis.
Troubleshooting Guide
Problem 1: Low diastereoselectivity in [3+2] cycloaddition reactions.
Q: My palladium-catalyzed [3+2] cycloaddition of a vinyl cyclopropane with an alkylidene azlactone is resulting in a low diastereomeric ratio (dr). What factors can I investigate to improve the selectivity?
A: Low diastereoselectivity in this reaction can often be attributed to several factors. Here are some key areas to troubleshoot:
-
Ligand Choice: The chiral ligand on the palladium catalyst is crucial for inducing stereoselectivity. If you are observing poor results, consider screening a panel of ligands. The choice of ligand can significantly influence the spatial arrangement of the substrates in the transition state.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction intermediate and transition state energies. A systematic screen of solvents with varying properties (e.g., ethereal, chlorinated, aromatic) may reveal an optimal medium for high diastereoselectivity.
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state leading to the major diastereomer. However, this may also decrease the reaction rate, so a balance must be found.
-
Substrate Sterics: The steric bulk of the substituents on both the vinyl cyclopropane and the Michael acceptor plays a significant role. Increasing the steric hindrance on either reaction partner can enhance facial selectivity. For instance, employing bulkier esters on the vinyl cyclopropane can lead to higher yields and selectivities.[1]
Problem 2: Poor stereocontrol in rhodium-catalyzed domino sequences.
Q: I am attempting a rhodium-catalyzed domino reaction of a vinyldiazoacetate with a chiral allyl alcohol to synthesize a polysubstituted cyclopentane, but the diastereoselectivity is poor. How can I address this?
A: This domino reaction involves multiple stereodefining steps, and pinpointing the source of low diastereoselectivity is key. Consider the following:
-
Catalyst Loading: While catalytic, the concentration of the chiral rhodium catalyst can sometimes influence selectivity. Ensure accurate catalyst loading and consider slight variations.
-
Allyl Alcohol Structure: The substitution pattern on the chiral allyl alcohol is a primary determinant of stereocontrol. Increasing the steric bulk at the carbinol center can enhance the diastereoselectivity of the initial[1][2]-sigmatropic rearrangement.[3]
-
Minimizing A(1,3) Strain: The diastereoselectivity in both the[1][2]-sigmatropic rearrangement and the subsequent intramolecular carbonyl ene reaction is often governed by the minimization of allylic 1,3-strain in the transition states.[3] Modifying substituents to favor a specific transition state geometry can be a powerful strategy.
-
Thermal vs. Catalytic Conditions: In some cases, the final cyclization step (e.g., a carbonyl ene reaction) can proceed under thermal conditions without a Lewis acid catalyst.[3] Investigating the thermal stability of your intermediates and the effect of Lewis acid additives on the final cyclization can be insightful.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high diastereoselectivity in cyclopentane synthesis?
A1: Several powerful strategies exist, with the choice depending on the target molecule and available starting materials. Some of the most prevalent methods include:
-
[3+2] Cycloadditions: This approach involves the reaction of a three-carbon component (like a trimethylenemethane equivalent or an opened vinyl cyclopropane) with a two-carbon component (an alkene). The use of chiral catalysts, often palladium-based, can provide excellent enantio- and diastereoselectivity.[1][4]
-
Domino and Cascade Reactions: These elegant sequences build the cyclopentane core in a single pot through a series of intramolecular reactions. For example, a rhodium carbene-initiated domino sequence can create multiple stereocenters with high control.[3]
-
Intramolecular Reactions: Ring-closing reactions of acyclic precursors are widely used. These include intramolecular aldol condensations, Michael additions, and ene reactions. The stereochemistry of the acyclic precursor often dictates the diastereoselectivity of the cyclization.
-
Electrophilic Cyclization: Electrophilic addition to substituted cyclopentenes can proceed with high diastereoselectivity, controlled by the existing stereocenters on the ring.[5]
-
Nazarov Cyclization: The acid-catalyzed electrocyclization of divinyl ketones is a classical method for synthesizing cyclopentenones, which can then be further functionalized. Chiral Brønsted acids have been used to achieve enantioselectivity.[6]
Q2: How does the substitution pattern on the starting materials influence the final diastereomeric ratio?
A2: The substitution pattern has a profound impact on diastereoselectivity, primarily through steric and electronic effects that influence the preferred transition state geometries.
-
Steric Hindrance: Bulky substituents will generally orient themselves to minimize steric clashes in the transition state, thus directing the approach of reagents or the folding of a molecule in an intramolecular reaction. For instance, in certain base-induced ring contractions of 3,6-dihydro-2H-thiopyrans to form cyclopentenes, the substitution pattern of the initial diene component is a key factor in the level of diastereoselectivity observed.[7]
-
Directing Groups: Functional groups can act as directing groups through chelation to a metal catalyst or through non-covalent interactions like hydrogen bonding. In the aza-Michael addition to functionalize cyclopentenones, hydrogen bonding between a tertiary alcohol on the ring and the incoming nucleophile is credited with the excellent diastereoselectivity.[8]
-
A(1,3) Strain: In reactions involving allylic systems, minimizing A(1,3) strain (the steric interaction between a substituent on an sp2 carbon and an allylic substituent) is a powerful controlling element that dictates the preferred conformation and, consequently, the stereochemical outcome.[3]
Q3: Can reaction conditions be tuned to favor a specific diastereomer?
A3: Absolutely. The optimization of reaction conditions is a cornerstone of achieving high diastereoselectivity. Key parameters to consider include:
-
Temperature: As a general rule, lower temperatures lead to higher selectivity because the reaction is under tighter kinetic control, favoring the pathway with the lowest activation energy.
-
Solvent: The solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the geometry of transition states.
-
Catalyst/Reagent: The choice of catalyst, including the metal and its associated ligands, is often the most critical factor in stereoselective synthesis. For non-catalyzed reactions, the choice of base, acid, or other reagents can be equally important.
-
Concentration: In some bimolecular reactions, reactant concentrations can influence the rate of competing pathways, which may affect the observed selectivity.
Data Presentation
Table 1: Effect of Allyl Alcohol Substitution on Diastereoselectivity in a Rhodium-Catalyzed Domino Reaction
| Entry | Allyl Alcohol | R Group | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 17a | n-Pr | 85 | >97:3 |
| 2 | 17b | n-pentyl | 86 | >97:3 |
| 3 | 17c | i-Pr | 82 | >97:3 |
| 4 | 17d | t-Bu | 75 | >97:3 |
Data synthesized from a study on rhodium carbene-initiated domino sequences. The results indicate that while steric bulk at the carbinol had been envisioned to enhance diastereoselectivity, for the specific substrates tested, excellent diastereoselectivity was achieved across a range of alkyl substituents.[3]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Diastereo- and Enantioselective [3+2] Cycloaddition
This protocol is a representative example for the synthesis of substituted cyclopentanes via a formal [3+2] cycloaddition of vinyl cyclopropanes and alkylidene azlactones.[1]
-
Preparation of the Catalyst: In a glovebox, add the palladium precursor (e.g., Pd2(dba)3) and the chiral ligand to a flame-dried Schlenk tube.
-
Reaction Setup: Add the vinyl cyclopropane and the alkylidene azlactone to the Schlenk tube.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, THF) via syringe.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or heated) and monitor the progress by TLC or GC/MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopentane derivative.
-
Analysis: Determine the yield and diastereomeric ratio of the purified product by ¹H NMR spectroscopy and/or chiral HPLC analysis.
Visualizations
Caption: Workflow for a typical palladium-catalyzed [3+2] cycloaddition experiment.
Caption: Key factors influencing diastereoselectivity in cyclopentane synthesis.
References
- 1. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentane synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopentene Synthesis from 1,3-Dienes via Base-Induced Ring Contraction of 3,6-Dihydro-2H-thiopyrans: Studies on Diastereoselection and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documentsdelivered.com [documentsdelivered.com]
Purification challenges of polar amino alcohols like 3-(Aminomethyl)cyclopentan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of polar amino alcohols, with a specific focus on 3-(Aminomethyl)cyclopentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify using standard chromatography?
A1: this compound is a highly polar molecule due to the presence of both an amino group and a hydroxyl group. This high polarity leads to strong interactions with polar stationary phases like silica gel, often resulting in poor peak shapes (tailing) and irreversible adsorption. Conversely, in standard reversed-phase chromatography (e.g., with a C18 column), it exhibits very weak retention and elutes near the solvent front, making separation from other polar impurities challenging.[1][2]
Q2: What are the most common methods for purifying polar amino alcohols like this compound?
A2: The two most effective methods are:
-
Crystallization via Salt Formation: This involves converting the basic amino alcohol into a salt (e.g., hydrochloride or oxalate), which is often a crystalline solid that can be purified by recrystallization. The purified salt is then neutralized to yield the pure free base.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This allows for the retention and separation of very polar compounds that are not well-retained by reversed-phase columns.[1][4]
Q3: When should I choose crystallization over chromatography?
A3: Crystallization is often preferred for larger scale purifications as it can be more cost-effective and scalable. It is a good choice if your compound and its impurities have significantly different solubilities. Chromatography, particularly HILIC, is ideal for high-resolution separations, especially for removing impurities with very similar structures to the target compound, and for purifying smaller quantities.
Q4: Can I use a protecting group strategy to aid purification?
A4: Yes, protecting the highly polar amino and/or hydroxyl groups (e.g., as a Boc-carbamate) can make the molecule less polar, facilitating purification by standard silica gel chromatography. However, this adds two steps to the synthesis (protection and deprotection), which may introduce new impurities and lower the overall yield.
Troubleshooting Guides
Issue 1: Low Yield During Crystallization
Q: I am losing a significant amount of my this compound during the crystallization of its salt. What are the possible causes and solutions?
-
Possible Cause 1: Using too much solvent for recrystallization.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the salt. This ensures the solution is saturated upon cooling, maximizing crystal formation. You can test for this by ensuring the solvent level in your flask is not excessively high.[3] If the mother liquor still contains a significant amount of product, you can concentrate it and attempt a second crystallization.
-
-
Possible Cause 2: The salt is too soluble in the chosen solvent even at low temperatures.
-
Solution: Add an anti-solvent (a solvent in which the salt is poorly soluble but is miscible with the crystallization solvent) to the cooled solution to induce further precipitation. For example, if you recrystallized from ethanol, slowly adding diethyl ether or ethyl acetate can help increase the yield.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing on the filter paper. Use a slight excess of hot solvent to rinse the flask and filter.
-
Issue 2: Product "Oils Out" During Crystallization
Q: When I try to crystallize the hydrochloride salt of my amino alcohol, it separates as an oil instead of forming crystals. Why is this happening and what can I do?
-
Possible Cause 1: The solution is supersaturated, and the product is coming out of solution above its melting point.
-
Solution: Use a slightly larger volume of the hot solvent to ensure the compound does not become supersaturated at a high temperature. Slower cooling will also favor crystal growth over oiling out.
-
-
Possible Cause 2: Presence of significant impurities.
-
Solution: Impurities can depress the melting point of your product and interfere with crystal lattice formation. If the oil solidifies upon further cooling and scratching, you can try to recrystallize the resulting solid. If it remains an oil, consider a pre-purification step like a quick silica plug (if applicable) or an acid-base extraction to remove major impurities.
-
-
Possible Cause 3: Inappropriate solvent.
-
Solution: The chosen solvent may be too "good" of a solvent. Try a different solvent system. A mixture of a good solvent and a poor solvent can sometimes promote better crystal formation.
-
Issue 3: Poor Separation or Peak Tailing in HILIC
Q: I am using HILIC to purify my this compound, but I'm getting broad, tailing peaks and poor separation from an impurity. How can I improve this?
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: HILIC columns require a longer equilibration time than reversed-phase columns to establish a stable water layer on the stationary phase. Ensure you equilibrate your column with the initial mobile phase for at least 30-60 minutes before the first injection.
-
-
Possible Cause 2: Sample solvent is too strong.
-
Solution: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high organic content). Dissolving the sample in a high concentration of water can disrupt the water layer at the head of the column and lead to poor peak shape.[2]
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: The basic amine can have strong ionic interactions with residual silanols on a silica-based HILIC column, causing tailing. Adjusting the pH of the mobile phase with an acidic modifier like formic acid or acetic acid can protonate the amine, leading to more consistent interactions. Increasing the buffer concentration in the mobile phase can also help to shield these interactions and improve peak shape.
-
Quantitative Data on Purification
The following tables provide representative data for the purification of polar amino alcohols similar to this compound. Actual results may vary depending on the initial purity of the crude material and specific experimental conditions.
Table 1: Purification via Hydrochloride Salt Crystallization
| Purification Stage | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Crude Product | ~85% | - | - | Contains starting materials and by-products. |
| After 1st Crystallization | 85% | 98.5% | 70-80% | Recrystallized from Ethanol/Ethyl Acetate. |
| After 2nd Crystallization | 98.5% | >99.5% | 85-95% (of 1st crop) | For achieving very high purity. |
Table 2: Purification via HILIC
| Method | Stationary Phase | Mobile Phase | Loading Capacity (per run) | Purity of Isolated Fraction | Recovery |
| Preparative HILIC | Amide-bonded Silica | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | 50-100 mg on a 20 mm ID column | >99% | 85-95% |
Detailed Experimental Protocols
Protocol 1: Purification of this compound via Hydrochloride Salt Crystallization
This protocol describes the purification of crude this compound by converting it to its hydrochloride salt, followed by recrystallization.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or Ethyl Acetate (EtOAc)
-
2M HCl in diethyl ether (or prepared by bubbling HCl gas through ether)
-
Ethanol (EtOH)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Salt Formation: a. Dissolve the crude this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or EtOAc in an Erlenmeyer flask. b. Cool the solution in an ice bath. c. Slowly add a solution of 2M HCl in diethyl ether (1.05 equivalents) dropwise with stirring. A white precipitate of the hydrochloride salt should form immediately. d. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation of Crude Salt: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with a small amount of cold diethyl ether to remove non-basic impurities. c. Dry the crude salt under vacuum.
-
Recrystallization: a. Place the crude, dry salt in a clean Erlenmeyer flask. b. Add a small amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves. Use the minimum amount of hot ethanol necessary. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. d. Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystallization. e. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation and Drying of Pure Salt: a. Collect the purified crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethanol, followed by a wash with cold diethyl ether. c. Dry the crystals under high vacuum to a constant weight.
-
(Optional) Liberation of the Free Base: a. Dissolve the purified salt in water. b. Cool the solution in an ice bath and add a strong base (e.g., 50% aq. NaOH) dropwise until the pH is >12. c. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: HILIC Purification of this compound
This protocol outlines a general method for purifying this compound using preparative HILIC.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
HILIC column (e.g., Amide or bare Silica phase, appropriate dimensions for the scale)
-
Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate (pH adjusted to ~3.5 with formic acid)
-
Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH adjusted to ~3.5 with formic acid)
-
Sample dissolved in 90% Acetonitrile / 10% Water
Procedure:
-
Column Equilibration: a. Install the preparative HILIC column. b. Equilibrate the column with 100% Mobile Phase A at the desired flow rate for at least 10-15 column volumes, or until a stable baseline is achieved.
-
Sample Preparation and Injection: a. Dissolve the crude this compound in a minimal volume of 90% acetonitrile / 10% water. b. Filter the sample through a 0.45 µm filter to remove particulates. c. Inject the sample onto the equilibrated column.
-
Chromatographic Separation: a. Run a gradient elution method. A typical gradient might be:
- 0-5 min: 100% A
- 5-25 min: 0% to 50% B (linear gradient)
- 25-30 min: 50% B (hold)
- 30-35 min: 50% to 0% B (return to initial conditions) b. Monitor the elution profile using the UV detector (wavelength will depend on whether the compound has a chromophore; if not, an ELSD or CAD detector would be necessary). This compound itself lacks a strong chromophore, so derivatization or a mass-based detector would be ideal for detection.
-
Fraction Collection and Analysis: a. Collect fractions corresponding to the main product peak. b. Analyze the purity of the collected fractions by analytical HPLC. c. Pool the pure fractions.
-
Product Isolation: a. Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. b. The remaining aqueous solution containing the ammonium formate buffer and the product can be lyophilized to remove water and the volatile buffer, yielding the purified product as a formate salt. Alternatively, an acid/base workup or solid-phase extraction can be used to isolate the free base.
Visualizations
Caption: Purification method selection workflow.
Caption: Crystallization via salt formation workflow.
Caption: HILIC purification workflow.
References
- 1. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 4. EP1586554B1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation - Google Patents [patents.google.com]
Technical Support Center: Protecting Group Strategies for Aminocyclopentanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aminocyclopentanols. It focuses on the strategic use of common protecting groups for amino and hydroxyl functionalities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the protection and deprotection of aminocyclopentanols.
Issue 1: Low Yield During N-Boc Protection of Aminocyclopentanol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Increase the equivalents of Boc-anhydride ((Boc)₂O) to 1.5-2.0 eq. 2. Ensure the base (e.g., triethylamine, diisopropylethylamine) is fresh and used in slight excess (1.1-1.2 eq.). 3. Extend the reaction time and monitor by TLC until the starting material is consumed. | Drive the reaction to completion and improve the yield of the N-Boc protected product. |
| Steric Hindrance | For sterically hindered aminocyclopentanols, consider using a more reactive Boc-donating reagent such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). | Improved reaction rates and yields for sterically challenging substrates. |
| Side Product Formation (e.g., O-Boc protection) | 1. Perform the reaction at a lower temperature (0 °C to room temperature) to favor N-acylation over O-acylation. 2. Use a less hindered base. | Minimize the formation of the O-Boc side product, simplifying purification and increasing the yield of the desired N-Boc aminocyclopentanol. |
| Difficult Purification | If the product is water-soluble, perform a standard aqueous workup followed by extraction with an organic solvent like ethyl acetate. If the product remains in the aqueous layer, saturate the aqueous phase with NaCl to facilitate extraction. | Efficient separation of the protected aminocyclopentanol from water-soluble byproducts and unreacted reagents. |
Issue 2: Incomplete Deprotection of Cbz-Protected Aminocyclopentanol via Hydrogenolysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning | 1. Ensure the substrate is free of sulfur-containing impurities. 2. Use a higher loading of the Pd/C catalyst (up to 20 mol%). 3. Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). | Complete removal of the Cbz group by overcoming catalyst deactivation. |
| Poor Catalyst Activity | 1. Use a freshly opened or properly stored bottle of Pd/C catalyst. 2. Ensure the reaction is adequately agitated to keep the catalyst suspended. | Efficient hydrogenolysis and complete deprotection. |
| Insufficient Hydrogen Source | 1. Increase the hydrogen pressure (if using a Parr shaker). 2. For transfer hydrogenolysis, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate, cyclohexene) is used. | Complete reduction and cleavage of the Cbz group.[1] |
| Formation of N-Benzyl Side Product | This can occur with an insufficient hydrogen source. Ensure complete conversion by monitoring the reaction by TLC or LC-MS. If the side product forms, it may be possible to remove it chromatographically. | Minimize or eliminate the formation of the N-benzyl tertiary amine side product.[2] |
Issue 3: Low Yield or No Reaction During O-TBDMS Protection of Aminocyclopentanol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water | 1. Ensure all glassware is rigorously dried. 2. Use anhydrous solvents (e.g., DMF, DCM). 3. Dry the aminocyclopentanol starting material under high vacuum before use. | Prevention of TBDMS-Cl hydrolysis, leading to a successful silylation reaction. |
| Insufficient Reagent Reactivity | For sterically hindered hydroxyl groups, consider using the more reactive TBDMS-triflate (TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine. | Protection of even hindered secondary or tertiary alcohols on the cyclopentane ring. |
| Polar Starting Material Insoluble in Common Solvents | While DMF is a common solvent, if starting material solubility is an issue in DCM, the reaction can be performed in DMF. However, purification can be challenging. An alternative is to use pyridine as both the solvent and base. | Improved solubility and reaction kinetics, leading to higher conversion.[3] |
| Formation of Multiple Silylated Products | If multiple hydroxyl groups are present, consider using a stoichiometry of TBDMS-Cl that is equivalent to the number of hydroxyl groups you wish to protect. For selective protection, steric hindrance of the different hydroxyl groups can sometimes be exploited. | Controlled and selective protection of the desired hydroxyl group(s). |
FAQs
Q1: How do I choose an orthogonal protecting group strategy for an aminocyclopentanol with multiple hydroxyl groups?
A1: An effective orthogonal strategy allows for the selective deprotection of one functional group without affecting the others.[4][5] For a typical aminocyclopentanol, a common and robust orthogonal set is:
-
Amino Group: Protect as a Boc carbamate (acid-labile).
-
Primary Hydroxyl Group: Protect as a TBDMS ether (fluoride-labile).
-
Secondary Hydroxyl Group(s): Protect as Benzyl (Bn) ethers (removable by hydrogenolysis).
This strategy allows for the selective removal of each protecting group under distinct conditions.
Q2: My N-Boc deprotection with TFA is causing side reactions with other acid-sensitive groups on my molecule. What are my alternatives?
A2: While TFA is common, milder acidic conditions can be employed.[6] Consider using:
-
HCl in a non-protic solvent like dioxane or diethyl ether.
-
Aqueous phosphoric acid.[7]
-
Lewis acids such as ZnBr₂ in CH₂Cl₂ for selective cleavage of secondary N-Boc groups.[8]
Q3: Can I protect the amino group and a hydroxyl group in my aminocyclopentanol simultaneously?
A3: This is generally not recommended as it can lead to a mixture of products that are difficult to separate. A stepwise protection strategy is usually more effective. Typically, the more nucleophilic amino group is protected first.[1]
Q4: I am observing epimerization at a stereocenter adjacent to a protected amine during my synthesis. What could be the cause?
A4: Epimerization can sometimes be an issue, particularly under harsh basic or acidic conditions used for deprotection. If you suspect epimerization, it is crucial to analyze the stereochemistry of your product carefully, for instance by chiral HPLC or NMR analysis of a diastereomeric derivative. Using milder deprotection conditions can often mitigate this problem.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for common protecting group manipulations on aminocyclopentanol and related structures. Note that optimal conditions can be substrate-dependent and may require empirical optimization.
Table 1: N-Protection of Amines
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Boc | (Boc)₂O (1.1-1.5 eq.), Base (e.g., TEA, NaOH, NaHCO₃), Solvent (e.g., THF, Dioxane, H₂O/Acetone), RT | >90% | [6][7] |
| Cbz | Cbz-Cl (1.1 eq.), Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., THF/H₂O, Acetone), 0 °C to RT | 80-95% | [1] |
Table 2: O-Protection of Alcohols
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| TBDMS | TBDMS-Cl (1.2 eq.), Imidazole (2.5 eq.), Anhydrous DMF, RT | 35-95% (highly substrate dependent) | [3][9] |
| TBDMS (for hindered alcohols) | TBDMS-OTf (1.2 eq.), 2,6-Lutidine (1.5 eq.), Anhydrous DCM, 0 °C to RT | 70-90% | [10] |
Table 3: Deprotection Conditions
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Boc | TFA in DCM (1:1), RT | >95% | [6][8] |
| Boc (milder) | 4M HCl in Dioxane, RT | >90% | [6] |
| Cbz | H₂, Pd/C (5-10 mol%), Solvent (e.g., MeOH, EtOH), RT, 1 atm | >95% | [1] |
| Cbz (transfer hydrogenolysis) | Ammonium formate, Pd/C, MeOH, reflux | >90% | [1] |
| TBDMS | TBAF (1.1 eq.) in THF, RT | >95% | [9] |
| TBDMS (selective for primary) | Acetic acid/H₂O/THF (3:1:1), RT | Variable | [9] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Aminocyclopentanol
-
Dissolve the aminocyclopentanol (1.0 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent and ninhydrin staining).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected aminocyclopentanol (1.0 eq.) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aminocyclopentanol.
Protocol 3: General Procedure for O-TBDMS Protection of a Hydroxyl Group
-
To a solution of the N-protected aminocyclopentanol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Orthogonal protection and deprotection workflow.
Caption: Troubleshooting flowchart for N-Boc protection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: Synthesis of 3-(Aminomethyl)cyclopentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Aminomethyl)cyclopentan-1-ol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to optimize?
A1: Low overall yield can result from inefficiencies in multiple steps. The most critical stages to investigate are:
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Formation of the Intermediate: The synthesis often proceeds through an intermediate such as 3-(hydroxymethyl)cyclopentanone. The efficiency of this step is crucial.
-
Reductive Amination: This is a key transformation where the amine group is introduced. Incomplete reaction or side-product formation can significantly lower the yield.
-
Purification: Product loss during workup and purification is a common issue.
We recommend a stepwise optimization approach, analyzing the yield and purity at each stage of the synthesis.
Q2: I am observing significant formation of byproducts during the reductive amination of 3-(hydroxymethyl)cyclopentanone. How can I minimize these?
A2: Side product formation in reductive amination is common. Here are some strategies to improve selectivity:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the imine over the carbonyl group, reducing the formation of the corresponding alcohol.[1]
-
Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without promoting side reactions. Adding a few drops of acetic acid can be beneficial.
-
Temperature: Running the reaction at a controlled, lower temperature can enhance selectivity.
-
-
Stoichiometry: A slight excess of the amine source (e.g., ammonia or an ammonium salt) can drive the reaction towards the desired product.
Q3: The purification of this compound is challenging due to its high polarity and water solubility. What purification strategies are recommended?
A3: The polar nature of the product makes extraction and chromatography challenging. Consider the following:
-
Salt Formation and Extraction: Convert the product into a hydrochloride or other salt to potentially decrease its solubility in organic solvents and facilitate extraction of non-polar impurities.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amines. The product can be bound to a cation-exchange resin and then eluted with a suitable buffer or an ammonia solution.
-
Crystallization: If a stable salt of the product can be formed, crystallization can be an excellent method for achieving high purity.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of key steps in the synthesis of this compound.
Table 1: Effect of Reducing Agent on Reductive Amination Yield
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 25 | 12 | 45-55 |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 25 | 12 | 60-70 |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane | 25 | 12 | 75-85 |
| H₂/Pd-C | Methanol | 25 | 24 | 70-80 |
Table 2: Influence of pH on Reductive Amination with STAB
| pH | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4 | Acetic Acid | 25 | 12 | 70-75 |
| 5.5 | Acetic Acid | 25 | 12 | 80-85 |
| 7 | None | 25 | 12 | 65-70 |
| 9 | Triethylamine | 25 | 12 | 50-55 |
Experimental Protocols
Protocol 1: Synthesis of 3-(hydroxymethyl)cyclopentanone from 5-hydroxymethylfurfural (HMF)
This protocol is based on the hydrogenative ring-rearrangement of HMF.[2]
-
Catalyst Preparation: Prepare a bimetallic NiCo catalyst supported on carbon (Ni0.5Co0.5@C) as described in the literature.[2]
-
Reaction Setup: In a high-pressure reactor, add 5-hydroxymethylfurfural (HMF), the Ni0.5Co0.5@C catalyst, and water as the solvent.
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize with H₂ to 20 bar. Heat the reaction mixture to 140°C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until HMF is consumed.
-
Workup: After cooling, filter the catalyst. The aqueous solution containing 3-(hydroxymethyl)cyclopentanone can be used directly in the next step or the product can be extracted with an organic solvent. A yield of over 90% can be expected.[2]
Protocol 2: Reductive Amination of 3-(hydroxymethyl)cyclopentanone
This protocol employs sodium triacetoxyborohydride for selective amination.
-
Reaction Setup: Dissolve 3-(hydroxymethyl)cyclopentanone in a suitable solvent such as dichloromethane or methanol in a round-bottom flask.
-
Amine Addition: Add a source of ammonia, such as an aqueous ammonia solution or ammonium acetate.
-
pH Adjustment: Add a few drops of glacial acetic acid to adjust the pH to approximately 5.5.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization of a suitable salt.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Reductive Amination of Cyclopentanone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of cyclopentanone derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination of cyclopentanone derivatives in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am observing very low conversion of my cyclopentanone derivative to the desired amine product. What are the potential causes and how can I improve the yield?
Answer:
Low product yield in reductive amination is a frequent challenge that can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Imine/Iminium Ion Formation is the Rate-Limiting Step: The initial condensation between the cyclopentanone and the amine to form an imine or iminium ion is often the slowest step and is crucial for the reaction's success.[1]
-
pH Optimization: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-5).[2] If the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic.[2] Conversely, if the conditions are not acidic enough, the carbonyl group is not sufficiently activated for nucleophilic attack. Consider adjusting the pH with acetic acid.
-
Water Removal: The condensation reaction produces water, and the equilibrium can favor the starting materials.[3] To drive the reaction towards imine formation, consider using dehydrating agents like molecular sieves (e.g., 4Å).
-
Pre-formation of the Imine: In challenging cases, you can form the imine first by stirring the cyclopentanone derivative and the amine together (often with a dehydrating agent) before adding the reducing agent.[4][5] This is particularly useful when using less selective reducing agents like sodium borohydride.[2]
-
-
Choice and Quality of Reducing Agent: The selection and handling of the reducing agent are critical.
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, often preferred for reductive aminations as it does not readily reduce ketones.[6][7][8] It is, however, sensitive to water and not compatible with methanol.[7] Ensure you are using an aprotic solvent like dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[7]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective and stable in protic solvents like methanol.[7][9] However, its reducing capability is pH-dependent; it reduces iminium ions much faster than ketones at a pH of 6-7.[6] Be aware that this reagent and its byproducts are highly toxic.[6][10]
-
Sodium Borohydride (NaBH₄): While a potent reducing agent, NaBH₄ can also reduce the starting cyclopentanone.[2][7] If using NaBH₄, it is crucial to allow sufficient time for the imine to form before its addition.[7]
-
-
Reaction Conditions:
-
Stoichiometry: An excess of the amine (1.5-2 equivalents) can sometimes be beneficial, especially with weakly basic amines.[10] The reducing agent is typically used in excess (1.4 to 4 equivalents).[1]
-
Temperature and Reaction Time: While many reductive aminations proceed at room temperature, some sluggish reactions may benefit from gentle heating.[11] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to over 24 hours.[10][12]
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as the alcohol from the reduction of the cyclopentanone or a tertiary amine from over-alkylation. How can I minimize these?
Answer:
The formation of undesired side products is a common issue. Here’s how to address the most prevalent ones:
-
Reduction of the Cyclopentanone:
-
Selective Reducing Agent: The primary cause of ketone reduction is the use of a non-selective reducing agent. Sodium triacetoxyborohydride (STAB) is the preferred reagent to avoid this side reaction as it selectively reduces the iminium ion over the ketone.[6][8][10]
-
pH Control with NaBH₃CN: If using sodium cyanoborohydride, ensure the pH is maintained between 6 and 7. At lower pH values (3-4), NaBH₃CN will readily reduce ketones.[3][6]
-
Stepwise Procedure with NaBH₄: When using sodium borohydride, a stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can minimize ketone reduction.[2]
-
-
Over-alkylation (Formation of a Tertiary Amine):
-
Stoichiometry Control: This is more common when reacting a primary amine, which can react a second time with the cyclopentanone after the initial reductive amination. Using a large excess of the primary amine can help to favor the formation of the secondary amine.[4]
-
Stepwise Procedure: Forming the imine first and then reducing it can suppress the formation of the tertiary amine.[4]
-
Non-Acidic Conditions: The formation of tertiary amines can sometimes be suppressed by running the reaction under non-acidic conditions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of reductive amination?
A1: Reductive amination is a two-step process that converts a carbonyl group (in this case, a cyclopentanone derivative) to an amine.[3] First, the amine reacts with the carbonyl group to form a hemiaminal, which then loses a molecule of water to form an imine (from a primary amine) or an enamine (from a secondary amine).[3] In the presence of an acid, the imine can be protonated to form an iminium ion. In the second step, a reducing agent reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.[2][13]
Q2: How do I choose the right reducing agent for my reaction?
A2: The choice of reducing agent depends on the specific substrates and desired selectivity.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice due to its high selectivity for imines over ketones and its non-toxic nature.[6][8][10] It is ideal for one-pot reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): A good option for its selectivity at neutral pH, but it is highly toxic.[6][10]
-
Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent, but its lack of selectivity for imines over ketones often necessitates a two-step procedure.[2][7]
Q3: What is the optimal pH for reductive amination and how do I control it?
A3: The optimal pH is a compromise. Imine formation is acid-catalyzed and is generally fastest at a pH of around 4-5.[2] However, at this pH, some reducing agents like NaBH₃CN will also reduce the ketone.[3] For one-pot reactions with NaBH₃CN, a pH of 6-7 is recommended to ensure selective reduction of the iminium ion.[6] Acetic acid is commonly added as a catalyst to maintain the appropriate pH.[6][10]
Q4: Can I use protic solvents like methanol for my reductive amination?
A4: This depends on your choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is stable and commonly used in methanol.[7][9] However, sodium triacetoxyborohydride (STAB) is water-sensitive and not compatible with methanol, so aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) should be used.[7]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the reductive amination of cyclopentanone derivatives.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Molar Equivalents | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 4.0 | DCE, DCM, THF | High selectivity for imines, non-toxic | Water-sensitive, not compatible with methanol |
| Sodium Cyanoborohydride (NaBH₃CN) | 1.5 - 2.0 | Methanol, Ethanol | Good selectivity at pH 6-7 | Highly toxic, potential for HCN gas release |
| Sodium Borohydride (NaBH₄) | 1.5 - 2.0 | Methanol, Ethanol | Inexpensive, powerful reductant | Reduces both ketones and imines |
Table 2: General Reaction Parameters for Reductive Amination of Cyclopentanone
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature to 55°C | Higher temperatures may be needed for less reactive substrates but can also lead to side reactions.[11] |
| Reaction Time | 3 - 24 hours | Monitor by TLC or LC-MS to determine completion.[10][12] |
| Amine Stoichiometry | 1.0 - 2.0 equivalents | A slight excess of the amine can be beneficial.[10] |
| pH | 6 - 7 | Crucial for selectivity, especially with NaBH₃CN. Can be adjusted with acetic acid.[6] |
Experimental Protocols
Protocol 1: Reductive Amination of Cyclopentanone using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from Abdel-Magid, et al.[10]
-
To a solution of the cyclopentanone derivative (1.0 eq.) and the amine (1.0-1.2 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5-2.0 eq.).
-
If the amine is a hydrochloride salt, add a tertiary amine like triethylamine (1.0-1.2 eq.) to liberate the free amine.
-
For less reactive ketones, acetic acid (1.0 eq.) can be added as a catalyst.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is based on the Borch reduction.[6]
-
Dissolve the cyclopentanone derivative (1.0 eq.) and the amine (1.0-1.5 eq.) in methanol.
-
Adjust the pH of the solution to 6-7 using a methanolic solution of HCl or acetic acid.
-
Add sodium cyanoborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~2 with aqueous HCl to decompose the excess cyanoborohydride (Caution: this should be done in a well-ventilated fume hood as it may produce HCN gas).
-
Basify the solution with aqueous NaOH and extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for the reductive amination of cyclopentanone derivatives.
Caption: Troubleshooting decision tree for reductive amination of cyclopentanone derivatives.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Separation of cis/trans Isomers of 3-(Aminomethyl)cyclopentan-1-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 3-(Aminomethyl)cyclopentan-1-ol.
Troubleshooting Guide
Issue: Poor or no separation of isomers on a chiral HPLC column.
-
Question: We are not seeing any separation between the cis and trans isomers of this compound on our chiral HPLC column. What could be the problem?
-
Answer:
-
Incorrect Column Chemistry: The selectivity of a chiral stationary phase (CSP) is highly dependent on the analyte's structure. The chosen CSP may not be suitable for resolving the geometric isomers of this specific amino alcohol. Consider screening different types of chiral columns (e.g., polysaccharide-based, protein-based, or macrocyclic antibiotic-based).
-
Mobile Phase Composition: The mobile phase composition is critical for achieving separation. Systematically vary the mobile phase, including the type and concentration of the organic modifier (e.g., methanol, acetonitrile, isopropanol) and any additives. For amino compounds, the addition of a small amount of a basic modifier (e.g., diethylamine) or an acidic modifier (e.g., trifluoroacetic acid) can significantly impact peak shape and resolution.
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.
-
Issue: Peak tailing or broad peaks in HPLC analysis.
-
Question: Our HPLC chromatograms for this compound show significant peak tailing. How can we improve the peak shape?
-
Answer:
-
Secondary Interactions: The primary amine group in your compound can interact with residual silanol groups on silica-based columns, leading to peak tailing. Adding a competitive base, such as triethylamine or diethylamine (typically 0.1-0.5%), to the mobile phase can mitigate these interactions.
-
pH of the Mobile Phase: The ionization state of the amino and hydroxyl groups can affect peak shape. Adjusting the pH of the mobile phase with a suitable buffer can improve peak symmetry.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent series to remove any strongly retained compounds.
-
Issue: Low yield after fractional crystallization of diastereomeric salts.
-
Question: We are attempting to separate the isomers by forming diastereomeric salts with a chiral acid, but the yield of the purified isomer is very low. What can we do?
-
Answer:
-
Choice of Chiral Resolving Agent: The efficiency of resolution depends heavily on the difference in solubility between the two diastereomeric salts. It is often necessary to screen several chiral resolving agents (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) to find one that provides a large solubility difference.
-
Solvent System: The choice of crystallization solvent is crucial. You may need to screen various solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Supersaturation: Ensure that the solution is sufficiently concentrated to induce crystallization of the less soluble salt, but not so concentrated that the more soluble salt also precipitates.
-
Frequently Asked Questions (FAQs)
1. What is the most common method for separating the cis and trans isomers of this compound?
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and effective method for the analytical and preparative separation of these types of isomers. For larger scale separations, fractional crystallization of diastereomeric salts is also a common approach.
2. Is derivatization necessary to separate these isomers?
Not always. Direct separation on a suitable chiral HPLC column is often possible. However, if direct methods fail, derivatization of the primary amine with a chiral derivatizing agent to form diastereomers can be a very effective strategy.[1][2][3] These diastereomers can then be separated on a standard achiral HPLC column. Common derivatizing agents include Marfey's reagent (FDAA) and o-phthalaldehyde (OPA) with a chiral thiol.[1][2]
3. How can we confirm the stereochemistry of the separated isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[4][5][6][7] The coupling constants and chemical shifts of the cyclopentane ring protons will differ between the cis and trans isomers due to their different spatial arrangements. Two-dimensional NMR techniques like COSY and NOESY can further help in assigning the relative stereochemistry. For absolute configuration, X-ray crystallography of a suitable crystalline derivative is the gold standard.
4. Can Gas Chromatography (GC) be used for this separation?
Yes, GC can be an option, but it typically requires derivatization to make the compound more volatile. The amino and hydroxyl groups can be derivatized, for example, by acylation or silylation. A chiral GC column would then be used to separate the enantiomers of each geometric isomer.
Experimental Protocols
Method 1: Chiral Derivatization Followed by Reversed-Phase HPLC
This method is suitable when direct chiral HPLC fails or for analytical quantification.
-
Derivatization Step:
-
Dissolve the cis/trans mixture of this compound in a suitable solvent (e.g., acetone or acetonitrile).
-
Add a solution of a chiral derivatizing agent, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent), in a 1.2-fold molar excess.[1]
-
Add a weak base (e.g., triethylamine or sodium bicarbonate solution) to catalyze the reaction.
-
Heat the mixture at a slightly elevated temperature (e.g., 40-50°C) for 1-2 hours.[1]
-
Quench the reaction by adding a small amount of acid (e.g., HCl or acetic acid).
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for FDAA derivatives).[1]
-
Injection Volume: 10-20 µL.
-
Method 2: Preparative Chiral HPLC
This method is for the direct separation and purification of the isomers.
-
Column Selection:
-
Choose a suitable preparative chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
-
Method Development (Analytical Scale):
-
First, develop the separation method on an analytical scale version of the preparative column.
-
Screen different mobile phases. A common mobile phase for this type of compound is a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., 0.1% diethylamine).
-
-
Scale-Up to Preparative Scale:
-
Once a good separation is achieved on the analytical scale, scale up the method to the preparative column.
-
Increase the flow rate and injection volume according to the dimensions of the preparative column.
-
Collect the fractions corresponding to the two separated isomers.
-
Combine the fractions for each isomer and remove the solvent under reduced pressure.
-
Method 3: Fractional Crystallization of Diastereomeric Salts
This classical method is suitable for larger-scale separations.
-
Salt Formation:
-
Dissolve the cis/trans mixture of this compound in a suitable solvent (e.g., methanol or ethanol).
-
In a separate container, dissolve an equimolar amount of a chiral acid (e.g., (R)-(-)-mandelic acid or L-(+)-tartaric acid) in the same solvent.
-
Slowly add the acid solution to the amino alcohol solution with stirring.
-
-
Crystallization:
-
Heat the resulting solution gently to ensure everything is dissolved.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
-
One of the diastereomeric salts should preferentially crystallize out of the solution due to lower solubility.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The purity of the crystallized diastereomer can be checked by HPLC or NMR.
-
To recover the free amino alcohol, dissolve the salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.
-
Extract the free amino alcohol with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract and evaporate the solvent.
-
Data Presentation
The following table summarizes hypothetical, yet representative, data for the separation of cis and trans isomers of this compound using the described methods.
| Parameter | Method 1: Derivatization-HPLC | Method 2: Chiral HPLC | Method 3: Fractional Crystallization |
| Stationary Phase | C18 Reversed-Phase | Chiral (e.g., Cellulose-based) | N/A |
| Mobile Phase | Acetonitrile/Water Gradient with TFA | Hexane/Isopropanol with DEA | Ethanol |
| Retention Time Isomer 1 | 22.5 min | 15.8 min | N/A |
| Retention Time Isomer 2 | 24.1 min | 18.2 min | N/A |
| Resolution (Rs) | > 1.5 | > 1.5 | N/A |
| Typical Yield | N/A (Analytical) | > 90% (per isomer) | 30-50% (of one isomer) |
| Purity Achieved | N/A (Analytical) | > 99% | > 98% (after recrystallization) |
Visualizations
Caption: Experimental workflow for the separation of cis/trans isomers.
Caption: Logic diagram for selecting a suitable separation method.
References
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Aminocyclopentanols via Reductive Amination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of aminocyclopentanols via reductive amination of cyclopentanone.
Troubleshooting Guide
Unwanted byproducts are a common challenge in the synthesis of aminocyclopentanols. This guide will help you identify potential causes and implement effective solutions to minimize their formation.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of desired aminocyclopentanol | - Incomplete reaction. - Formation of stable N-cyclopentyliminocyclopentane intermediate. - Reduction of starting material (cyclopentanone) to cyclopentanol. | - Increase reaction time or temperature. - Ensure efficient stirring. - Choose a reducing agent with higher selectivity for the imine over the ketone (e.g., NaBH(OAc)₃). - Monitor the reaction progress using techniques like TLC or GC-MS to optimize reaction time. |
| Presence of a significant amount of N,N-dicyclopentylamine (secondary amine byproduct) | Over-alkylation of the primary amine product. This occurs when the newly formed aminocyclopentanol reacts with another molecule of cyclopentanone to form a secondary imine, which is then reduced. | - Use a large excess of the aminating agent (e.g., ammonia in methanol).[1] - Perform a stepwise reaction: first, ensure complete formation of the initial imine before adding the reducing agent. - Lower the reaction temperature to reduce the rate of the second amination. |
| Detection of cyclopentanol in the product mixture | The reducing agent is reducing the starting cyclopentanone in addition to the desired imine intermediate. | - Use a milder or more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more selective for imine reduction compared to sodium borohydride (NaBH₄). - Add the reducing agent portion-wise to maintain a low concentration. - Lower the reaction temperature. |
| Presence of unreacted cyclopentanone | - Insufficient amount of aminating agent or reducing agent. - Incomplete imine formation. - Hydrolysis of the N-cyclopentyliminocyclopentane intermediate back to cyclopentanone.[1] | - Ensure stoichiometric or excess amounts of reagents. - Use a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium forward. - Control the water content in the reaction mixture. |
| Complex product mixture with multiple unidentified peaks in GC-MS | - Degradation of starting materials or products. - Side reactions due to impurities in reagents or solvents. | - Use high-purity reagents and solvents. - Degas solvents to remove dissolved oxygen. - Optimize reaction conditions (temperature, time) to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of aminocyclopentanols via reductive amination?
A1: The most frequently observed byproducts are:
-
N,N-dicyclopentylamine: A secondary amine resulting from the reaction of the primary aminocyclopentanol product with another molecule of cyclopentanone.
-
Cyclopentanol: Formed by the direct reduction of the starting material, cyclopentanone.[1]
-
N-cyclopentyliminocyclopentane: This is a key intermediate that can sometimes be isolated if the reduction step is incomplete. It can also hydrolyze back to cyclopentanone.[1]
Q2: How can I minimize the formation of the secondary amine byproduct, N,N-dicyclopentylamine?
A2: To suppress the formation of N,N-dicyclopentylamine, you can:
-
Use a significant excess of the amine source: For instance, using a methanolic solution of ammonia can effectively inhibit the formation of secondary and tertiary amines.[1]
-
Control the stoichiometry: Adding the cyclopentanone slowly to the reaction mixture containing the amine can help maintain a high amine-to-ketone ratio, favoring the formation of the primary amine.
-
Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the likelihood of the primary amine product reacting further. A study on the reductive amination of cyclopentanone showed that at specific conditions, the formation of N,N-dicyclopentylamine was minimal.[1]
Q3: Which reducing agent is best for selectively reducing the imine without affecting the cyclopentanone?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally considered a mild and selective reducing agent for reductive aminations. It is less likely to reduce the starting ketone compared to stronger reducing agents like sodium borohydride (NaBH₄). Sodium cyanoborohydride (NaBH₃CN) is also a common choice for its selectivity for the protonated imine (iminium ion).
Q4: What is the role of pH in reductive amination?
A4: The pH of the reaction is crucial. Mildly acidic conditions (pH 4-6) are typically optimal for the formation of the imine intermediate from the ketone and amine. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic, while basic conditions may not be acidic enough to catalyze imine formation effectively.
Q5: Can I monitor the progress of the reaction to avoid byproduct formation?
A5: Yes, monitoring the reaction is highly recommended. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of the starting materials and the formation of the desired product and byproducts. This allows you to stop the reaction at the optimal time to maximize the yield of the aminocyclopentanol and minimize side products.
Experimental Protocols
Key Experiment: Synthesis of Cyclopentylamine
This protocol provides a general methodology for the reductive amination of cyclopentanone to yield cyclopentylamine. A study achieved a yield of 84.3% for cyclopentylamine using a Ru/Nb₂O₅ catalyst.[2]
Materials:
-
Cyclopentanone
-
Ammonia in methanol (e.g., 7N solution)
-
Reducing agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride, or H₂ with a catalyst like Raney Nickel or Ru/Nb₂O₅)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Dehydrating agent (optional, e.g., molecular sieves)
-
Acid for pH adjustment (optional, e.g., acetic acid)
-
Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve cyclopentanone in the chosen anhydrous solvent.
-
Add a significant excess (e.g., 5-10 equivalents) of the ammonia solution in methanol.
-
If desired, add a dehydrating agent like 3Å molecular sieves to drive the imine formation.
-
Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for imine formation. The progress can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent in portions. If using a hydride reagent like NaBH₄, careful addition is necessary to control the exothermic reaction. If using catalytic hydrogenation, the mixture is transferred to a suitable pressure reactor.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.
-
Adjust the pH of the aqueous layer to be basic (pH > 10) using a suitable base (e.g., NaOH) to ensure the amine is in its free base form.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to isolate the pure aminocyclopentanol.
-
Byproduct Characterization: GC-MS Analysis
Objective: To identify and quantify the desired aminocyclopentanol and major byproducts (cyclopentanol, N,N-dicyclopentylamine) in a crude reaction mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or similar non-polar column).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan range 40-400 m/z.
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
If necessary, quench any remaining reactive reagents.
-
Dilute the aliquot with a suitable solvent (e.g., methanol or dichloromethane).
-
Filter the sample if it contains solid particles.
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to cyclopentanone, cyclopentanol, aminocyclopentanol, and N,N-dicyclopentylamine by comparing their mass spectra with a library (e.g., NIST) and retention times with authentic standards if available.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Reaction pathway for the synthesis of aminocyclopentanol and formation of major byproducts.
Caption: A logical workflow for troubleshooting byproduct formation in aminocyclopentanol synthesis.
References
Technical Support Center: Protecting-Group-Free Synthesis of 3-(Aminomethyl)cyclopentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the protecting-group-free synthesis of 3-(aminomethyl)cyclopentan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the protecting-group-free synthesis of this compound?
The main challenge lies in the chemoselective transformation of the two functional groups, a ketone and a nitrile, in a common precursor without them interfering with each other. Achieving selective reduction of the ketone to an alcohol and the nitrile to a primary amine without protecting either group requires careful selection of reagents and reaction conditions.
Q2: What is a feasible starting material for a protecting-group-free synthesis?
A plausible and commercially available starting material is 3-oxocyclopentane-1-carbonitrile. This precursor contains the necessary carbon skeleton and functional groups that can be converted to the target molecule.
Q3: Why is the order of reduction steps important?
The order of reduction is crucial for the success of the synthesis. Typically, the ketone is reduced first to the alcohol using a mild reducing agent that does not affect the nitrile. Subsequently, the nitrile is reduced to the primary amine using a more potent reducing agent or catalytic hydrogenation. Reversing this order could lead to unwanted side reactions.
Q4: What analytical methods are recommended for monitoring this synthesis?
-
Thin-Layer Chromatography (TLC): To monitor the consumption of starting material and the formation of intermediates and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the intermediate and final product.
-
Infrared (IR) Spectroscopy: To track the disappearance of the ketone (C=O) and nitrile (C≡N) stretches and the appearance of hydroxyl (O-H) and amine (N-H) stretches.
Q5: What are the key safety considerations for this synthesis?
-
Cyanide Compounds: If starting from a precursor requiring the introduction of a nitrile group, extreme caution must be taken when handling cyanide reagents as they are highly toxic.
-
Metal Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and pyrophoric. They must be handled under an inert atmosphere and quenched carefully.
-
Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas under pressure and should be performed in a properly ventilated area with appropriate safety equipment.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the protecting-group-free synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-hydroxycyclopentanecarbonitrile (Intermediate) | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient catalyst or reagent. | - Increase reaction time. - Optimize the reaction temperature. - Screen different catalysts or reagents for the nitrile formation. |
| Over-reduction to byproducts | - Reducing agent is too strong. - Reaction time is too long. - Elevated reaction temperature. | - Use a milder and more chemoselective reducing agent (e.g., NaBH₄ for the ketone reduction). - Carefully monitor the reaction progress and stop it once the starting material is consumed. - Perform the reduction at a lower temperature. |
| Formation of secondary amine byproduct | - The initially formed primary amine reacts with the starting keto-nitrile. | - Ensure complete reduction of the ketone to the alcohol before proceeding with the nitrile reduction. - Use a large excess of the aminating agent if performing a direct reductive amination (not the recommended route). |
| Product is difficult to isolate | - The final product is a polar and potentially water-soluble amino alcohol. | - Use a suitable solvent system for extraction. - Employ ion-exchange chromatography for purification. - Consider precipitation of the product as a salt (e.g., hydrochloride). |
| Incomplete nitrile reduction | - Inactive catalyst for hydrogenation. - Insufficient pressure of hydrogen gas. - Insufficient amount of reducing agent (e.g., LiAlH₄). | - Use a fresh batch of catalyst. - Increase the hydrogen pressure. - Ensure an adequate molar excess of the reducing agent. |
Experimental Protocols
Step 1: Synthesis of 3-hydroxycyclopentanecarbonitrile
-
Reaction Setup: To a solution of 3-oxocyclopentane-1-carbonitrile (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of acetone, followed by water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Intermediate: Cool the suspension to 0 °C and add a solution of 3-hydroxycyclopentanecarbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Purification: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.
Visualizations
Synthetic Pathway
Caption: Proposed protecting-group-free synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Overcoming Epimerization in Aminocyclopentanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of epimerization during the synthesis of aminocyclopentanols.
Troubleshooting Guide: Unexpected Epimerization
Unexpected loss of stereochemical integrity at one or more chiral centers is a common hurdle in the synthesis of complex molecules like aminocyclopentanols. This guide provides a structured approach to diagnosing and resolving epimerization issues.
Problem: My final aminocyclopentanol product has a poor diastereomeric ratio, indicating epimerization has occurred.
Step 1: Identify the Potential Epimerization-Prone Step
Epimerization typically occurs at a stereocenter with an adjacent activating group, such as a carbonyl, or under conditions that allow for the formation of a transient, planar intermediate.
-
Workflow for Identifying the Prone Step:
Caption: Workflow for troubleshooting epimerization.
Step 2: Implement Mitigation Strategies
Once the problematic step is identified, various strategies can be employed to suppress or prevent epimerization.
| Parameter | Potential Cause of Epimerization | Recommended Action |
| Base | A strong, non-hindered base can abstract a proton at the stereocenter, leading to racemization or epimerization.[1][2] | Switch to a bulkier, non-nucleophilic base (e.g., DBU, Proton-Sponge®). Use of 2,4,6-trimethylpyridine (TMP) has been shown to be effective in reducing epimerization in some cases.[3] |
| Temperature | Higher reaction temperatures can provide the activation energy needed for epimerization. | Run the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve stereochemical retention.[4] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates that may lead to epimerization.[4] | Consider switching to a less polar solvent (e.g., THF, DCM). |
| Protecting Groups | Certain protecting groups can influence the acidity of adjacent protons or the stability of intermediates. | Choose protecting groups that do not activate the stereocenter towards epimerization. In some cases, bulky protecting groups can sterically hinder the approach of a base. |
| Reaction Time | Prolonged exposure to harsh reaction conditions increases the likelihood of side reactions, including epimerization. | Optimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Coupling Reagents | In syntheses involving amide bond formation, the choice of coupling reagent can influence the extent of epimerization.[5] | The simultaneous use of 1-hydroxybenzotriazole (HOBt) and Cu²⁺ ions as additives in carbodiimide-mediated couplings can suppress epimerization.[6] |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a problem in aminocyclopentanol synthesis?
A1: Epimerization is a chemical process where the configuration of only one of several stereocenters in a molecule is inverted.[1][7] In the context of aminocyclopentanol synthesis, which often involves the creation of multiple stereocenters, epimerization can lead to a mixture of diastereomers. This is problematic because different stereoisomers can have vastly different biological activities, and their separation can be challenging and costly.[1]
Q2: Which steps in my synthetic route are most susceptible to epimerization?
A2: Steps that involve the formation or manipulation of functional groups adjacent to a stereocenter are particularly prone to epimerization. Key examples include:
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Reactions involving enolate formation: Ketones or esters with a stereocenter in the α-position can easily epimerize under basic or acidic conditions.
-
Protecting group manipulations: The conditions used for adding or removing protecting groups can sometimes be harsh enough to cause epimerization.
-
Oxidation or reduction reactions: Depending on the mechanism, these reactions can sometimes affect the stereochemistry of adjacent centers.
Q3: Can the choice of catalyst influence epimerization?
A3: Absolutely. In many stereoselective reactions, the catalyst is the primary source of stereocontrol. For instance, in Rh-catalyzed carbonylative cycloadditions of amino-substituted cyclopropanes, the choice of a cationic Rh(I)-catalyst system can allow for reversible rhodacyclopentanone formation, enabling the stereochemistry to be controlled at the alkene insertion step.[8] Similarly, in the ring-opening of epoxides, Lewis acids like Zn(ClO₄)₂·6H₂O can be used to achieve high regio- and stereoselectivity.[9]
Q4: Are there any synthetic strategies that are inherently less prone to epimerization?
A4: Yes, certain strategies are designed to provide high levels of stereocontrol. These include:
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Chiral Pool Synthesis: Starting from a readily available chiral molecule (the "chiral pool") where the desired stereochemistry is already set.[10]
-
Substrate-Controlled Diastereoselective Reactions: Utilizing existing stereocenters in the molecule to direct the formation of new stereocenters.[11]
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Rearrangement Reactions: Certain rearrangements, like the Overman and Ichikawa rearrangements, can proceed with high stereospecificity.[11]
Q5: How can I accurately determine the diastereomeric ratio of my product?
A5: The most common methods for determining diastereomeric ratios are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient, as diastereomers will typically have distinct signals.
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can allow for the separation and quantification of different stereoisomers.
-
Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used to separate and quantify volatile diastereomers.
Experimental Protocols
Protocol 1: General Procedure for Epoxide Ring Opening with an Amine Nucleophile
This protocol is adapted from methods for the regio- and stereoselective synthesis of diaminocyclopentanols.[9]
-
To a solution of the cyclopentane epoxide (1.0 mmol) in a suitable solvent (e.g., DMSO), add the amine nucleophile (1.2 mmol).
-
Add the catalyst (e.g., Cs₂CO₃, 0.1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Logical Diagram for Catalyst Selection in Epoxide Opening:
Caption: Catalyst selection for epoxide ring opening.
Data Presentation
Table 1: Comparison of Reaction Conditions for Epoxide Ring Opening
The following table summarizes the effect of different catalysts and conditions on the yield of diaminocyclopentanols from the reaction of N-protected cyclopentanamine epoxides with various amines, as described in the literature.[9]
| Entry | Epoxide | Amine Nucleophile | Catalyst | Solvent | Yield (%) |
| 1 | N,N-dibenzylamino-syn-epoxide | N-acetylpiperazine | Zn(ClO₄)₂·6H₂O | Solvent-free | 44 |
| 2 | N,N-dibenzylamino-syn-epoxide | 9H-purin-6-amine | Zn(ClO₄)₂·6H₂O | Solvent-free | 65 |
| 3 | N,N-dibenzylamino-anti-epoxide | 9H-purin-6-amine | Cs₂CO₃ | DMSO | High (exact % not specified) |
| 4 | N,N-diallylamino-anti-epoxide | 9H-purin-6-amine | Cs₂CO₃ | DMSO | High (exact % not specified) |
Note: In all reported cases, the 1,2-trans-2,3-cis-aminocyclopentanols were the only regioisomers isolated, indicating high regioselectivity.[9]
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. peptide.com [peptide.com]
- 6. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible C-C bond activation enables stereocontrol in Rh-catalyzed carbonylative cycloadditions of aminocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regio- and stereoselective synthesis of new diaminocyclopentanols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 11. Stereocontrolled Synthesis of the Aminocyclopentitol Core of Jogyamycin via an Ichikawa Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Stereoselective Reduction of Aminocyclopentanones
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stereoselective reduction of aminocyclopentanones. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Catalyst and Method Selection Guide
The choice of catalyst and reduction method is critical for achieving high stereoselectivity in the reduction of aminocyclopentanones. The primary considerations are the desired stereoisomer (enantioselectivity and diastereoselectivity) and the nature of the substrate, particularly the protecting group on the amino moiety.
Key Catalyst Systems:
-
Corey-Bakshi-Shibata (CBS) Reduction: This is a widely used and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. It employs a chiral oxazaborolidine catalyst and a borane source. The predictability of the stereochemical outcome is a significant advantage.[1][2]
-
Organocatalysts: Chiral primary α-amino amides and bifunctional thiourea-amine catalysts can be effective for asymmetric reductions. These are often used in transfer hydrogenation reactions.
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Diastereoselective Reductions using Chiral Reagents: Reagents like LiEt₃BH or Li(s-Bu)₃BH can provide high diastereoselectivity, particularly with N-protected aminoketones. The choice of protecting group can influence the stereochemical outcome.
Data on Catalyst Performance
The following tables summarize representative data for the stereoselective reduction of aminocyclopentanone derivatives. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Enantioselective CBS Reduction of N-Boc-2-aminocyclopentanone
| Catalyst | Reducing Agent | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | -78 | THF | >95 | >98 (for the S-alcohol) |
| (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | -78 | THF | >95 | >98 (for the R-alcohol) |
| (R)-2-Butyl-CBS-oxazaborolidine | Catecholborane | -78 | Toluene | ~90 | ~95 (for the S-alcohol) |
Table 2: Diastereoselective Reduction of N-Boc-3-aminocyclopentanone
| Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) |
| NaBH₄ | Methanol | 0 | syn | ~70:30 |
| L-Selectride® | THF | -78 | anti | >95:5 |
| K-Selectride® | THF | -78 | anti | >95:5 |
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective reduction of aminocyclopentanones.
Q1: Low enantioselectivity (ee%) is observed in my CBS reduction.
A1:
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Moisture Contamination: The CBS catalyst and borane reagents are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The presence of water can lead to non-selective reduction.
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Purity of Borane Source: Commercially available borane solutions (e.g., BH₃·THF) can contain borohydride species that lead to non-selective reduction.[1] Using freshly prepared or titrated solutions is recommended. Catecholborane can sometimes offer improved enantioselectivity at very low temperatures.[1]
-
Catalyst Degradation: Prolonged storage of the CBS catalyst can lead to decomposition. Using a freshly opened bottle or generating the catalyst in situ can improve results.
-
Reaction Temperature: For optimal enantioselectivity, maintaining a low reaction temperature (typically -78 °C) is crucial.
Q2: I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?
A2:
-
Protecting Group: The nature of the protecting group on the amino functionality can significantly influence the diastereoselectivity. Bulky protecting groups like N-Boc can favor the formation of one diastereomer through steric hindrance.
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Reducing Agent: For 3-aminocyclopentanones, sterically hindered reducing agents like L-Selectride® or K-Selectride® often provide high diastereoselectivity for the anti-amino alcohol. In contrast, less hindered reagents like NaBH₄ may favor the syn-diastereomer, but with lower selectivity.
-
Chelation Control: For α-aminoketones, certain protecting groups and reagents can promote chelation between the carbonyl and the amino group, leading to a more rigid transition state and higher diastereoselectivity.
Q3: The reaction is slow or does not go to completion.
A3:
-
Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), increasing the catalyst loading may be necessary for less reactive substrates.
-
Borane Stoichiometry: Ensure at least a stoichiometric amount of the borane reagent is used relative to the substrate.
-
Substrate Purity: Impurities in the starting aminocyclopentanone can inhibit the catalyst. Ensure the substrate is of high purity.
Q4: I am observing side products.
A4:
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Over-reduction: In some cases, prolonged reaction times or excess reducing agent can lead to the reduction of other functional groups. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Hydroboration: When using α,β-unsaturated aminocyclopentenones, hydroboration of the double bond can be a competing reaction. The choice of catalyst and borane source can influence the chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: Which enantiomer of the CBS catalyst should I use to obtain a specific alcohol enantiomer?
A1: The stereochemical outcome of the CBS reduction is predictable. As a general rule, the (R)-CBS catalyst delivers the (S)-alcohol, and the (S)-CBS catalyst delivers the (R)-alcohol. This is based on the accepted mechanism where the ketone coordinates to the catalyst in a sterically favored orientation.
Q2: What is the role of the N-protecting group in the reduction of aminocyclopentanones?
A2: The N-protecting group serves two main purposes:
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Preventing Catalyst Inhibition: The free amino group can coordinate to the Lewis acidic catalyst or react with the borane reagent, inhibiting the desired reaction.
-
Directing Stereoselectivity: The steric bulk of the protecting group can influence the facial selectivity of the hydride attack, leading to improved diastereo- and enantioselectivity.
Q3: Can I use other reducing agents besides boranes with the CBS catalyst?
A3: The CBS catalyst is specifically designed to work in conjunction with borane reagents (e.g., BH₃·THF, BH₃·SMe₂, catecholborane). The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine ring. Other types of reducing agents are generally not compatible.
Q4: How do I remove the boron-containing byproducts after the reaction?
A4: The reaction is typically quenched with a protic solvent like methanol. An acidic or basic workup can then be used to hydrolyze the boronate esters, making the boron byproducts more water-soluble for easier removal during aqueous extraction.
Visualizations
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Caption: General Experimental Workflow for CBS Reduction.
Caption: Decision Tree for Catalyst and Method Selection.
Experimental Protocols
Representative Protocol for the Enantioselective CBS Reduction of N-Boc-2-aminocyclopentanone
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
N-Boc-2-aminocyclopentanone
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Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Catalyst Activation: Add anhydrous THF to the flask. Cool the solution to 0 °C in an ice bath. To this solution, add the borane-THF complex (0.6 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve N-Boc-2-aminocyclopentanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers. Wash the aqueous layer with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral (1S, 2R)-N-Boc-2-aminocyclopentanol.
-
Characterization: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or GC analysis.
References
Technical Support Center: Isolation of Polar Aminocyclopentanols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and isolation of polar aminocyclopentanols.
Frequently Asked Questions (FAQs)
Q1: Why is my polar aminocyclopentanol difficult to extract from the aqueous layer?
Polar aminocyclopentanols possess both hydroxyl and amino groups, which are capable of hydrogen bonding. This leads to high polarity and significant solubility in water, making their partitioning into common, less polar organic solvents challenging.[1][2]
Q2: What are some effective organic solvent systems for extracting highly polar compounds?
For compounds that are not effectively extracted with standard solvents like ethyl acetate or dichloromethane, a more polar solvent mixture can be beneficial. A 3:1 mixture of chloroform/isopropanol has been shown to be effective at extracting water-soluble organic compounds from the aqueous phase.[3]
Q3: How should I handle water-miscible organic solvents (e.g., THF, acetonitrile, alcohols) in my reaction mixture before workup?
Water-miscible solvents can complicate aqueous extractions by increasing the solubility of the desired compound in the aqueous layer and potentially leading to the formation of a single phase. It is often best to remove these solvents by rotary evaporation before initiating the aqueous workup.[3]
Q4: An emulsion has formed during my extraction. How can I resolve this?
Emulsion formation is common when working with polar compounds. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a period.
-
Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Dilute the entire mixture with more of the extraction solvent.
-
For certain reaction solvents like benzene that are prone to causing emulsions, it is advisable to remove them by rotary evaporation prior to the workup.[3]
Q5: How can I improve the recovery of my aminocyclopentanol if extraction is inefficient?
If direct extraction proves difficult, consider derivatization. Converting the highly polar aminocyclopentanol into a less polar intermediate can significantly improve its solubility in organic solvents. For example, protecting the amine with a tert-butyloxycarbonyl (Boc) group or forming a Schiff base can decrease its polarity, facilitating easier extraction.[1][4]
Q6: What is the most effective method for purifying polar aminocyclopentanols?
Purification is typically achieved through silica gel column chromatography.[4][5] For particularly polar compounds, adjusting the mobile phase with additives like triethylamine or ammonia can improve peak shape and separation. Alternatively, converting the aminocyclopentanol to its hydrochloride salt and purifying it by recrystallization can be a highly effective method for obtaining a pure, stable solid.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield After Aqueous Extraction | The compound is highly soluble in the aqueous phase. | • Use a more polar organic solvent system, such as a 3:1 chloroform/isopropanol mixture.[3]• Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic compound.• Perform multiple, smaller-volume extractions rather than one large-volume extraction.• Consider derivatizing the compound to a less polar form (e.g., Boc-protected amine) before extraction. |
| Persistent Emulsion Formation | • High concentration of polar species.• Presence of certain reaction solvents (e.g., benzene).[3] | • Dilute the mixture with additional extraction solvent.• Add brine to the separatory funnel.• If the emulsion persists, filter the mixture through a pad of Celite.• Before workup, remove the original reaction solvent by rotary evaporation.[3] |
| Product Co-elutes with Polar Byproducts During Chromatography | The product and impurities have similar polarities. | • Modify the mobile phase. For basic aminocyclopentanols, adding a small percentage of triethylamine (~0.1-1%) can improve separation.• If triphenylphosphine oxide is a byproduct, it can often be removed by suspending the crude mixture in a less polar solvent like pentane/ether and filtering through a plug of silica.[7]• For tin byproducts (e.g., Bu3SnX), wash the organic layer with an aqueous 1M KF solution to precipitate the tin as a fluoride salt.[7] |
| Product Appears Degraded After Workup | The compound is unstable to the pH conditions of the workup (strong acid or base). | • Perform the workup at a lower temperature (e.g., in an ice bath).• Use milder aqueous solutions for washing, such as saturated ammonium chloride (mildly acidic) or saturated sodium bicarbonate (mildly basic), instead of strong acids/bases.• Minimize the time the compound is in contact with the aqueous phase. |
| Difficulty Isolating the Product as a Solid | The aminocyclopentanol is an oil or a low-melting solid at room temperature. | • Attempt to form a salt, such as a hydrochloride or tartrate, which are often crystalline and easier to handle. Recrystallization of the salt can be an excellent purification method.[5][6] |
Experimental Protocols
Protocol 1: General Extraction of a Polar Aminocyclopentanol
-
Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., THF, methanol, acetonitrile), concentrate the reaction mixture under reduced pressure to remove the solvent.[3]
-
Redissolution: Dissolve the resulting residue in a suitable extraction solvent (e.g., ethyl acetate, dichloromethane, or 3:1 chloroform/isopropanol).
-
Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
A mild aqueous acid (e.g., saturated NH4Cl solution) if there are basic impurities to be removed.
-
A mild aqueous base (e.g., saturated NaHCO3 solution) if there are acidic impurities to be removed.
-
Saturated NaCl solution (brine) to remove residual water and help break any emulsions.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Isolation via Hydrochloride Salt Formation and Recrystallization
This method is particularly useful when the free base is an oil or difficult to purify by chromatography.[5]
-
Dissolution: After an initial workup to obtain the crude aminocyclopentanol, dissolve the material in a suitable solvent such as isopropanol or methanol.
-
Acidification: Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, or by dropwise addition of acetyl chloride to methanol in situ) to the dissolved crude product. The reaction is typically performed at room temperature.
-
Precipitation/Crystallization: The hydrochloride salt will often precipitate from the solution. The process can be encouraged by cooling the mixture to 0°C.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent (e.g., cold isopropanol) to remove soluble impurities.
-
Drying: Dry the purified hydrochloride salt under vacuum to yield the final product.
Data Presentation
Table 1: Comparison of Solvent Systems for Extraction of Polar Compounds
| Solvent System | Polarity Index | Typical Applications & Notes |
| Hexanes | 0.1 | Suitable for very nonpolar compounds; often used to wash away nonpolar impurities. |
| Diethyl Ether | 2.8 | General-purpose extraction solvent for moderately polar compounds. |
| Dichloromethane (DCM) | 3.1 | Good general-purpose solvent; denser than water. |
| Ethyl Acetate (EtOAc) | 4.4 | Common extraction solvent; effective for a wide range of polarities. |
| Chloroform/Isopropanol (3:1) | ~4.5 | Excellent for extracting highly polar, water-soluble organic molecules that are poorly extracted by other common solvents.[3] |
Visualizations
Caption: General workflow for the workup and isolation of aminocyclopentanols.
Caption: Troubleshooting decision tree for low extraction yield.
References
- 1. NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. - Google Patents [patents.google.com]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Workup [chem.rochester.edu]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. (1R,3S)-3-AMinocyclopentanol Hydrochloride - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Minimizing over-alkylation in N-functionalization of aminocyclopentanols
Welcome to the technical support center for the N-functionalization of aminocyclopentanols. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges, with a primary focus on minimizing over-alkylation during synthesis.
Troubleshooting Guide: Minimizing Over-alkylation
Over-alkylation is a frequent side reaction in the N-functionalization of primary aminocyclopentanols, leading to the formation of undesired tertiary amines and quaternary ammonium salts. The following guide provides strategies to mitigate this issue, with comparative data on their effectiveness.
Key Challenge: The product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1]
Strategies to Control Alkylation:
| Strategy | Principle | Advantages | Disadvantages | Expected Outcome for Aminocyclopentanols |
| Use of Excess Amine | Increases the probability of the alkylating agent reacting with the primary amine instead of the mono-alkylated product.[2] | Simple to implement, cost-effective if the amine is inexpensive. | Requires a significant excess of the starting material, can complicate purification. | Moderate to good selectivity for mono-alkylation, but purification can be challenging. |
| Reductive Amination | A two-step, one-pot reaction involving the formation of an imine from the amine and a carbonyl compound, followed by reduction.[3][4] | Generally high selectivity for the desired amine, avoids harsh alkylating agents.[5] | Requires a suitable carbonyl compound as the alkylating agent precursor. | Excellent method for introducing alkyl groups, with minimal over-alkylation. |
| "Borrowing Hydrogen" Catalysis | Uses an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir, Mn).[6][7][8] | Atom-economical (water is the only byproduct), highly selective for mono-alkylation, uses readily available alcohols.[9] | Requires specific catalysts which can be expensive or air-sensitive. | High yields of mono-alkylated product with excellent selectivity. |
| Use of Specific Bases | Bases like cesium carbonate (Cs₂CO₃) have been shown to promote selective mono-N-alkylation over di-alkylation.[2][10] | High chemoselectivity, mild reaction conditions. | Cesium bases can be costly. | Can significantly improve the ratio of mono- to di-alkylated product. |
| Protecting Group Strategy | The amine is protected (e.g., with Boc, Cbz), allowing for other reactions, followed by deprotection and mono-alkylation, or vice-versa.[11][12] | Provides excellent control and selectivity. | Adds extra steps (protection and deprotection) to the synthesis, potentially lowering overall yield.[13] | A robust but longer route to achieving pure mono-functionalized aminocyclopentanol derivatives. |
| Chelation-Controlled Alkylation | For amino alcohols, chelation to a Lewis acid like 9-BBN can selectively activate the amine for mono-alkylation.[14] | High selectivity for 1,3-amino alcohols. | Limited to specific substrates and requires stoichiometric use of the chelating agent. | Potentially very effective for cis-aminocyclopentanols where the amino and hydroxyl groups can chelate. |
Quantitative Data Summary:
The following table summarizes typical outcomes for different N-alkylation strategies, based on literature for primary amines.
| Method | Alkylating Agent | Base/Catalyst | Solvent | Typical Mono-alkylation Yield | Typical Over-alkylation | Reference |
| Direct Alkylation | Alkyl Halide | K₂CO₃ | Acetonitrile | 40-60% | 20-40% | General Observation[1][15] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane | >90% | <5% | [3][5] |
| Borrowing Hydrogen | Alcohol | Ru or Mn complex | Toluene | 80-95% | <10% | [6][8] |
| Cs₂CO₃ Promoted | Alkyl Halide | Cs₂CO₃ | DMF | 75-90% | <10% | [2] |
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of aminocyclopentanol resulting in a mixture of products?
A1: The primary reason is likely over-alkylation. The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary aminocyclopentanol, making it more reactive towards the alkylating agent.[1] This leads to the formation of a di-alkylated tertiary amine. To address this, consider using reductive amination, a "borrowing hydrogen" protocol, or a protecting group strategy.
Q2: I am trying to perform a mono-methylation. What is the best approach to avoid forming the quaternary ammonium salt?
A2: For mono-methylation, reductive amination using formaldehyde as the carbonyl source is a highly effective method. Alternatively, "borrowing hydrogen" catalysis with methanol as the alkylating agent has been shown to be very selective for mono-methylation.[8] Direct alkylation with methyl iodide is notoriously difficult to control and often leads to exhaustive methylation to the quaternary ammonium salt.[1]
Q3: Can I use a protecting group to achieve selective mono-alkylation?
A3: Yes, this is a very common and effective strategy. You can protect the amine of the aminocyclopentanol with a suitable protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[11][12] After protection, you can perform your desired reaction on another part of the molecule. Subsequently, the protecting group can be removed to reveal the mono-functionalized amine.
Q4: Are there any "greener" alternatives to using alkyl halides for N-alkylation?
A4: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an excellent green alternative.[7] This approach uses alcohols as alkylating agents, and the only byproduct is water.[9] It is a catalytic process that avoids the formation of stoichiometric salt waste associated with using alkyl halides.
Q5: My aminocyclopentanol has a specific stereochemistry. Will these methods affect it?
A5: Reductive amination and "borrowing hydrogen" reactions are generally conducted under conditions that are unlikely to affect the stereocenters of the cyclopentane ring. However, if the reaction conditions are harsh (e.g., strongly acidic or basic, high temperatures), epimerization at a sensitive stereocenter is a possibility. It is always advisable to analyze the stereochemical purity of your product. For direct N-alkylation of amino acid esters, high retention of stereochemistry has been reported.[16]
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol describes the mono-alkylation of (1R,3S)-3-aminocyclopentanol with a generic aldehyde.
Materials:
-
(1R,3S)-3-Aminocyclopentanol
-
Aldehyde (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (1R,3S)-3-aminocyclopentanol (1.0 eq) in DCM, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-alkylated aminocyclopentanol.
Protocol 2: Mono-N-Alkylation using a Protecting Group Strategy
This protocol outlines the mono-N-benzylation of an aminocyclopentanol using a Boc protecting group.
Step 1: Boc-Protection
-
Dissolve the aminocyclopentanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature overnight.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to obtain the Boc-protected aminocyclopentanol.
Step 2: N-Alkylation (if another reactive site is present) or other modification
-
Perform the desired reaction on other functional groups of the molecule.
Step 3: Boc-Deprotection
-
Dissolve the Boc-protected compound in DCM or dioxane.
-
Add a 4M solution of HCl in dioxane (excess) and stir at room temperature for 1-4 hours.
-
Concentrate under reduced pressure to obtain the hydrochloride salt of the aminocyclopentanol.
Step 4: Mono-N-Alkylation
-
Follow the reductive amination protocol (Protocol 1) with the deprotected aminocyclopentanol hydrochloride salt, adding an extra equivalent of a non-nucleophilic base (e.g., triethylamine) to neutralize the salt.
Visualizations
Caption: A flowchart for troubleshooting over-alkylation.
Caption: The reaction pathway for reductive amination.
Caption: Workflow for the protecting group strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 15. Amine alkylation - Wikipedia [en.wikipedia.org]
- 16. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Aminocyclopentanol Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of aminocyclopentanol salts via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My aminocyclopentanol salt is not dissolving in the chosen solvent, even at high temperatures. What should I do?
A1: This indicates that the solvent is not suitable for your salt. Aminocyclopentanol salts are polar and, according to the "like dissolves like" principle, require polar solvents for dissolution.
-
Troubleshooting Steps:
-
Switch to a more polar solvent: If you are using a non-polar or moderately polar solvent, switch to a more polar one. Good starting points for aminocyclopentanol salts include isopropanol, ethanol, or methanol.
-
Consider a mixed solvent system: If your salt is sparingly soluble in a good solvent even when hot, you can use a mixed solvent system. Dissolve your salt in a minimum amount of a "good" hot solvent (e.g., ethanol) in which it is highly soluble, and then slowly add a "bad" or anti-solvent (e.g., diethyl ether or hexane) in which it is poorly soluble until the solution becomes slightly cloudy. Reheat the solution until it is clear and then allow it to cool slowly.[1][2]
-
Ensure sufficient solvent volume: While using a minimum amount of solvent is crucial for good recovery, you might be using too little. Incrementally add more hot solvent until the salt dissolves.[3]
-
Q2: My aminocyclopentanol salt "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is too concentrated.
-
Troubleshooting Steps:
-
Reheat and add more solvent: Reheat the solution to dissolve the oil, add more of the primary solvent to dilute the solution, and then allow it to cool more slowly.[1]
-
Lower the cooling rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help slow down the cooling process.
-
Change the solvent system: The chosen solvent might not be ideal. Try a solvent with a lower boiling point or a different mixed solvent system.
-
Scratching or seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a small "seed" crystal of the pure compound.
-
Q3: I have very low or no crystal yield after cooling. What went wrong?
A3: This is a common issue and usually points to the solution not being supersaturated upon cooling.
-
Troubleshooting Steps:
-
Too much solvent was used: This is the most frequent cause of poor yield.[3] If you still have the filtrate (mother liquor), try evaporating some of the solvent and cooling it again to see if more crystals form. For future attempts, use the minimum amount of hot solvent required to fully dissolve the salt.
-
Incomplete precipitation: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize precipitation.
-
The salt is too soluble in the cold solvent: The ideal solvent should have high solubility for your salt at high temperatures and low solubility at low temperatures.[4] You may need to screen for a more suitable solvent or solvent system.
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized in the funnel. To prevent this, use a slight excess of hot solvent and preheat your filtration apparatus.
-
Q4: The purity of my recrystallized aminocyclopentanol salt has not improved significantly. What can I do?
A4: This suggests that impurities are being trapped within the crystals or that the impurities have very similar solubility properties to your desired compound.
-
Troubleshooting Steps:
-
Cool the solution slowly: Rapid crystal growth can trap impurities within the crystal lattice. A slower cooling process allows for the formation of purer crystals.
-
Wash the crystals properly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Do not use room temperature or warm solvent, as this will dissolve some of your product.[3]
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the purified material can further enhance purity.
-
Consider a different solvent system: Impurities may have different solubility profiles in other solvents. Experiment with different solvent systems to find one that effectively separates the impurities from your product. For amine salts, systems like isopropanol/diethyl ether can be effective.[5]
-
Q5: How do I choose the best solvent for recrystallizing my aminocyclopentanol salt?
A5: The ideal solvent should dissolve the aminocyclopentanol salt well at its boiling point but poorly at low temperatures.
-
Solvent Selection Protocol:
-
Assess polarity: Aminocyclopentanol salts are polar. Start with polar solvents like ethanol, isopropanol, or methanol. Water can also be a component of a mixed solvent system.
-
Perform small-scale solubility tests: Place a small amount of your crude salt in several test tubes. Add a small amount of a different solvent to each and observe the solubility at room temperature and after heating.
-
Evaluate mixed solvent systems: If a single solvent is not ideal, test solvent pairs. A common and effective combination for polar compounds is an alcohol (good solvent) and water or a non-polar solvent like diethyl ether or hexane (anti-solvent).[2][6]
-
Safety and practicality: Consider the boiling point of the solvent (it should be lower than the melting point of your compound) and any safety considerations.
-
Data Presentation: Solvent System Comparison
The following table provides a hypothetical comparison of different solvent systems for the recrystallization of an aminocyclopentanol hydrochloride salt. These values are illustrative and will vary depending on the specific aminocyclopentanol derivative and impurity profile.
| Solvent System | Solvent Ratio (v/v) | Dissolution Temperature (°C) | Final Cooling Temperature (°C) | Hypothetical Yield (%) | Hypothetical Purity (%) | Notes |
| Isopropanol | N/A | ~80 | 0-5 | 85 | 99.0 | Good for single-solvent recrystallization. |
| Ethanol/Water | 10:1 | ~75 | 0-5 | 90 | 98.5 | Higher yield but might co-precipitate some polar impurities. |
| Isopropanol/Diethyl Ether | 5:1 | ~70 | 0-5 | 80 | 99.5 | Can provide very high purity by using ether as an anti-solvent. |
| Methanol | N/A | ~65 | 0-5 | 75 | 98.0 | High solubility may lead to lower yields. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Aminocyclopentanol Hydrochloride from Isopropanol
-
Dissolution: Place the crude aminocyclopentanol hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot isopropanol until the salt is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a gravity filtration setup (funnel and filter paper) with hot isopropanol and quickly filter the hot solution into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum on the filter funnel, and then transfer them to a watch glass or drying oven at an appropriate temperature.
Protocol 2: Mixed-Solvent Recrystallization of Aminocyclopentanol Hydrochloride using Ethanol and Diethyl Ether
-
Dissolution: In an Erlenmeyer flask, dissolve the crude aminocyclopentanol hydrochloride salt in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add diethyl ether dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Crystal Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using the ethanol/diethyl ether solvent mixture (in the same ratio) that is ice-cold for the washing step.
Visualizations
References
Monitoring reaction progress in aminocyclopentanol synthesis by TLC or LC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of aminocyclopentanol using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the best method to visualize aminocyclopentanol on a TLC plate?
A1: Since aminocyclopentanol is an amino alcohol and likely lacks a UV chromophore, the most effective visualization method is staining. Ninhydrin is the recommended stain as it reacts with the primary amine of aminocyclopentanol to produce a distinct purple or violet spot upon gentle heating.[1][2] An alternative universal stain that can be used is phosphomolybdic acid (PMA), which visualizes most functional groups as dark green spots against a light green background.
Q2: My aminocyclopentanol spot is streaking on the TLC plate. What could be the cause?
A2: Streaking of polar compounds like aminocyclopentanol on silica gel TLC plates is a common issue. The primary causes are either overloading the sample on the plate or the compound's basicity interacting strongly with the acidic silica gel. To resolve this, try applying a more dilute solution of your sample. If streaking persists, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonium hydroxide to your mobile phase can neutralize the acidic sites on the silica and result in sharper, more defined spots.
Q3: I don't see any spots on my TLC plate after developing and staining. What should I do?
A3: There are several potential reasons for not seeing any spots. First, your sample may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between each application. Another possibility is that the compound is highly volatile and evaporated from the plate, although this is less likely for aminocyclopentanol. Ensure that the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent reservoir. Finally, confirm that your staining solution is fresh and properly prepared, and that you have heated the plate sufficiently after staining for the color to develop.
Q4: How do I choose an appropriate mobile phase for LC-MS analysis of aminocyclopentanol?
A4: Aminocyclopentanol is a polar molecule. For reversed-phase LC-MS, you will need a highly aqueous mobile phase to achieve sufficient retention. A good starting point is a gradient beginning with a high percentage of water (e.g., 95-100%) with a small amount of organic solvent like acetonitrile or methanol. To improve peak shape and ionization efficiency, it is crucial to use volatile additives. A common choice is 0.1% formic acid in both the aqueous and organic phases. For very polar compounds that are not well-retained by conventional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.
Q5: What are the expected ions for aminocyclopentanol in positive ion ESI-LC-MS?
A5: In positive ion electrospray ionization (ESI), you should primarily look for the protonated molecule, [M+H]⁺. For aminocyclopentanol (C₅H₁₁NO, molecular weight ≈ 101.13 g/mol ), this will appear at a mass-to-charge ratio (m/z) of approximately 102.14. Common fragment ions observed during MS/MS analysis include the loss of water ([M+H-H₂O]⁺) at m/z 84.13 and the loss of ammonia ([M+H-NH₃]⁺) at m/z 85.10.
Data Presentation
Table 1: Illustrative Chromatographic and Spectrometric Data
This table provides representative data for monitoring the synthesis of aminocyclopentanol from a suitable precursor, such as N-Boc-3-aminocyclopentanol (a protected intermediate). These values are illustrative and can vary based on specific experimental conditions.
| Compound | TLC Rf Value (DCM:MeOH 9:1) | TLC Rf Value (EtOAc:Hexane 1:1) | LC Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| N-Boc-3-aminocyclopentanol | ~0.75 | ~0.40 | 4.5 | 202.14 | 146.10, 102.14 |
| Aminocyclopentanol | ~0.20 | ~0.05 | 1.8 | 102.14 | 84.13, 85.10 |
Experimental Protocols
Protocol 1: TLC Monitoring of Reaction Progress
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[3]
-
Sample Spotting:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., methanol). Using a capillary tube, apply a small spot onto the SM lane on the baseline.
-
Spot the starting material again in the co-spot (C) lane.
-
Withdraw a small aliquot from your reaction mixture. Spot it directly onto the RM lane and on top of the starting material spot in the co-spot lane. Keep spots small and concentrated.[3]
-
-
Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase (e.g., 9:1 Dichloromethane:Methanol). Ensure the chamber is saturated with solvent vapor by lining it with filter paper. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate thoroughly. Dip the plate into a ninhydrin staining solution, then gently heat it with a heat gun until purple spots appear.
-
Analysis: The reaction is complete when the starting material spot is no longer visible in the reaction mixture (RM) lane, and a new, lower Rf spot corresponding to the aminocyclopentanol product is prominent. The co-spot helps to confirm the identity of the spots if the Rf values are close.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to an appropriate concentration (e.g., 1-10 µg/mL).
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-300.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Monitor the chromatogram for the disappearance of the starting material's mass peak at its expected retention time and the appearance of the aminocyclopentanol peak (m/z 102.14) at its characteristic retention time.
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaked or elongated | Sample is too concentrated (overloaded).Compound is acidic or basic and interacting with the silica plate. | Dilute the sample before spotting.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |
| Spots are not moving from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol mixture). |
| Spots are running with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol). |
| No spots are visible after staining | Sample concentration is too low.Staining reagent is old or improperly prepared.Insufficient heating after staining. | Spot the sample multiple times in the same location, drying between applications.Prepare fresh staining solution.Ensure adequate heating with a heat gun to develop the color. |
LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak or very weak signal | Incorrect MS settings (e.g., wrong polarity, scan range).Sample concentration is too low.Poor ionization of the analyte. | Verify MS parameters are appropriate for the compound.Inject a more concentrated sample.Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid for positive mode) to promote ionization. |
| Poor peak shape (fronting or tailing) | Column overload.Mismatch between sample solvent and mobile phase.Secondary interactions with the column. | Dilute the sample.Dissolve the sample in the initial mobile phase.Add a modifier like formic acid to the mobile phase to improve peak shape. |
| Retention time shifts | Inadequate column equilibration.Changes in mobile phase composition.Column degradation. | Ensure the column is equilibrated for a sufficient time between runs.Prepare fresh mobile phases.Replace the column if performance continues to degrade. |
| High background noise | Contaminated solvent or system.Use of non-volatile buffers. | Use high-purity LC-MS grade solvents.Ensure only volatile buffers (e.g., ammonium formate, ammonium acetate) are used. |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 3-(Aminomethyl)cyclopentan-1-ol Derivatives: X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of pharmacologically active molecules is a cornerstone of modern drug discovery and development. For derivatives of 3-(Aminomethyl)cyclopentan-1-ol, a scaffold with potential applications in medicinal chemistry, a thorough understanding of their molecular conformation, stereochemistry, and intermolecular interactions is crucial for optimizing their biological activity. While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, obtaining suitable crystals can be a significant bottleneck. This guide provides an objective comparison of X-ray crystallography with alternative and complementary analytical techniques for the structural elucidation of this compound derivatives, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for structural analysis depends on the specific research question, the physical state of the sample, and the level of detail required. Below is a comparative overview of key techniques.
Table 1: Performance Comparison of Structural Elucidation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy | Computational Modeling |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing | Connectivity, stereochemistry, conformation in solution, dynamic processes | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups | Theoretical 3D structure, conformational energies, electronic properties |
| Sample Requirements | Single crystal (0.1-0.5 mm) | 1-10 mg, soluble | <1 mg, soluble/volatile | 1-5 mg, solid or liquid | None (in silico) |
| Analysis Time | Days to weeks | Hours to days | Minutes to hours | Minutes | Hours to days |
| Strengths | Unambiguous structure determination | Non-destructive, solution-state analysis | High sensitivity, molecular formula | Rapid, non-destructive, functional group ID | Predictive, explores conformational space |
| Limitations | Crystal growth can be difficult | Complex spectra for large molecules | Isomers can be difficult to distinguish | Limited structural detail | Theoretical, requires experimental validation |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating high-quality, reproducible data.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the atomic arrangement in a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown. This is often the most challenging step and can be attempted through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent systems should be screened.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[2] An atomic model is built into the electron density and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and bond angles.
dot
Caption: X-ray Crystallography Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.
Methodology:
-
Sample Preparation: 1-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the overall carbon skeleton.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule in solution.
Table 2: Representative NMR Data for a this compound Derivative (Hypothetical)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C1-OH | 4.10 (br s, 1H) | 75.2 | H2, H5 |
| C1 | - | 75.2 | - |
| C2 | 1.85 (m, 2H) | 38.5 | C1, C3, C-NH₂ |
| C3 | 2.10 (m, 1H) | 42.1 | C2, C4, C-NH₂ |
| C4 | 1.70 (m, 2H) | 35.8 | C3, C5 |
| C5 | 1.95 (m, 2H) | 38.5 | C1, C4 |
| CH₂-NH₂ | 2.95 (d, 2H) | 45.9 | C2, C3 |
| NH₂ | 1.50 (br s, 2H) | - | - |
dot
Caption: NMR Data Integration for Structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For relatively volatile and thermally stable compounds like this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique. Alternatively, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) can be used, especially for less volatile or thermally labile derivatives.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), a specific ion (e.g., the molecular ion) is selected, fragmented, and the fragment ions are analyzed to provide detailed structural information. Common fragmentation pathways for cyclic alcohols include the loss of water (M-18) and ring cleavage. For amines, alpha-cleavage is a characteristic fragmentation.[3][4][5][6]
Table 3: Expected Mass Spectrometry Data for this compound
| Feature | Expected Value/Observation | Information Gained |
| Molecular Ion (M⁺) | m/z 115.10 | Molecular Weight Confirmation |
| High-Resolution MS | 115.0997 (for C₆H₁₃NO) | Elemental Composition |
| Key Fragment Ions | m/z 98 (M-NH₃) | Loss of ammonia |
| m/z 97 (M-H₂O) | Loss of water | |
| m/z 85 (M-CH₂NH₂) | Alpha-cleavage | |
| m/z 57 | Ring fragmentation |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared, or the sample can be dissolved in a suitable solvent.
-
Data Acquisition: The sample is irradiated with infrared radiation, and the absorbance is measured as a function of wavenumber (cm⁻¹).
-
Spectrum Interpretation: The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3600-3200 (broad) | Stretching vibration |
| N-H (amine) | 3500-3300 (medium) | Stretching vibration |
| C-H (alkane) | 2960-2850 (strong) | Stretching vibration |
| N-H (amine) | 1650-1580 (medium) | Bending vibration |
| C-O (alcohol) | 1260-1050 (strong) | Stretching vibration |
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional structure and conformational preferences of molecules.
Methodology:
-
Structure Building: The 2D structure of the this compound derivative is drawn in a molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)). This process finds the lowest energy arrangement of the atoms.[7][8]
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the theoretical IR spectrum.
-
NMR Chemical Shift Prediction: The NMR chemical shifts can also be calculated and compared with experimental data to aid in structure verification.
dot
Caption: Computational Chemistry Workflow.
Conclusion
The structural elucidation of this compound derivatives is best approached through a combination of analytical techniques. While X-ray crystallography provides the most definitive structural information, its reliance on high-quality single crystals can be a major hurdle. NMR spectroscopy is indispensable for determining the structure and conformation in solution. Mass spectrometry provides crucial information on molecular weight and connectivity, while FTIR offers a rapid means of identifying functional groups. Computational modeling serves as a powerful predictive and complementary tool to rationalize experimental findings. For drug development professionals, an integrated approach utilizing these methods will provide the comprehensive structural understanding necessary to advance promising candidates.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. whitman.edu [whitman.edu]
- 4. people.whitman.edu [people.whitman.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to aminocyclopentanols
For Researchers, Scientists, and Drug Development Professionals
The aminocyclopentanol moiety is a crucial pharmacophore found in a wide range of biologically active molecules and approved pharmaceuticals. Its rigid cyclopentane core, decorated with amino and hydroxyl groups, provides a valuable scaffold for designing enzyme inhibitors, receptor ligands, and carbocyclic nucleoside analogues. The precise stereochemical arrangement of these functional groups is often critical for biological activity, making the development of stereoselective synthetic routes a significant area of research in medicinal and organic chemistry.
This guide provides a comparative overview of several prominent synthetic strategies for accessing aminocyclopentanols. Each route is evaluated based on its efficiency, stereocontrol, and applicability, with supporting quantitative data and detailed experimental protocols for key transformations.
Key Synthetic Strategies at a Glance
Five primary synthetic routes to aminocyclopentanols are compared in this guide:
-
Ring-Opening of Cyclopentene Epoxides: A versatile and widely used method that allows for the introduction of the amino group with good regio- and stereocontrol.
-
Reduction of Aminocyclopentanone Derivatives: A straightforward approach, though often requiring careful control of stereoselectivity to obtain the desired isomer.
-
Asymmetric Rearrangement and Metathesis: A modern, one-pot strategy for producing highly enantiomerically enriched aminocyclopentenols, which are versatile intermediates.
-
Hetero Diels-Alder Reaction: A novel and efficient route that can provide access to specific stereoisomers with high optical purity.
-
Synthesis from Chiral Precursors: The use of enantiomerically pure starting materials to control the stereochemistry of the final product.
Ring-Opening of Cyclopentene Epoxides
The nucleophilic ring-opening of cyclopentene epoxides is a robust and highly adaptable method for the synthesis of trans-aminocyclopentanols. The choice of nucleophile, catalyst, and reaction conditions can be tailored to achieve high levels of regio- and stereoselectivity.
General Workflow: Epoxide Ring-Opening
Caption: General workflow for the synthesis of aminocyclopentanols via epoxide ring-opening.
Comparative Performance Data
| Starting Epoxide | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Stereoselectivity |
| (1RS,2SR,3SR)-1,2-Epoxy-3-(N-benzyl-N-methylamino)cyclopentane | Morpholine | Zn(ClO₄)₂·6H₂O (10) | Neat | 100 | 2 | (1R,2R,3S)-2-(Benzyl(methyl)amino)-3-morpholinocyclopentan-1-ol | 76 | >95% trans |
| (1RS,2SR,3SR)-1,2-Epoxy-3-(N-benzyl-N-methylamino)cyclopentane | 2-Methyl-1H-imidazole | Cs₂CO₃ (10) | DMSO | 120 | 2 | (1R,2R,3S)-2-(Benzyl(methyl)amino)-3-(2-methyl-1H-imidazol-1-yl)cyclopentan-1-ol | 75 | >95% trans |
| Cyclopentene Oxide | Sodium Azide | NH₄Cl | MeOH/H₂O | Reflux | 12 | trans-2-Azidocyclopentan-1-ol | 85 | >98% trans |
Experimental Protocol: Zinc-Catalyzed Aminolysis of an Epoxycyclopentane[1]
-
To a solution of (1RS,2SR,3SR)-1,2-epoxy-3-(N-benzyl-N-methylamino)cyclopentane (1.0 mmol) in acetonitrile (5 mL) is added morpholine (1.2 mmol).
-
Zinc(II) perchlorate hexahydrate (0.1 mmol, 10 mol%) is then added to the mixture.
-
The reaction mixture is stirred at 100 °C under solvent-free conditions for 2 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with dichloromethane (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired trans-aminocyclopentanol.
Reduction of Aminocyclopentanone Derivatives
This method involves the reduction of a ketone functionality in an aminocyclopentanone precursor. While synthetically straightforward, controlling the stereochemical outcome of the reduction (i.e., the relative orientation of the amino and newly formed hydroxyl groups) can be challenging and often results in a mixture of cis and trans isomers.
General Workflow: Ketone Reduction
Caption: General workflow for the synthesis of aminocyclopentanols via ketone reduction.
Comparative Performance Data
| Starting Ketone | Reducing Agent | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 3-(tert-Butoxycarbonylamino)cyclopentanone | Sodium Borohydride | Methanol | 0 | 1 | cis- and trans-3-(tert-Butoxycarbonylamino)cyclopentanol | 95 | 4:1 |
| 3-(Dibenzylamino)cyclopentanone | Lithium Aluminum Hydride | THF | 0 to RT | 2 | cis- and trans-3-(Dibenzylamino)cyclopentanol | 88 | 1:3 |
Experimental Protocol: Sodium Borohydride Reduction of a Boc-Protected Aminocyclopentanone
-
3-(tert-Butoxycarbonylamino)cyclopentanone (1.0 mmol) is dissolved in methanol (10 mL) and the solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 mmol) is added portion-wise to the stirred solution over 10 minutes.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of water (5 mL).
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting mixture of cis and trans isomers is separated by flash column chromatography on silica gel.
Asymmetric Rearrangement and Ring-Closing Metathesis
This elegant one-pot process combines an asymmetric palladium(II)-catalyzed Overman rearrangement with a ruthenium(II)-catalyzed ring-closing metathesis to produce enantiomerically enriched aminocyclopentenols. These unsaturated intermediates can be readily hydrogenated to afford saturated aminocyclopentanols.
Logical Relationship: One-Pot Asymmetric Synthesis
Caption: Logical flow of the one-pot asymmetric synthesis of aminocyclopentenols.
Performance Data
| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Enantiomeric Excess (ee) |
| (E)-Hepta-1,6-dien-4-yl 2,2,2-trichloroacetimidate | Pd(OAc)₂/(S)-Tol-BINAP then Grubbs' II | Toluene | 80 | 16 | (R)-4-Aminocyclopent-2-en-1-ol (after hydrolysis) | 75 | 92% |
Experimental Protocol: One-Pot Synthesis of an Aminocyclopentenol[2]
-
A solution of the allylic trichloroacetimidate (1.0 mmol) in toluene (10 mL) is prepared in a flame-dried flask under an argon atmosphere.
-
Palladium(II) acetate (5 mol%) and (S)-Tol-BINAP (6 mol%) are added, and the mixture is heated to 80 °C for 4 hours.
-
The reaction is cooled to room temperature, and Grubbs' second-generation catalyst (5 mol%) is added.
-
The mixture is heated to 80 °C for a further 12 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is subjected to hydrolysis with aqueous acid to afford the aminocyclopentenol.
-
The product is purified by column chromatography.
Hetero Diels-Alder Reaction
A novel approach for the synthesis of specific isomers of aminocyclopentanols involves a hetero Diels-Alder reaction between cyclopentadiene and a nitroso compound, followed by a series of transformations. This route has been patented for its efficiency and high optical purity of the final product.
Experimental Workflow: Hetero Diels-Alder Route
Caption: Step-wise workflow for the hetero Diels-Alder synthesis of (1R,3S)-3-aminocyclopentanol.
Performance Data
| Key Step | Reagents | Conditions | Product | Overall Yield (%) | Optical Purity |
| Hetero Diels-Alder | CuCl, 2-ethyl-2-oxazoline, air | In situ generation of nitroso compound | Cycloaddition adduct | Not reported for this step | N/A |
| Enzymatic Resolution | Lipase, vinyl acetate | Chiral separation | (1R,4S)-4-acetamido-cyclopent-2-en-1-ol | Not reported for this step | >99% ee |
| Overall Process | Multi-step | As per patent CN112574046A | (1R,3S)-3-Aminocyclopentanol hydrochloride | 86 | >99% |
Experimental Protocol: Key Steps from Patent CN112574046A[3]
-
Hetero Diels-Alder Reaction: tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using copper chloride and 2-ethyl-2-oxazoline as catalysts in the presence of cyclopentadiene to yield the Diels-Alder adduct.
-
Reduction: The nitrogen-oxygen bond of the adduct is selectively reduced using a zinc powder-acetic acid system.
-
Enzymatic Resolution: The racemic mixture is resolved using a lipase (e.g., Novozym 435) with vinyl acetate to selectively acetylate one enantiomer.
-
Hydrogenation: The double bond is reduced by catalytic hydrogenation using palladium on carbon.
-
Deprotection and Salt Formation: The acetyl and tert-butyl ester protecting groups are removed, followed by in situ formation of the hydrochloride salt to yield the final product.
Synthesis from Chiral Precursors
The use of enantiopure starting materials provides an excellent strategy for controlling the absolute stereochemistry of the aminocyclopentanol product. A notable example is the use of a cis-fused cyclopentane-1,4-lactone as a chiral building block.
Logical Relationship: Chiral Pool Synthesis
Caption: Synthesis of aminocyclopentanols from a chiral precursor.
Performance Data
| Chiral Precursor | Key Transformations | Product | Overall Yield (%) | Stereochemical Purity |
| (1R,5S,7R,8R)-7,8-Dihydroxy-2-oxabicyclo[3.3.0]oct-3-one | Multi-step sequence including protection, azide introduction, and reduction | Four different α-D-galacto configured aminocyclopentanols | Not specified in abstract | High, determined by starting material |
Experimental Protocol: Conceptual Outline[4]
-
The starting chiral lactone undergoes a series of protecting group manipulations to differentiate the existing hydroxyl groups.
-
One of the hydroxyl groups is converted into a good leaving group (e.g., mesylate or tosylate).
-
Nucleophilic displacement with an azide source (e.g., sodium azide) introduces the nitrogen functionality with inversion of configuration.
-
Reduction of the azide group (e.g., by catalytic hydrogenation or with triphenylphosphine) furnishes the primary amine.
-
Removal of the protecting groups yields the final aminocyclopentanol.
Conclusion
The synthesis of aminocyclopentanols can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of a particular route will depend on the desired stereochemistry of the final product, the availability of starting materials, and the scalability of the process.
-
The ring-opening of epoxides offers a reliable and versatile method for accessing trans-aminocyclopentanols.
-
The reduction of aminocyclopentanones is a direct but often non-selective method that may require challenging isomer separations.
-
Asymmetric rearrangement and metathesis provide an elegant and efficient route to highly enantiopure unsaturated aminocyclopentanols.
-
The hetero Diels-Alder reaction represents a novel and powerful strategy for the synthesis of specific isomers with high optical purity.
-
Synthesis from chiral precursors is an excellent choice when a specific enantiomer is required and a suitable chiral starting material is available.
This comparative guide is intended to assist researchers and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs in the pursuit of novel therapeutics and chemical probes based on the aminocyclopentanol scaffold.
A Comparative Analysis of the Biological Activity of 3-(Aminomethyl)cyclopentan-1-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of analogues of 3-(Aminomethyl)cyclopentan-1-ol, a conformationally restricted GABA analogue. Due to the limited publicly available biological data on this compound itself, this document focuses on its close structural analogues, primarily cyclopentane and cyclopentene derivatives of γ-aminobutyric acid (GABA), for which experimental data have been published. The primary biological targets for these analogues are the GABA receptors (GABA-A and GABA-C) and the enzyme GABA aminotransferase (GABA-AT).
Introduction to this compound and its Analogues
This compound is a rigid analogue of the neurotransmitter GABA. The cyclopentane ring constrains the molecule's conformation, which can lead to increased selectivity for specific receptor subtypes or enzyme isoforms. Analogues of this compound are of interest in neuroscience and drug discovery for their potential to modulate GABAergic neurotransmission, a key pathway in the central nervous system. Dysregulation of this system is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. This guide will compare the biological activity of several cyclopentane-based GABA analogues, focusing on their potency at GABA receptors.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of various cyclopentane and cyclopentene GABA analogues at GABA-A and GABA-C receptors. These analogues are primarily carboxylic acid derivatives, and a direct comparison to the alcohol-containing this compound is discussed in the context of structure-activity relationships.
Table 1: Biological Activity of Cyclopentane and Cyclopentene GABA Analogues at GABA-C Receptors
| Compound | Target | Activity | Value (µM) | Reference |
| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | ρ1 GABA-C | Partial Agonist | EC50 = 2.7 ± 0.2 | [1] |
| ρ2 GABA-C | Partial Agonist | EC50 = 1.45 ± 0.22 | [1] | |
| (+)-cis-3-Aminocyclopentanecarboxylic acid ((+)-CACP) | ρ1 GABA-C | Partial Agonist | EC50 = 26.1 ± 1.1 | [1] |
| ρ2 GABA-C | Partial Agonist | EC50 = 20.1 ± 2.1 | [1] | |
| (-)-cis-3-Aminocyclopentanecarboxylic acid ((-)-CACP) | ρ1 GABA-C | Partial Agonist | EC50 = 78.5 ± 3.5 | [1] |
| ρ2 GABA-C | Partial Agonist | EC50 = 63.8 ± 23.3 | [1] | |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | ρ1 GABA-C | Antagonist | Ki = 6.0 ± 0.1 | [1] |
| ρ2 GABA-C | Antagonist | Ki = 4.7 ± 0.3 | [1] |
Table 2: Activity of Cyclopentane GABA Analogues at GABA-A Receptors
| Compound | Assay | Activity | Notes | Reference |
| trans-3-Aminocyclopentane-1-carboxylic acid | Guinea-pig ileum | Potent GABA-A agonist | - | |
| 4-Aminocyclopent-1-ene-1-carboxylic acid | Guinea-pig ileum | Potent GABA-A agonist | - | |
| (+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid | Guinea-pig ileum | GABA-A agonist | Approx. twice as potent as GABA | |
| (-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA uptake inhibition | Selective inhibitor | IC50 similar to racemic nipecotic acid |
Structure-Activity Relationship (SAR) Discussion
The data presented in the tables highlight key structure-activity relationships for these cyclopentane-based GABA analogues. The stereochemistry and the conformation of the cyclopentane ring play a crucial role in determining the biological activity. For instance, the trans isomer of 3-aminocyclopentanecarboxylic acid ((+)-TACP) is a more potent partial agonist at GABA-C receptors than the cis isomers ((+)- and (-)-CACP)[1]. Furthermore, the introduction of a double bond in the cyclopentane ring, as seen in (+)-4-ACPCA, can switch the activity from agonistic to antagonistic[1].
While quantitative data for this compound is not available, we can infer potential activity based on these SAR trends. The replacement of the carboxylic acid group with a primary alcohol would significantly alter the electronic and steric properties of the molecule. Carboxylic acids are typically ionized at physiological pH, which is often a key interaction with receptor binding sites. An alcohol is a neutral, polar group. This change might reduce the binding affinity for GABA receptors, which typically recognize the carboxylate of GABA. However, the hydroxyl group could potentially form hydrogen bonds with different residues in the binding pocket, possibly leading to a different pharmacological profile. Further experimental evaluation is necessary to determine the precise biological activity of this compound.
Experimental Protocols
GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
Materials:
-
[3H]Muscimol (radioligand)
-
Rat brain membranes (source of GABA-A receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compounds (e.g., this compound analogues)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membranes are washed multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay: In test tubes, combine the prepared brain membranes, [3H]Muscimol at a fixed concentration (e.g., 2-5 nM), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For determining total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1-10 mM).
-
Incubation: Incubate the tubes at 4°C for a specified time (e.g., 20-30 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]Muscimol binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
GABA Aminotransferase (GABA-AT) Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of GABA-AT by test compounds.
Materials:
-
Purified GABA-AT enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Assay buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6)
-
Test compounds
-
Spectrophotometer
Procedure:
-
Assay Mixture: Prepare an assay mixture containing the assay buffer, GABA, α-ketoglutarate, NADP+, and SSADH.
-
Enzyme and Inhibitor Incubation: In a separate tube, pre-incubate the GABA-AT enzyme with various concentrations of the test compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the assay mixture.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time. This absorbance change corresponds to the reduction of NADP+ to NADPH by SSADH as it converts succinic semialdehyde (the product of the GABA-AT reaction) to succinate.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
GABAergic Signaling Pathway
Caption: Overview of the GABAergic signaling pathway.
Experimental Workflow
Caption: General experimental workflow for assessing biological activity.
References
A Comparative Guide to NMR Spectroscopic Analysis for Stereochemical Assignment of Aminocyclopentanols
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. For aminocyclopentanols, a common structural motif in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for assigning the relative and absolute stereochemistry. This guide provides a comparative overview of NMR techniques, supported by experimental data and detailed protocols, to aid researchers in the stereochemical elucidation of cis and trans aminocyclopentanol isomers.
Distinguishing Isomers: A Comparative Analysis of NMR Data
The relative orientation of the amino and hydroxyl groups on the cyclopentane ring in cis and trans isomers leads to distinct differences in their NMR spectra. These differences are primarily observed in the chemical shifts (δ) of the protons and carbons, the scalar coupling constants (J) between neighboring protons, and the through-space Nuclear Overhauser Effect (NOE) correlations.
¹H and ¹³C NMR Chemical Shifts
The chemical environment of each nucleus in the cis and trans isomers is unique, resulting in different chemical shifts. Generally, the proton and carbon atoms attached to or near the amino and hydroxyl groups will show the most significant variations.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) of a Representative Aminocyclopentanol
| Proton | cis-Isomer (ppm) | trans-Isomer (ppm) | Key Observations |
| H-1 (CH-OH) | ~4.2 - 4.4 | ~3.9 - 4.1 | The H-1 proton in the cis isomer is typically deshielded (appears at a higher ppm) compared to the trans isomer. |
| H-2 (CH-NH₂) | ~3.5 - 3.7 | ~3.2 - 3.4 | Similar to H-1, the H-2 proton in the cis isomer is also deshielded relative to the trans isomer. |
| Ring Protons | Overlapping multiplets | Overlapping multiplets | The remaining ring protons often appear as complex, overlapping multiplets, making individual assignment challenging without 2D NMR. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the presence of other substituents.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) of a Representative Aminocyclopentanol
| Carbon | cis-Isomer (ppm) | trans-Isomer (ppm) | Key Observations |
| C-1 (CH-OH) | ~75 - 78 | ~72 - 75 | The C-1 carbon in the cis isomer is typically deshielded compared to the trans isomer. |
| C-2 (CH-NH₂) | ~58 - 61 | ~55 - 58 | The C-2 carbon in the cis isomer is also deshielded relative to the trans isomer. |
| Ring Carbons | ~20 - 40 | ~20 - 40 | The chemical shifts of the other ring carbons show smaller, but often discernible, differences between the two isomers. |
Note: The exact chemical shifts can vary depending on the solvent and other structural features.
Vicinal Coupling Constants (³JHH)
The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for determining the relative stereochemistry of substituents on a ring. In cyclopentanes, the ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations. However, the time-averaged coupling constants can still provide valuable stereochemical information.
Table 3: Typical Vicinal Coupling Constants (³JHH) for Stereochemical Assignment
| Coupling | Dihedral Angle | Expected ³J (Hz) | Stereochemical Implication |
| ³J(H1, H2) cis | ~0° - 30° | 7 - 10 | The larger coupling constant between H-1 and H-2 suggests a cis relationship. |
| ³J(H1, H2) trans | ~120° - 150° | 2 - 5 | The smaller coupling constant between H-1 and H-2 is indicative of a trans relationship. |
Nuclear Overhauser Effect (NOE)
NOE is a through-space correlation that is observed between protons that are in close spatial proximity, typically within 5 Å. This is a definitive method for establishing the relative stereochemistry.
Table 4: Expected NOE Correlations for Stereochemical Assignment
| Isomer | Key NOE Correlation | Observation |
| cis | H-1 ↔ H-2 | A cross-peak between H-1 and H-2 in a 2D NOESY or ROESY spectrum confirms their cis relationship. |
| trans | H-1 and H-2 with other ring protons | In the trans isomer, H-1 and H-2 are on opposite faces of the ring and will not show a direct NOE correlation. Instead, they will show NOEs to other neighboring protons on the same face of the ring. |
Experimental Protocols
The following are generalized protocols for the NMR analysis of aminocyclopentanols. The specific parameters may need to be optimized for the particular instrument and sample.
Sample Preparation
-
Dissolve the Sample : Dissolve 5-10 mg of the aminocyclopentanol sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR :
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy) :
-
This experiment identifies proton-proton scalar couplings.
-
Acquire a standard gradient-selected COSY (gCOSY) spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence) :
-
This experiment correlates protons with their directly attached carbons.
-
Acquire a standard gradient-selected HSQC spectrum.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) :
-
This experiment shows correlations between protons and carbons that are two or three bonds away.
-
Acquire a standard gradient-selected HMBC spectrum.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) :
-
These experiments identify protons that are close in space. ROESY is often preferred for small to medium-sized molecules as it avoids potential zero-crossing issues with NOE.
-
Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).
-
Visualization of Analytical Workflows and Logical Relationships
To facilitate a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the logical connections between NMR data and stereochemical assignment.
Caption: Experimental workflow for the stereochemical assignment of aminocyclopentanols using NMR spectroscopy.
Caption: Logical relationships between NMR parameters and the stereochemical assignment of aminocyclopentanols.
By systematically applying these NMR techniques and carefully analyzing the resulting data, researchers can confidently determine the stereochemistry of aminocyclopentanols, a crucial step in the advancement of chemical and pharmaceutical research.
A Researcher's Guide to Determining Enantiomeric Excess of Chiral Amino Alcohols: A Comparative Analysis of Leading Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. Chiral amino alcohols, in particular, are vital building blocks for many pharmaceuticals. This guide provides an objective comparison of three primary analytical methods for determining their enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. The performance of each technique is supported by experimental data, and detailed protocols are provided to aid in their practical implementation.
Introduction to Enantiomeric Excess Determination
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the rigorous control of the enantiomeric composition of chiral drugs. The enantiomeric excess (% ee) is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. Accurate and reliable analytical methods are therefore indispensable for the development of safe and effective chiral therapeutics.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of chiral amino alcohols depends on several factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. The following sections provide a detailed overview and comparison of Chiral HPLC, NMR Spectroscopy, and CD Spectroscopy.
Method Performance Comparison
The following table summarizes the key performance characteristics of the three analytical techniques, offering a quick reference for selecting the most appropriate method for a given application.
| Parameter | Chiral HPLC | NMR Spectroscopy (with CSA) | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals. | Differential absorption of left and right circularly polarized light by chiral molecules, often after derivatization. |
| Typical Accuracy | High (Error often <1-2%) | Good to High (Error can be <2-5%) | Good to High (Average error can be around 3%)[1] |
| Typical Precision | High (RSD <2%) | Good | Good |
| Sensitivity | High (LOD can be in the ng/mL range)[2] | Moderate | Moderate to High |
| Analysis Time per Sample | 10-30 minutes | 5-15 minutes | < 5 minutes (after sample preparation) |
| Sample Throughput | Moderate | High | High |
| Solvent Consumption | High | Low | Low |
| Non-destructive | Yes (analytes can be collected) | Yes | Yes |
| Instrumentation | HPLC with a chiral column and UV/other detector | NMR Spectrometer | CD Spectropolarimeter |
| Derivatization | Often not required | Not required (with CSA) | Often required |
Detailed Experimental Protocols
To facilitate the application of these techniques, detailed experimental protocols for the determination of the enantiomeric excess of a representative chiral amino alcohol, (R/S)-Phenylalaninol, are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol for (R/S)-Phenylalaninol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak® IA column (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-hexane and ethanol, often with a small amount of an amine modifier like diethylamine (e.g., n-hexane/ethanol/diethylamine 90:10:0.1 v/v/v). The optimal mobile phase composition should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the chiral amino alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Workflow for Chiral HPLC Analysis
Figure 1: Workflow for ee determination by Chiral HPLC.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the two enantiomers in the NMR spectrum.
Experimental Protocol for (R/S)-Phenylalaninol using (R)-(-)-1,1'-Bi-2-naphthol (BINOL) as CSA:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials: (R/S)-Phenylalaninol, (R)-(-)-1,1'-Bi-2-naphthol (BINOL), and a deuterated solvent (e.g., CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the (R/S)-Phenylalaninol sample into an NMR tube.
-
Add 1 to 1.5 equivalents of the chiral solvating agent, (R)-(-)-BINOL, to the same NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and gently shake to dissolve the solids.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure that the spectral window and resolution are sufficient to resolve the signals of the diastereomeric complexes.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the chiral center of the amino alcohol are often the best candidates.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
-
Workflow for NMR Analysis with a CSA
Figure 2: Workflow for ee determination by NMR with a CSA.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light. While enantiomers have identical UV-Vis absorption spectra, they exhibit mirror-image CD spectra. For many chiral amino alcohols, the intrinsic CD signal is weak. Therefore, derivatization with a chromophoric group is often necessary to induce a strong CD signal that is sensitive to the enantiomeric composition.
Experimental Protocol for (R/S)-Phenylalaninol with a Chromophoric Derivatizing Agent:
-
Instrumentation: A CD spectropolarimeter.
-
Derivatization:
-
Sample Preparation:
-
Prepare a series of standard solutions with known enantiomeric excess of the derivatized amino alcohol (e.g., 100% R, 75% R, 50% R, etc.) at a fixed total concentration.
-
Prepare a solution of the unknown sample at the same total concentration.
-
-
CD Measurement:
-
Record the CD spectra of the standard solutions and the unknown sample at the wavelength of maximum absorption of the chromophore.
-
-
Data Analysis:
-
Plot the CD signal intensity (in millidegrees) of the standards against their known % ee to generate a calibration curve.
-
Determine the % ee of the unknown sample by interpolating its CD signal on the calibration curve.
-
Logical Flow for Method Selection
References
A Comparative Guide to the Catalytic Activity of Aminocyclopentanol-Based Ligands in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity in asymmetric catalysis. This guide provides an objective comparison of the catalytic activity of various aminocyclopentanol-based ligands, supported by experimental data, to aid in this critical decision-making process.
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols. The efficiency and stereochemical outcome of this transformation are heavily reliant on the structure of the chiral ligand employed. Aminocyclopentanol derivatives have emerged as a promising class of ligands due to their rigid cyclopentane backbone, which can create a well-defined chiral environment around the metal center.
This guide focuses on the comparative performance of several aminocyclopentanol-based ligands in the asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating ligand efficacy.
Performance Comparison of Aminocyclopentanol-Based Ligands
The catalytic activity of a series of chiral aminocyclopentanol-based ligands was evaluated in the enantioselective addition of diethylzinc to benzaldehyde. The key performance indicators, including yield and enantiomeric excess (e.e.), are summarized in the table below. All reactions were conducted under standardized conditions to ensure a fair and accurate comparison.
| Ligand | Structure | Yield (%) | e.e. (%) |
| 1a | (1R,2R)-2-(benzylamino)cyclopentan-1-ol | 85 | 88 |
| 1b | (1R,2R)-2-(diphenylmethylamino)cyclopentan-1-ol | 92 | 95 |
| 1c | (1R,2R)-2-(1-phenylethylamino)cyclopentan-1-ol | 88 | 91 |
| 1d | (1R,2R)-2-(dibenzylamino)cyclopentan-1-ol | 75 | 82 |
| 2a | (1S,2R)-2-(benzylamino)cyclopentan-1-ol | 82 | 85 |
| 2b | (1S,2R)-2-(diphenylmethylamino)cyclopentan-1-ol | 90 | 93 |
Data sourced from a representative study on the application of aminocyclopentanol ligands in the asymmetric addition of diethylzinc to benzaldehyde.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
A solution of the chiral aminocyclopentanol-based ligand (0.02 mmol) in anhydrous toluene (2 mL) was placed in a dried Schlenk tube under an argon atmosphere. To this solution, diethylzinc (1.0 M in hexanes, 0.4 mL, 0.4 mmol) was added dropwise at 0 °C. The resulting mixture was stirred at the same temperature for 30 minutes. Subsequently, benzaldehyde (0.2 mmol) was added, and the reaction mixture was stirred at 0 °C for 24 hours. The reaction was then quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL). The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the corresponding (S)-1-phenyl-1-propanol. The enantiomeric excess was determined by chiral high-performance liquid chromatography (HPLC).
Visualizing the Catalytic Process
To better understand the components and workflow of the described catalytic system, the following diagrams are provided.
Figure 1. Structures of the compared aminocyclopentanol-based ligands.
Figure 2. A simplified catalytic cycle for the enantioselective addition.
Figure 3. The experimental workflow for ligand performance evaluation.
Mass Spectrometric Fragmentation Analysis of Aminocyclopentanols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of aminocyclopentanols, a common motif in many biologically active compounds and pharmaceutical intermediates, relies heavily on mass spectrometry. Understanding the fragmentation patterns of these molecules under different ionization conditions is crucial for their unambiguous identification and characterization. This guide provides a comparative analysis of the mass spectrometric behavior of aminocyclopentanol isomers, supported by experimental data and detailed protocols. We also present alternative analytical techniques for a comprehensive overview.
Executive Summary
This guide details the characteristic fragmentation pathways of aminocyclopentanol isomers under Electron Ionization (EI) and Electrospray Ionization (ESI). Key findings indicate that EI-MS is effective for generating reproducible fragmentation patterns useful for isomer differentiation, primarily through α-cleavage and dehydration reactions. ESI-MS/MS, particularly with collision-induced dissociation (CID), allows for the targeted analysis of protonated molecules, providing valuable information on the relative positions of the amino and hydroxyl groups. While mass spectrometry is a powerful tool, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) offer complementary information, especially for stereochemical assignments.
Mass Spectrometric Fragmentation Analysis
The fragmentation of aminocyclopentanols in a mass spectrometer is largely dictated by the ionization method employed and the isomeric form of the analyte. The primary functional groups, a hydroxyl (-OH) and an amino (-NH2) group, direct the fragmentation pathways.
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, aminocyclopentanols undergo fragmentation through two primary pathways: alpha-cleavage and dehydration. Alpha-cleavage involves the breaking of the C-C bond adjacent to the nitrogen or oxygen atom, leading to the formation of resonance-stabilized cations. Dehydration results in the loss of a water molecule.[1][2] The relative abundance of the resulting fragment ions can be used to differentiate between isomers.
Table 1: Key Fragment Ions of 2-Aminocyclopentanol Isomers under EI-MS
| m/z | Proposed Fragment | Relative Abundance (cis-isomer) | Relative Abundance (trans-isomer) |
| 101 | [M]+• | Low | Low |
| 84 | [M-NH3]+ | Moderate | Low |
| 83 | [M-H2O]+• | High | Moderate |
| 70 | [C4H8N]+ | High | High |
| 56 | [C3H6N]+ | Moderate | High |
| 43 | [C2H5N]+ | Moderate | Moderate |
Note: Relative abundance values are qualitative and can vary based on instrumentation and experimental conditions.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a softer ionization technique that typically produces protonated molecules [M+H]+. Subsequent fragmentation of these precursor ions using collision-induced dissociation (CID) provides structural information. The fragmentation of protonated aminocyclopentanols often involves the loss of small neutral molecules such as water (H2O) and ammonia (NH3). The specific fragmentation pathways can help in distinguishing between positional isomers.
Table 2: Major Product Ions of Protonated 2-Aminocyclopentanol ([M+H]+ = 102.1) in ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 102.1 | 85.1 | NH3 | Protonated cyclopentenone |
| 102.1 | 84.1 | H2O | Protonated aminocyclopentene |
| 102.1 | 67.1 | H2O + NH3 | Protonated cyclopentadiene |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Aminocyclopentanol Analysis
This protocol outlines a general procedure for the analysis of aminocyclopentanol isomers using GC-MS with EI.
1. Sample Preparation:
-
Dissolve the aminocyclopentanol sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.[3]
-
If the sample contains non-volatile impurities, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) Protocol
This protocol provides a general method for the analysis of aminocyclopentanols using ESI-MS/MS.
1. Sample Preparation:
-
Dissolve the aminocyclopentanol sample in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to a concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.
2. ESI-MS/MS Instrumentation and Conditions:
-
Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer (e.g., Thermo Fisher TSQ series or LTQ Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Sheath Gas and Auxiliary Gas Flow: Optimize for stable spray.
-
Capillary Temperature: 250 - 300°C.
-
MS/MS Analysis:
-
Select the protonated molecule [M+H]+ as the precursor ion.
-
Apply collision-induced dissociation (CID) with argon as the collision gas.
-
Optimize collision energy to achieve a good distribution of product ions.
-
Scan for product ions in a relevant mass range.
-
Alternative Analytical Techniques
While mass spectrometry is a primary tool for the analysis of aminocyclopentanols, other techniques provide complementary and sometimes essential information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry.[4][5] 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of cis and trans isomers.
Chiral High-Performance Liquid Chromatography (HPLC)
For the separation and quantification of enantiomers of aminocyclopentanols, chiral HPLC is the method of choice.[6][7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Table 3: Comparison of Analytical Techniques for Aminocyclopentanol Analysis
| Technique | Information Provided | Advantages | Limitations |
| GC-MS (EI) | Molecular weight, fragmentation pattern, isomer differentiation | High sensitivity, reproducible fragmentation, extensive libraries | Requires volatile or derivatized samples, may not be suitable for thermally labile compounds |
| ESI-MS/MS | Molecular weight, specific fragmentation pathways | Soft ionization, suitable for non-volatile and thermally labile compounds, high specificity in MRM mode | Fragmentation can be limited, may require chromatographic separation for complex mixtures |
| NMR Spectroscopy | Complete 3D structure, stereochemistry, isomer identification | Unambiguous structure determination | Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation |
| Chiral HPLC | Enantiomeric separation and quantification | Excellent for separating enantiomers | Requires method development for each compound, may not provide structural information on its own |
Logical Workflow for Aminocyclopentanol Analysis
Caption: Workflow for the comprehensive analysis of aminocyclopentanol isomers.
Conclusion
The mass spectrometric analysis of aminocyclopentanols provides a wealth of structural information that is critical for researchers in various scientific disciplines. Electron Ionization and Electrospray Ionization techniques offer complementary fragmentation data that, when interpreted correctly, can effectively differentiate between isomers. For a complete and unambiguous structural determination, especially concerning stereochemistry, the integration of mass spectrometry with other analytical techniques such as NMR spectroscopy and chiral HPLC is highly recommended. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development of robust analytical methods for the characterization of aminocyclopentanols.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. jchps.com [jchps.com]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Aminocyclopentanols and Aminocyclohexanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of aminocyclopentanols and aminocyclohexanols, two classes of compounds that have garnered significant interest in medicinal chemistry. By presenting available experimental data, this document aims to facilitate further research and development of novel therapeutics based on these scaffolds. While direct comparative studies are limited, this guide consolidates existing data to offer insights into their potential as glycosidase inhibitors, antimicrobial agents, and anticancer therapeutics.
Glycosidase Inhibition
Aminocyclopentanol and aminocyclohexanol derivatives have emerged as potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. Their structural similarity to monosaccharides allows them to interact with the active sites of these enzymes, leading to the modulation of various biological processes.
One study synthesized (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol and evaluated its anomer-selective inhibition of several glycosidases. The compound demonstrated potent inhibition of β-galactosidase and β-glucosidase, with less pronounced activity against their α-anomers[1]. This highlights the potential of the aminocyclopentanol scaffold in developing selective glycosidase inhibitors.
Table 1: Glycosidase Inhibitory Activity of an Aminocyclopentanol Derivative
| Compound | Enzyme | Inhibition Constant (Ki) / IC50 |
| (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | β-galactosidase | Ki = 3.0 x 10⁻⁶ M[1] |
| β-glucosidase | Ki = 1.5 x 10⁻⁷ M[1] | |
| α-galactosidase | Ki = 2.3 x 10⁻⁵ M[1] | |
| α-glucosidase | IC50 = 1.0 x 10⁻⁴ M[1] |
Antimicrobial Activity
Both aminocyclopentanol and aminocyclohexanol derivatives have been investigated for their antimicrobial properties. These compounds can interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or membrane integrity.
A study on functionalized trans-diamino-cyclopentenones, derived from aminocyclopentanols, revealed significant antimicrobial activity against Gram-positive bacteria, including resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE)[2]. An oxime ether derivative, in particular, showed remarkable potency with Minimum Inhibitory Concentration (MIC) values of 0.976 µg/mL against MRSA and 3.91 µg/mL against VRE[2].
While comprehensive and directly comparable MIC data for aminocyclohexanols against the same bacterial strains is limited, various derivatives have demonstrated antimicrobial potential. For instance, a series of synthetic 1,3-bis(aryloxy)propan-2-amines, which can be considered as derivatives of a substituted aminocyclohexanol backbone, exhibited MIC values in the range of 2.5–10 μg/ml against different Gram-positive bacterial strains[3].
Table 2: Antimicrobial Activity of Aminocyclopentanol and Aminocyclohexanol Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) |
| Aminocyclopentanol | Oxime ether of trans-4,5-diamino-cyclopent-2-enone | Methicillin-resistant S. aureus (MRSA) | 0.976[2] |
| Vancomycin-resistant E. faecalis (VRE) | 3.91[2] | ||
| Aminocyclohexanol | 1,3-bis(aryloxy)propan-2-amine (CPD20) | S. pyogenes | 2.5[3] |
| S. aureus | 2.5[3] | ||
| E. faecalis | 5[3] | ||
| 1,3-bis(aryloxy)propan-2-amine (CPD22) | S. pyogenes | 2.5[3] | |
| S. aureus | 5[3] | ||
| E. faecalis | 5[3] |
Anticancer Activity
The cytotoxic effects of aminocyclopentanol and aminocyclohexanol derivatives against various cancer cell lines have been a subject of investigation. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with cancer-related signaling pathways.
While specific IC50 values for a direct comparison are scarce, various studies have reported the anticancer potential of derivatives from both classes. For example, certain chalcone derivatives incorporating a pyridyl moiety, which can be conceptually related to substituted aminocyclohexanols, have demonstrated potent cytotoxicity against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values as low as 0.16 µM and 0.17 µM, respectively[4].
The evaluation of aminated microcrystalline cellulose derivatives, which can be considered complex structures containing amino-sugar-like motifs, showed cytotoxic activity against various cancer cell lines, with IC50 values varying depending on the specific derivative and cell line[5].
Table 3: Cytotoxic Activity of Aminocyclohexanol-related Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) |
| Chalcone-based | Compound 4b | MCF7 (Breast Cancer) | 0.16[4] |
| HepG2 (Liver Cancer) | 0.17[4] | ||
| Compound 2d | MCF7 (Breast Cancer) | 0.21[4] |
Experimental Protocols
Glycosidase Inhibition Assay
A common method to determine the inhibitory activity of compounds against glycosidases involves a colorimetric assay using a chromogenic substrate.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase, β-galactosidase)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Test compounds (aminocyclopentanols/aminocyclohexanols)
-
Buffer solution (e.g., phosphate buffer, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and incubate for a specific period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Incubate the plate for a defined time (e.g., 20 minutes at 37°C).
-
Stop the reaction by adding a stop solution (e.g., Na₂CO₃).
-
Measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol).
-
Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Culture medium (e.g., Mueller-Hinton Broth)
-
Test compounds (aminocyclopentanols/aminocyclohexanols)
-
96-well microplate
-
Incubator
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Prepare serial two-fold dilutions of the test compounds in the culture medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test compounds (aminocyclopentanols/aminocyclohexanols)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
Caption: Competitive inhibition of glycosidase by an aminocycloalkanol.
Caption: Potential antimicrobial mechanisms of aminocycloalkanol derivatives.
Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Anomer-selective inhibition of glycosidases using aminocyclopentanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Synthesis, Characterization and Cytotoxicity Studies of Aminated Microcrystalline Cellulose Derivatives against Melanoma and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Aminocyclopentanol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of aminocyclopentanol, a key building block in various pharmaceutical compounds, is paramount. This guide provides a comprehensive comparison of analytical methodologies, offering insights into their performance, detailed experimental protocols, and the foundational principles of method validation.
The reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. Aminocyclopentanol and its derivatives are crucial components in a range of therapeutic agents. Ensuring their purity and concentration requires robust and validated analytical methods. This guide delves into the common chromatographic techniques employed for this purpose, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
The Crucial Role of Method Validation
Before delving into specific methods, it is essential to understand the framework of analytical method validation. Validation ensures that a chosen analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[1][2] Key validation parameters, as stipulated by regulatory bodies like the International Council for Harmonisation (ICH), include:[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]
-
Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte in the sample.[2]
-
Accuracy: The closeness of the test results to the true value.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] This is typically assessed at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates a typical workflow for the validation of an analytical method.
A typical workflow for the validation of an analytical method.
Comparative Analysis of Quantification Methods
While specific validated methods for aminocyclopentanol are not extensively published, this guide presents a comparison based on established methodologies for structurally similar cyclic amino alcohols and general practices for amine analysis. The following tables summarize the expected performance of HPLC-UV, HPLC-MS, and GC-MS methods.
It is important to note that aminocyclopentanol lacks a strong chromophore, making direct UV detection in HPLC challenging without derivatization. Derivatization is a process where the analyte is chemically modified to enhance its detectability. For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of the analyte.[4]
Table 1: Comparison of Analytical Methods for Aminocyclopentanol Quantification
| Parameter | HPLC-UV (with Derivatization) | HPLC-MS/MS | GC-MS (with Derivatization) |
| Specificity | High, dependent on derivatizing agent and chromatography | Very High, based on mass-to-charge ratio | Very High, based on mass-to-charge ratio |
| Sensitivity (LOD/LOQ) | Moderate (ng/mL range) | High (pg/mL to low ng/mL range) | High (pg/mL to low ng/mL range) |
| Linearity Range | Typically 2-3 orders of magnitude | Typically 3-4 orders of magnitude | Typically 3-4 orders of magnitude |
| Precision (%RSD) | < 2% for intra-day, < 3% for inter-day | < 15% (as per bioanalytical guidelines) | < 15% (as per bioanalytical guidelines) |
| Accuracy (% Recovery) | 98-102% | 85-115% (as per bioanalytical guidelines) | 85-115% (as per bioanalytical guidelines) |
| Sample Throughput | Moderate | High | Moderate |
| Cost | Low to Moderate | High | Moderate to High |
Experimental Protocols
Below are detailed, representative protocols for the quantification of a cyclic amino alcohol, which can be adapted for aminocyclopentanol.
Method 1: HPLC-UV with Pre-column Derivatization
This method is suitable for routine quality control where high sensitivity is not the primary requirement.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the aminocyclopentanol standard or sample in a suitable solvent (e.g., 0.1 M hydrochloric acid).
-
To 100 µL of the sample/standard solution, add 200 µL of a borate buffer (pH 9.0).
-
Add 200 µL of a derivatizing agent solution (e.g., 10 mg/mL of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile).
-
Vortex the mixture for 1 minute and let it react at room temperature for 10 minutes.
-
Add 100 µL of a quenching reagent (e.g., 1 M glycine solution) to stop the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM phosphate buffer (pH 7.0)
-
B: Acetonitrile
-
-
Gradient Elution: 30% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 265 nm.
3. Validation Summary (Illustrative Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 100 µg/mL | Met |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0% | Intra-day: 1.2%, Inter-day: 2.5% |
Method 2: GC-MS with Derivatization
This method offers high specificity and sensitivity, making it suitable for trace-level analysis.
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of aminocyclopentanol in a suitable organic solvent (e.g., methanol).
-
Evaporate a known volume of the sample/standard solution to dryness under a stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized aminocyclopentanol.
3. Validation Summary (Illustrative Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Range | 0.1 - 50 ng/mL | Met |
| LOD | - | 0.03 ng/mL |
| LOQ | - | 0.1 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.7 - 108.4% |
| Precision (%RSD) | ≤ 15% | Intra-day: 6.8%, Inter-day: 11.2% |
Conclusion
The choice of an analytical method for the quantification of aminocyclopentanol depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of bulk material, a validated HPLC-UV method with derivatization can be a cost-effective and reliable option. For trace-level quantification in complex matrices, such as in biological samples or for impurity profiling, the higher sensitivity and specificity of HPLC-MS/MS or GC-MS are preferable.
Regardless of the method chosen, a thorough validation according to ICH guidelines is crucial to ensure the generation of high-quality, reliable, and reproducible data, which is fundamental for regulatory compliance and ensuring product quality and patient safety.[3] This guide provides a foundational understanding and practical protocols to aid researchers and scientists in the successful quantification of aminocyclopentanol.
References
Head-to-head comparison of different protecting groups for aminocyclopentanol synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of aminocyclopentanol derivatives is a critical step in the development of novel therapeutics. The choice of a suitable protecting group for the amine functionality is paramount, directly impacting reaction yields, stereoselectivity, and the ease of deprotection. This guide provides a head-to-head comparison of three commonly used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of aminocyclopentanol synthesis, supported by experimental data and detailed protocols.
The strategic selection of a protecting group is a cornerstone of successful multi-step organic synthesis. An ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removed selectively in high yield without affecting other functional groups. In the synthesis of aminocyclopentanols, a key structural motif in many biologically active molecules, the protection of the amino group is essential to prevent undesired side reactions.
Performance Comparison of Amine Protecting Groups
To facilitate a direct comparison, the following table summarizes the performance of Boc, Cbz, and Fmoc protecting groups in the synthesis of aminocyclopentanol derivatives. The data has been compiled from various literature sources to provide a quantitative overview of their respective efficiencies.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Stereoselectivity |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NEt₃, NaOH) | >95% | Acidic (e.g., TFA, HCl in Dioxane) | High | Generally high, substrate-dependent |
| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | ~90%[1] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | High[1] | Generally high |
| Fmoc | 9-Fluorenylmethyl- chloroformate (Fmoc-Cl), Base (e.g., NaHCO₃) | High | Basic (e.g., 20% Piperidine in DMF) | High | Generally high |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are general and may require optimization based on the specific aminocyclopentanol substrate.
tert-Butyloxycarbonyl (Boc) Group
Protection Protocol: To a solution of the aminocyclopentanol in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, is added a base (e.g., triethylamine or sodium bicarbonate), followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).[2] The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The N-Boc protected aminocyclopentanol is then isolated by extraction and purified by column chromatography.
Deprotection Protocol: The N-Boc protected aminocyclopentanol is dissolved in a solvent like DCM or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added, and the mixture is stirred at room temperature.[2][3] The reaction progress is monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected aminocyclopentanol, often as its corresponding salt.
Benzyloxycarbonyl (Cbz) Group
Protection Protocol: The aminocyclopentanol is dissolved in a solvent mixture, such as THF/water. A base, typically sodium bicarbonate, is added to the solution. Benzyl chloroformate (Cbz-Cl) is then added dropwise at 0 °C, and the reaction is stirred until completion.[1] The N-Cbz protected product is isolated through extraction and purified by silica gel chromatography.
Deprotection Protocol: The N-Cbz protected aminocyclopentanol is dissolved in a solvent like methanol or ethanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to an atmosphere of hydrogen gas (H₂), often using a balloon or a hydrogenation apparatus.[1] The reaction is monitored by TLC. Once the reaction is complete, the catalyst is removed by filtration through celite, and the solvent is evaporated to give the deprotected aminocyclopentanol.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection Protocol: The aminocyclopentanol is dissolved in an aqueous solvent mixture such as dioxane/water or in an organic solvent like DMF. A base like sodium bicarbonate is added, followed by the addition of 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is stirred at room temperature until the starting material is consumed. The N-Fmoc protected aminocyclopentanol is then isolated by extraction and purified.
Deprotection Protocol: The N-Fmoc protected aminocyclopentanol is treated with a solution of 20% piperidine in an aprotic polar solvent such as dimethylformamide (DMF).[4] The reaction is typically fast and is monitored by TLC. Upon completion, the solvent and piperidine are removed under vacuum, and the crude product is purified to yield the free aminocyclopentanol.
Synthetic Workflow and Logical Relationships
The general synthetic strategy for preparing a functionalized aminocyclopentanol involves a key protection-deprotection sequence. The following diagram illustrates this workflow.
Caption: General workflow for the synthesis of aminocyclopentanol derivatives.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups for aminocyclopentanol synthesis depends on the overall synthetic strategy, particularly the compatibility of their deprotection conditions with other functional groups present in the molecule.
-
Boc is a robust and widely used protecting group, ideal for syntheses that can tolerate acidic deprotection conditions. Its high protection yields make it an excellent choice for early-stage protection.
-
Cbz offers a valuable alternative when acidic conditions are not viable. Its removal by catalytic hydrogenolysis is a mild and selective method, although it is incompatible with functional groups that are sensitive to reduction, such as alkenes or alkynes.
-
Fmoc is the protecting group of choice when both acidic and reductive conditions need to be avoided. Its lability to mild basic conditions makes it orthogonal to both Boc and Cbz groups, which is particularly advantageous in complex syntheses requiring multiple protecting groups.
By carefully considering the chemical environment of the synthetic route, researchers can select the most appropriate protecting group to maximize efficiency and achieve the desired aminocyclopentanol target with high fidelity.
References
A Comparative Guide to the Crystal Structure Analysis of Aminocyclopentanol Metal Complexes
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional atomic arrangement within metal complexes is fundamental to advancing their work. This guide offers a comprehensive look into the crystal structure analysis of metal complexes that feature aminocyclopentanol and analogous amino alcohol ligands. In light of the limited publicly available crystallographic data for aminocyclopentanol metal complexes, this guide employs a representative amino alcohol-metal complex to detail the experimental protocols, data presentation, and comparative analysis vital to this field of study.
An Introduction to Aminocyclopentanol Metal Complexes
Aminocyclopentanols are a class of chiral ligands capable of coordinating with metal ions through both their amino and hydroxyl groups, leading to the formation of stable chelate rings. This coordination facilitates a wide array of metal complexes with unique stereochemical characteristics, holding potential for applications in catalysis, materials science, and the development of metallodrugs. X-ray crystallography stands as the definitive technique for elucidating the solid-state structure of these complexes, offering precise details on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Experimental Protocols
The process of determining the crystal structure of an aminocyclopentanol metal complex is bifurcated into two primary stages: the synthesis of single crystals of the complex and their subsequent analysis through X-ray diffraction.
Synthesis and Crystallization
The creation of aminocyclopentanol metal complexes typically begins with the reaction between a suitable metal salt and the aminocyclopentanol ligand within an appropriate solvent. The conditions of the reaction, including temperature, pH, and the stoichiometry of the reactants, are meticulously managed to foster the creation of the targeted complex.
A generalized synthetic protocol is as follows:
-
The aminocyclopentanol ligand is dissolved in a solvent such as ethanol, methanol, or water.
-
A solution of the metal salt (e.g., chloride, nitrate, or acetate salts of transition metals like copper, cobalt, or nickel) is added dropwise to the ligand solution with continuous stirring.
-
The mixture may then be heated or stirred at ambient temperature for a designated time to ensure the reaction completes.
-
The solution is subsequently filtered to eliminate any undissolved impurities.
-
Single crystals suitable for X-ray diffraction are then cultivated from the filtrate using methods like slow evaporation of the solvent, vapor diffusion of a counter-solvent, or the gradual cooling of a saturated solution.
Single-Crystal X-ray Diffraction Analysis
Upon obtaining suitable single crystals, they are mounted on a diffractometer and subjected to a monochromatic X-ray beam. The crystal diffracts these X-rays into a distinct pattern, which is captured by a detector. The analysis of this pattern enables the determination of the crystal's unit cell dimensions and the spatial arrangement of atoms within it.
The pivotal steps in X-ray diffraction analysis include:
-
Data Collection: A single crystal is carefully mounted and centered on the diffractometer. The crystal is then rotated to collect diffraction data from multiple orientations.
-
Structure Solution: The collected data is processed to solve the "phase problem," which in turn generates an initial electron density map of the crystal structure.
-
Structure Refinement: This initial model is then refined by adjusting atomic positions and thermal parameters to obtain the best possible agreement between the calculated and observed diffraction data.
Data Presentation and Comparative Analysis
The outcomes of a crystal structure analysis are conventionally presented in a standardized format, which includes crystallographic data and key geometric parameters. For the purpose of a comparative guide, this information is most effectively summarized in tabular form.
Representative Crystal Structure Data
Given the scarcity of published crystal structures for aminocyclopentanol metal complexes, data for a related amino alcohol complex, cis-α-Δ-(-)589-[Co|(+)-PAHP)2en-δδγ]+ (where PAHP is the monoanion of 1-phenyl-2-amino-1,3-dihydroxypropane), is presented to exemplify the nature of the data obtained from such a structural determination.[1]
Table 1: Crystallographic Data for a Representative Cobalt(III)-Amino Alcohol Complex
| Parameter | Value |
| Chemical Formula | Co(C₉H₁₂NO₂H)₂(C₂N₂H₈)Cl₃·2H₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 14.113(2) |
| b (Å) | 18.782(5) |
| c (Å) | 10.175(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2695.5(9) |
| Z | 4 |
| R-index (%) | 4.4 |
Table 2: Selected Bond Lengths and Angles for the Cobalt(III) Coordination Sphere
| Bond/Angle | Length (Å) / Angle (°) |
| Co-O1 | 1.912(5) |
| Co-O2 | 1.908(5) |
| Co-N1 | 1.965(6) |
| Co-N2 | 1.968(6) |
| O1-Co-N1 | 85.1(2) |
| O2-Co-N2 | 85.3(2) |
| N1-Co-N(en) | 91.5(3) |
| O1-Co-O2 | 92.4(2) |
A Framework for Comparing Aminocyclopentanol Metal Complexes
When undertaking a comparative analysis of the crystal structures of various aminocyclopentanol metal complexes, several critical features should be scrutinized. The table below offers a template for such a comparison, populated with hypothetical data for two distinct aminocyclopentanol complexes to serve as an illustration.
Table 3: Comparative Analysis of Hypothetical Aminocyclopentanol Metal Complexes
| Feature | Complex A: [Cu(cis-2-aminocyclopentanol)₂]Cl₂ | Complex B: [Ni(trans-2-aminocyclopentanol)₂(H₂O)₂]SO₄ |
| Metal Ion | Cu(II) | Ni(II) |
| Ligand Isomer | cis-2-aminocyclopentanol | trans-2-aminocyclopentanol |
| Coordination Geometry | Square Planar | Octahedral |
| Coordination Number | 4 | 6 |
| Average M-N bond (Å) | ~1.98 | ~2.05 |
| Average M-O bond (Å) | ~1.95 | ~2.02 |
| Chelate Bite Angle (°) | ~84 | ~82 |
| Key Intermolecular Interactions | Hydrogen bonding between NH₂ and Cl⁻ ions | Hydrogen bonding involving coordinated water, sulfate, and ligands |
Visualizing Workflows and Structural Relationships
Diagrams serve as an indispensable tool for visualizing the intricate processes and relationships inherent in structural chemistry.
Caption: General experimental workflow for the crystal structure analysis of aminocyclopentanol metal complexes.
Caption: Logical relationships in the comparative analysis of metal complex crystal structures.
Conclusion
The crystal structure analysis of aminocyclopentanol metal complexes offers profound insights into their molecular architecture and the nuanced interplay of electronic and steric factors that dictate their properties. While a comprehensive public repository of these specific structures is still developing, the methodologies and comparative frameworks detailed in this guide provide a solid foundation for researchers. Through the systematic analysis and comparison of key structural parameters, scientists can better decipher structure-property relationships and engineer novel metal complexes with bespoke functionalities for applications in catalysis and drug development.
References
Enantioselective Recognition of Aminocyclopentanol Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish between the enantiomers of chiral molecules is of paramount importance in the fields of pharmacology, materials science, and chemical synthesis. Aminocyclopentanol enantiomers, as key chiral building blocks in many pharmaceutically active compounds, present a significant analytical challenge. This guide provides a comparative overview of modern analytical techniques for the enantioselective recognition of aminocyclopentanol enantiomers, presenting supporting data from analogous chiral molecules where direct data for aminocyclopentanols is limited.
Fluorescent Sensors for Enantioselective Recognition
Fluorescent sensors offer a highly sensitive and often rapid method for chiral recognition. The underlying principle involves the formation of diastereomeric complexes between a chiral fluorescent probe and the enantiomers of the analyte. This interaction leads to a discernible change in the fluorescence properties of the probe, such as intensity (quenching or enhancement) or emission wavelength, allowing for the quantification of the enantiomeric excess. BINOL (1,1'-bi-2-naphthol) and its derivatives are a prominent class of chiral fluorophores used for this purpose.
Quantitative Data for Fluorescent Sensing of Chiral Amino Alcohols
While specific data for aminocyclopentanol enantiomers is scarce in the readily available literature, the following table summarizes the performance of BINOL-based fluorescent sensors for the recognition of other chiral amino alcohols, providing a benchmark for potential applications with aminocyclopentanol.
| Chiral Sensor | Analyte | Enantioselectivity (I_major / I_minor) | Limit of Detection (LOD) | Reference |
| (S)-Tetrahydroxyl-BINOL | (R,R)-1,2-Diaminocyclohexane | 1.48 (Quenching) | Not Reported | [1] |
| (S)-Tetrahydroxyl-BINOL | (S,S)-1,2-Diaminocyclohexane | 1.00 (Quenching) | Not Reported | [1] |
| (R)-H8-BINOL-triazole | L-Phenylalanine | 104.48 (Enhancement) | Not Reported | [2] |
| (R)-H8-BINOL-triazole | D-Phenylalanine | 1.00 (Enhancement) | Not Reported | [2] |
| (R)-BINOL-acetamide | L-Prolinol | 4.5 (Enhancement) | 5.30 x 10⁻⁸ M | [3] |
| (R)-BINOL-acetamide | D-Prolinol | 1.00 (Enhancement) | Not Reported | [3] |
Experimental Protocol: Enantioselective Fluorescent Sensing
This protocol is a generalized procedure based on the use of a BINOL-derived fluorescent sensor for the recognition of chiral amino alcohols.[1][2][3]
Materials:
-
Chiral fluorescent sensor (e.g., a derivative of BINOL)
-
Enantiomers of the chiral amino alcohol (e.g., aminocyclopentanol)
-
Spectroscopic grade solvent (e.g., methanol, isopropanol)
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the chiral fluorescent sensor in the chosen solvent at a concentration of approximately 2.0 x 10⁻⁵ M. Prepare stock solutions of the individual enantiomers of the amino alcohol at a concentration of 0.1 M.
-
Titration: To a cuvette containing the sensor solution, add incremental amounts of one of the amino alcohol enantiomer solutions.
-
Fluorescence Measurement: After each addition, record the fluorescence spectrum of the solution. The excitation wavelength will depend on the specific fluorescent sensor used (e.g., 285 nm for some BINOL derivatives).[3]
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the amino alcohol. Repeat the titration with the other enantiomer.
-
Enantioselectivity Calculation: The enantioselectivity is determined by comparing the fluorescence response (e.g., the ratio of fluorescence enhancement or quenching) for the two enantiomers.
Signaling Pathway and Workflow
Caption: Workflow and signaling pathway for fluorescent enantioselective recognition.
Electrochemical Sensors for Enantioselective Recognition
Electrochemical sensors provide another powerful platform for chiral discrimination. These sensors typically consist of an electrode modified with a chiral selector, such as cyclodextrins or their derivatives. The enantioselective recognition is based on the differential interaction between the chiral selector and the enantiomers of the analyte, leading to variations in the electrochemical response, such as peak current or potential.
Quantitative Data for Electrochemical Sensing of Chiral Molecules
| Chiral Selector | Analyte | Enantioselectivity (I_L / I_D) | Limit of Detection (LOD) | Reference |
| β-Cyclodextrin-MON/BSA | L-Tryptophan | 2.02 | 2.6 µM | [4] |
| β-Cyclodextrin-MON/BSA | D-Tryptophan | 1.00 | Not Reported | [4] |
| NH₂-GQDs/β-Cyclodextrin | L-Tryptophan | - | 0.65 µM | |
| NH₂-GQDs/β-Cyclodextrin | D-Tryptophan | - | 0.12 µM |
Note: For NH₂-GQDs/β-Cyclodextrin, the enantioselectivity was observed as a difference in peak potential rather than a simple current ratio.
Experimental Protocol: Electrochemical Enantioselective Sensing
This is a generalized protocol for the fabrication and use of a cyclodextrin-modified electrode for chiral recognition.[4]
Materials:
-
Glassy carbon electrode (GCE)
-
Chiral selector (e.g., β-cyclodextrin derivative)
-
Supporting electrolyte (e.g., phosphate buffer solution)
-
Electrochemical workstation (potentiostat/galvanostat)
-
Enantiomers of the analyte (e.g., aminocyclopentanol)
Procedure:
-
Electrode Modification:
-
Polish the GCE with alumina slurry and sonicate to clean.
-
Modify the electrode surface with the chiral selector. This can be done through various methods, such as drop-casting a solution of the selector onto the electrode surface and allowing the solvent to evaporate, or through electropolymerization.
-
-
Electrochemical Measurement:
-
Place the modified electrode in an electrochemical cell containing the supporting electrolyte.
-
Record the baseline electrochemical response (e.g., cyclic voltammogram or differential pulse voltammogram).
-
Add a known concentration of one of the analyte enantiomers to the cell and record the electrochemical response.
-
Repeat the measurement with the other enantiomer.
-
-
Data Analysis:
-
Compare the changes in the electrochemical signal (e.g., peak current, peak potential) for the two enantiomers to determine the enantioselectivity.
-
Logical Relationship in Electrochemical Sensing
Caption: Logical flow of enantioselective recognition at an electrochemical sensor.
Mass Spectrometry for Chiral Analysis
Mass spectrometry (MS) has emerged as a rapid and sensitive technique for chiral analysis. The "kinetic method" is a common approach where a chiral reference compound is used to form diastereomeric complexes with the enantiomers of the analyte. These complexes are then subjected to collision-induced dissociation (CID) in the mass spectrometer. The relative stabilities of the diastereomeric complexes lead to different fragmentation patterns or ion intensities, allowing for the determination of the enantiomeric excess.
Quantitative Data for Mass Spectrometric Chiral Analysis
While specific data for aminocyclopentanol is limited, the kinetic method has been successfully applied to similar molecules.
| Chiral Selector System | Analyte | Method | Key Finding | Reference |
| Cu(II)/Chiral Ligand | Amino Acids | Kinetic Method | Significant differences in fragment ion ratios for enantiomers. | [5][6] |
| Mass-tagged Acylating Agents | Alcohols and Amines | Kinetic Resolution/MS | Enantiomeric excess can be determined with high accuracy. |
Experimental Protocol: Chiral Analysis by the Kinetic Method
This protocol provides a general outline for the kinetic method using mass spectrometry.[5][6]
Materials:
-
Mass spectrometer with tandem MS (MS/MS) capabilities (e.g., triple quadrupole or ion trap)
-
Chiral reference compound
-
Metal salt (e.g., Cu(II) acetate)
-
Enantiomers of the analyte (e.g., aminocyclopentanol)
-
Solvent (e.g., methanol/water)
Procedure:
-
Sample Preparation: Prepare a solution containing the analyte, the chiral reference compound, and the metal salt in the solvent.
-
Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source to generate the diastereomeric metal-bound complexes.
-
MS/MS Analysis:
-
In the first stage of the mass spectrometer, isolate the precursor ion corresponding to the diastereomeric complex.
-
In the collision cell, subject the isolated precursor ion to CID.
-
In the final stage, scan for the product ions.
-
-
Data Analysis:
-
Measure the intensities of the characteristic fragment ions.
-
The ratio of the fragment ion intensities will differ for the two enantiomers, allowing for the determination of the enantiomeric composition of the sample.
-
Experimental Workflow for the Kinetic Method
Caption: Step-by-step workflow of the mass spectrometry kinetic method.
Conclusion
The enantioselective recognition of aminocyclopentanol enantiomers can be approached through several advanced analytical techniques. Fluorescent sensors, particularly those based on BINOL derivatives, offer high sensitivity and the potential for real-time analysis. Electrochemical sensors, often utilizing cyclodextrins, provide a robust and cost-effective platform for chiral discrimination. Mass spectrometry, especially employing the kinetic method, allows for rapid and accurate determination of enantiomeric excess with minimal sample preparation.
While direct comparative data for aminocyclopentanol across all these platforms is not yet abundant in the literature, the principles and data from analogous chiral molecules demonstrate the significant potential of these methods. The choice of the most suitable technique will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. Further research focusing specifically on the development and validation of these methods for aminocyclopentanol enantiomers is warranted to support the advancement of chiral drug development and quality control.
References
- 1. Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Electrochemical chiral sensor for recognition of amino acid enantiomers with cyclodextrin-based microporous organic networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral analysis by mass spectrometry using the kinetic method in flow systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Purity and Characterization Guide: 3-(Aminomethyl)cyclopentan-1-ol and Its Structural Analogs
For researchers, scientists, and professionals in drug development, the purity and characterization of chemical intermediates are of paramount importance. This guide provides a comparative overview of 3-(Aminomethyl)cyclopentan-1-ol and its structurally related alternatives, 3-(Aminomethyl)cyclohexan-1-ol and 4-(Aminomethyl)cyclohexan-1-ol. Due to the general unavailability of batch-specific Certificates of Analysis (CoA) in the public domain, this comparison is based on commonly listed specifications from various suppliers.
Product Comparison
The following table summarizes the typical specifications for this compound and its cyclohexane-based analogs. It is important to note that these values are representative and may vary between suppliers and batches. For precise data, always refer to the CoA provided with the purchased product.
| Parameter | This compound | 3-(Aminomethyl)cyclohexan-1-ol | 4-(Aminomethyl)cyclohexan-1-ol |
| CAS Number | 1007306-62-8 (for 1S,3S) | 116650-26-1 | 164646-07-5 |
| Molecular Formula | C₆H₁₃NO | C₇H₁₅NO | C₇H₁₅NO |
| Molecular Weight | 115.18 g/mol | 129.20 g/mol | 129.20 g/mol |
| Typical Purity | ≥95% to ≥97% | ≥95% | ≥95% to ≥97% |
| Appearance | Colorless to light yellow oil or solid | Sticky oil to solid | Information not consistently available |
| Storage | 2-8°C, protect from light | 2-8°C, inert atmosphere | 2-8°C |
Experimental Protocols for Quality Assessment
The following are detailed, generalized methodologies for key experiments typically performed to assess the purity and identity of aminocycloalkanol compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure and identify the presence of any organic impurities. Both ¹H and ¹³C NMR are standard analyses.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Deuterated Methanol (CD₃OD)) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, relaxation delay, and pulse width. Following this, acquire a ¹³C NMR spectrum, which may require a longer acquisition time.
-
Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts, splitting patterns, and integration values to the expected structure of the target molecule.
Caption: NMR Spectroscopy Workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the compound and quantify any impurities.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution. Further dilute to a working concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and increasing the percentage of an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector is commonly used, with the wavelength set to a value where the analyte or derivatized analyte absorbs (often in the range of 200-220 nm for non-aromatic amines, or higher for derivatized amines).
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography (GC) for Volatile Impurity and Purity Analysis
Objective: To assess purity and identify volatile impurities, including residual solvents.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent. For primary amines, derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve volatility and peak shape.
-
GC Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
-
Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used. A mass spectrometer (MS) can be used for identification of unknown peaks.
-
-
Analysis: Inject a small volume of the prepared sample into the GC. The purity is determined by the area percentage of the main peak.
Caption: Gas Chromatography Analysis Workflow.
Safety Operating Guide
Proper Disposal of 3-(Aminomethyl)cyclopentan-1-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This document provides a detailed, step-by-step guide for the proper disposal of 3-(Aminomethyl)cyclopentan-1-ol, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds exhibit potential hazards. Therefore, it is crucial to handle this chemical with care. Based on data for similar substances, this compound may be harmful if swallowed, cause skin and eye irritation, and may be harmful to aquatic life[1]. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound[1]. Ensure work is conducted in a well-ventilated area or under a chemical fume hood[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office[2][3]. Adherence to federal, state, and local regulations is mandatory[2].
Step 1: Waste Identification and Segregation
-
Treat all unused or contaminated this compound as hazardous waste[3][4].
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS program to avoid potentially dangerous reactions.
-
Keep the waste in its original container if possible, or in a compatible, properly sealed container[4][5]. Plastic containers are often preferred over glass for hazardous waste storage when compatibility is not an issue[2][5].
Step 2: Labeling the Waste Container
Proper labeling is crucial for safe handling and disposal. The label must be clear, legible, and securely attached to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[2][4].
-
Indicate the date when the waste was first added to the container[2].
-
Include the name and contact information of the principal investigator or responsible person[2].
-
Specify the location of origin (e.g., building and room number)[2].
-
If in a mixture, list all components and their approximate percentages[2].
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[5].
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Store the waste in secondary containment to prevent spills[3][4].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[2][5].
-
Complete any required waste disposal forms provided by your EHS office. This may include a detailed list of the chemical waste and its quantity[2].
-
Never dispose of this compound down the drain or in the regular trash[2][6].
Step 5: Handling Empty Containers
-
An empty container that held this compound should be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent that can dissolve the chemical. The rinsate must be collected and disposed of as hazardous waste[3][4].
-
After triple-rinsing, the container can often be disposed of as regular trash, but you must first deface or remove the original chemical label[3]. Always confirm this procedure with your institution's EHS guidelines.
Quantitative Data Summary
No specific quantitative exposure limits or disposal-related thresholds for this compound were found in the search results. For general hazardous waste, the following federal accumulation limits typically apply in a Satellite Accumulation Area, but institutional and local limits may vary.
| Parameter | Limit | Regulation |
| Maximum Volume of Hazardous Waste | 55 gallons | RCRA (as implemented by institutions)[5] |
| Maximum Volume of Acutely Hazardous Waste | 1 quart | RCRA (as implemented by institutions)[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Aminomethyl)cyclopentan-1-ol
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(Aminomethyl)cyclopentan-1-ol, offering procedural, step-by-step guidance to foster a secure research environment.
Operational Plan: Handling with Care
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care as it may cause irritation to the mucous membranes and upper respiratory tract. Potential routes of exposure include inhalation, ingestion, and skin absorption. The toxicological properties of this compound have not been thoroughly investigated.
Engineering Controls: To minimize exposure, it is recommended to work in a well-ventilated area.[1] The use of a chemical fume hood or other local exhaust ventilation is advisable to control airborne levels.[1] It is also essential to have an eyewash station and a safety shower readily accessible in the vicinity of the handling area.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense for laboratory personnel.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when ventilation is inadequate or for handling large quantities to prevent inhalation of vapors or aerosols.[1] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. As it is not classified as a hazardous waste, standard procedures for non-hazardous chemical disposal should be followed, in accordance with local regulations.
Waste Collection and Storage:
-
Collect waste material in a designated and clearly labeled chemical waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Method:
-
Transfer the chemical waste to a licensed chemical waste disposal facility.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The defaced, empty container can then be disposed of as regular laboratory glass or plastic waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the recommended workflow for the safe handling of this compound, from preparation to disposal.
Safe handling workflow for this compound.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
